3-Hydroxy-N-desethyl-N-benzyl Lidocaine
Description
Properties
CAS No. |
1797131-04-4 |
|---|---|
Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.413 |
IUPAC Name |
2-[benzyl(ethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H24N2O2/c1-4-21(12-16-8-6-5-7-9-16)13-18(23)20-19-14(2)10-11-17(22)15(19)3/h5-11,22H,4,12-13H2,1-3H3,(H,20,23) |
InChI Key |
KCZFPHJLDUMDCL-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2C)O)C |
Synonyms |
2-(Ethylamino)-N-benzyl-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |
Origin of Product |
United States |
Foundational & Exploratory
A Proposed Synthetic Pathway for 3-Hydroxy-N-desethyl-N-benzyl Lidocaine: A Guide for Advanced Researchers
An in-depth technical guide by a Senior Application Scientist
Introduction
This technical guide proposes a logical and efficient multi-step synthesis pathway for 3-Hydroxy-N-desethyl-N-benzyl Lidocaine, designed for researchers in drug development and medicinal chemistry. The proposed route is grounded in well-established chemical transformations commonly used in the synthesis of lidocaine and its analogs.[6][7][8]
Retrosynthetic Analysis
A retrosynthetic approach to 3-Hydroxy-N-desethyl-N-benzyl Lidocaine suggests that the final amide bond formation is a key disconnection point. The synthesis can be logically broken down into the preparation of two key intermediates: a chloroacetylated hydroxylated aniline derivative and a custom secondary amine. This strategy allows for a convergent synthesis, which is often more efficient than a linear approach.
Caption: Retrosynthetic analysis of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine.
Proposed Synthesis Pathway
The forward synthesis is envisioned as a three-stage process:
-
Synthesis of Key Intermediate 1: N-benzyl-N-ethylamine.
-
Synthesis of Key Intermediate 2: α-Chloro-3-hydroxy-2,6-dimethylacetanilide.
-
Final Coupling Reaction to yield the target molecule.
Caption: Proposed three-stage forward synthesis pathway.
Experimental Protocols
Stage 1: Synthesis of N-benzyl-N-ethylamine
Rationale: Reductive amination is a reliable method for forming secondary amines from primary amines and aldehydes. It offers high yields and avoids the over-alkylation issues that can arise from direct alkylation with benzyl halides.
Protocol:
-
To a solution of ethylamine (1.1 equivalents) in dichloromethane (DCM), add benzaldehyde (1.0 equivalent) at 0 °C.
-
Stir the mixture for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude N-benzyl-N-ethylamine, which can be purified by distillation if necessary.
Stage 2: Synthesis of α-Chloro-3-hydroxy-2,6-dimethylacetanilide
Rationale: This step follows the classic procedure for the first step of lidocaine synthesis, involving the acylation of an aniline derivative with chloroacetyl chloride.[6][9] Glacial acetic acid serves as the solvent, and sodium acetate is added to buffer the HCl generated during the reaction.[8]
Protocol:
-
Assumption: 3-Hydroxy-2,6-dimethylaniline is available as a starting material.
-
Dissolve 3-hydroxy-2,6-dimethylaniline (1.0 equivalent) in glacial acetic acid in a flask.
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) while stirring, ensuring the temperature does not exceed 20 °C.[9]
-
After the addition is complete, warm the solution to 40-50 °C for 10 minutes.[8]
-
Cool the mixture and add a solution of sodium acetate in water to precipitate the product.[7]
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid and salts, and air-dry. The product can be further purified by recrystallization from aqueous ethanol.
Stage 3: Synthesis of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine
Rationale: The final step is a nucleophilic substitution (SN2) reaction. The secondary amine (N-benzyl-N-ethylamine) displaces the chloride from the α-chloro amide intermediate. Toluene is a common solvent for this reaction, and the mixture is refluxed to ensure a reasonable reaction rate.[10]
Protocol:
-
In a round-bottom flask, suspend α-chloro-3-hydroxy-2,6-dimethylacetanilide (1.0 equivalent) in toluene.
-
Add N-benzyl-N-ethylamine (2.0-3.0 equivalents). Using an excess of the amine helps to drive the reaction to completion and acts as a base to neutralize the HCl byproduct.[7]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling, the precipitated N-benzyl-N-ethylammonium chloride can be removed by filtration.
-
Transfer the toluene filtrate to a separatory funnel and wash sequentially with water and 3M HCl.[6] The product, being basic, will move into the acidic aqueous layer.
-
Separate the acidic aqueous layer and cool it in an ice bath.
-
Make the aqueous layer strongly basic (pH > 10) by the portion-wise addition of a concentrated NaOH or KOH solution, keeping the temperature below 20 °C.[6] This will precipitate the free base of the final product.
-
Extract the product into a suitable organic solvent (e.g., ether or ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
The final product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary
| Compound | Molar Mass ( g/mol ) | Stage | Role |
| Benzaldehyde | 106.12 | 1 | Starting Material |
| Ethylamine | 45.08 | 1 | Starting Material |
| 3-Hydroxy-2,6-dimethylaniline | 137.18 | 2 | Starting Material |
| Chloroacetyl Chloride | 112.94 | 2 | Reagent |
| α-Chloro-3-hydroxy-2,6-dimethylacetanilide | 213.66 | 2, 3 | Intermediate |
| N-benzyl-N-ethylamine | 135.21 | 1, 3 | Intermediate |
| 3-Hydroxy-N-desethyl-N-benzyl Lidocaine | 312.41 | 3 | Final Product |
Conclusion
This guide outlines a robust and scientifically plausible synthetic pathway for 3-Hydroxy-N-desethyl-N-benzyl Lidocaine. By leveraging established reactions from the synthesis of lidocaine and its analogs, this proposed route provides a clear and logical framework for researchers to produce this compound for further study. Each stage has been designed with consideration for reaction efficiency, ease of execution, and purification. As with any chemical synthesis, appropriate safety precautions must be taken, and all reaction steps should be optimized and validated on a small scale before scaling up.
References
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Lido-OH, a Hydroxyl Derivative of Lidocaine, Produced a Similar Local Anesthesia Profile as Lidocaine With Reduced Systemic Toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lido-OH, a Hydroxyl Derivative of Lidocaine, Produced a Similar Local Anesthesia Profile as Lidocaine With Reduced Systemic Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-N-desethyl-N-benzyl Lidocaine | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. cerritos.edu [cerritos.edu]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. is.muni.cz [is.muni.cz]
- 10. youtube.com [youtube.com]
chemical properties and structure of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine
This technical guide provides an in-depth analysis of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine , a specialized chemical entity primarily utilized as a high-fidelity internal standard and structural probe in the bioanalysis of local anesthetics.
Chemical Identity & Structural Characterization
Core Identity & Molecular Architecture
This molecule is a dual-modified derivative of Lidocaine, integrating metabolic features (aromatic hydroxylation, N-dealkylation) with a synthetic lipophilic tag (benzylation). It serves as a critical reference material for mapping the metabolic pathways of xylidine-based anesthetics.
| Property | Specification |
| IUPAC Name | 2-[benzyl(ethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |
| CAS Number | 1797131-04-4 (Reference for specific isomer/salt forms) |
| Molecular Formula | C₁₉H₂₄N₂O₂ |
| Molecular Weight | 312.41 g/mol |
| Parent Scaffold | Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) |
| Modifications | 1. 3-OH : Hydroxylation at the meta position of the xylidine ring.2. N-desethyl : Removal of one ethyl group from the terminal amine.3. N-benzyl : Substitution of the lost ethyl with a benzyl group. |
Structural Logic & Fragment Analysis
The molecule is designed to mimic the physicochemical behavior of the major metabolite 3-Hydroxy-MEGX (3-hydroxy-monoethylglycinexylidide) while introducing a distinct mass shift and hydrophobicity profile via the benzyl group.
-
Aromatic Head (A-Ring): The 3-hydroxy-2,6-dimethylphenyl moiety represents the Phase I oxidative metabolite of Lidocaine. The phenolic hydroxyl group introduces pH-dependent solubility (pKa ~9.8-10.0) and a site for Phase II glucuronidation.
-
Linker: The acetamide linkage remains stable, preserving the anilide class characteristics.
-
Amine Tail (B-Ring): The tertiary amine is modified to N-ethyl-N-benzyl. The benzyl group significantly increases lipophilicity (
), enhancing retention on Reverse-Phase Chromatography (RPC) compared to the polar metabolite 3-OH-MEGX.
Physicochemical Properties
Understanding the solution-phase behavior is critical for assay development.
| Parameter | Value (Predicted/Observed) | Impact on Analytical Protocol |
| LogP (Octanol/Water) | ~2.8 - 3.2 | Higher retention than 3-OH-Lidocaine; elutes later in RPLC. |
| pKa (Basic Amine) | ~7.6 - 7.9 | The benzyl group is electron-withdrawing relative to ethyl, slightly lowering basicity. |
| pKa (Acidic Phenol) | ~9.8 | Requires pH control < 9.0 to prevent ionization of the phenol during extraction. |
| Solubility | Soluble in MeOH, DMSO, ACN; Low in neutral water. | Stock solutions should be prepared in MeOH or DMSO. |
| UV Absorbance | Benzyl group adds significant UV absorbance at 254-260 nm. |
Synthesis & Preparation Protocol
Directive: The following protocol outlines a convergent synthesis strategy suitable for generating high-purity reference standards. This approach avoids the low-yield direct oxidation of Lidocaine.
Reaction Scheme Visualization
Figure 1: Convergent synthesis pathway for 3-Hydroxy-N-desethyl-N-benzyl Lidocaine.
Step-by-Step Methodology
Step 1: Acylation (Formation of the Chloroacetamide Core)
-
Dissolution: Dissolve 10.0 mmol of 3-amino-2,4-xylenol (3-hydroxy-2,6-dimethylaniline) in 20 mL of glacial acetic acid.
-
Acylation: Cool to 4°C. Add 11.0 mmol of chloroacetyl chloride dropwise while maintaining temperature.
-
Buffering: Add saturated aqueous sodium acetate to buffer the HCl generation.
-
Isolation: The intermediate, N-(3-hydroxy-2,6-dimethylphenyl)-2-chloroacetamide, precipitates. Filter, wash with cold water, and dry.
-
Integrity Check: Verify mono-acylation via LC-MS (Target M+H: ~214 Da).
-
Step 2: Amination (Introduction of the Benzyl Tail)
-
Reaction: Suspend the chloroacetamide intermediate (5.0 mmol) in Toluene (15 mL).
-
Nucleophilic Attack: Add N-ethylbenzylamine (15.0 mmol, 3 eq). The excess amine acts as an acid scavenger.
-
Reflux: Heat to reflux (110°C) for 4–6 hours. Monitor disappearance of the chloride starting material by TLC (SiO₂, 50% EtOAc/Hexane).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and dilute NaHCO₃.
-
Purification: The phenolic hydroxyl makes the product sensitive to oxidation. Purify immediately via Flash Column Chromatography (DCM/MeOH gradient).
Analytical Applications & Mass Spectrometry
This molecule is engineered primarily for LC-MS/MS bioanalysis . It serves as a surrogate standard for quantifying 3-hydroxylidocaine and MEGX in complex matrices (plasma, urine).
Mass Spectrometry Transitions (MRM)
In positive electrospray ionization (ESI+), the molecule forms a protonated precursor
| Precursor Ion (Q1) | Product Ion (Q3) | Fragmentation Mechanism |
| 313.2 ( | 86.0 ( | Cleavage of the amide bond; loss of the xylidine moiety. Corresponds to the N-ethyl-N-benzyl-methyliminium ion. |
| 313.2 ( | 136.1 ( | Formation of the 3-hydroxy-2,6-dimethylphenyl cation (A-ring fragment). |
| 313.2 ( | 91.1 ( | Tropylium ion (Benzyl group characteristic). |
Chromatographic Utility
-
Retention Time Shift: Unlike deuterated standards (
, ), which co-elute with the analyte, the N-benzyl group shifts the retention time significantly ( ). This allows for separation from the isobaric interferences found in patient samples. -
Internal Standard Strategy: Used when deuterated isotopes are unavailable or too expensive. The structural similarity ensures similar ionization efficiency (matrix effect tracking) while the mass difference allows distinct detection.
Metabolic & Biological Context
To use this compound effectively, one must understand the metabolic network it probes. Lidocaine undergoes oxidative metabolism primarily via CYP1A2 and CYP3A4.[1]
Metabolic Pathway Diagram
Figure 2: Metabolic context of Lidocaine showing the relationship between biological metabolites and the synthetic benzyl standard.
-
3-OH-MEGX is a downstream metabolite formed by sequential N-deethylation and aromatic hydroxylation.
-
The N-benzyl analog does not occur naturally in humans; its presence in a sample confirms its addition as an exogenous standard.
References
-
Splendid Lab. (n.d.). 3-Hydroxy-N-desethyl-N-benzyl Lidocaine (Cas No: 1797131-04-4).[2] Retrieved from
-
PubChem. (2024).[3] 3-Hydroxylidocaine Compound Summary. National Library of Medicine. Retrieved from
-
Collins, S. et al. (2023). Pharmacokinetics and metabolism of lidocaine HCl 2% with epinephrine in horses. NIH National Library of Medicine. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 3-Hydroxy-N-desethyl-N-benzyl Lidocaine Product Data. Retrieved from
-
Tam, Y. K., et al. (1990).[4] Quantification of three lidocaine metabolites and their conjugates. Pharmaceutical Research. Retrieved from [4]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. 3-Hydroxylidocaine | C14H22N2O2 | CID 161824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantification of three lidocaine metabolites and their conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotransformation of Lidocaine to Hydroxylated Metabolites
Mechanistic Profiling and Analytical Protocols
Executive Summary
Lidocaine (2-diethylamino-N-(2,6-dimethylphenyl)acetamide) is a cornerstone local anesthetic and class Ib antiarrhythmic agent. While its primary clearance pathway involves N-deethylation to monoethylglycinexylidide (MEGX), the formation of hydroxylated metabolites —specifically 3-hydroxylidocaine (3-OH-LID) —represents a critical, albeit minor, metabolic route with significant toxicological and mechanistic implications.
This technical guide details the enzymatic basis, experimental workflows, and analytical strategies for isolating and quantifying the hydroxylation of lidocaine. Unlike the high-capacity N-deethylation pathway driven largely by CYP3A4, the 3-hydroxylation pathway is a high-affinity process catalyzed almost exclusively by CYP1A2 .[1][2] Accurately profiling this pathway is essential for assessing CYP1A2 activity, understanding potential reactive metabolite formation (quinone imines), and evaluating drug-drug interaction (DDI) risks in drug development.
Mechanistic Enzymology
The hepatic biotransformation of lidocaine is a "flow-limited" process with a high extraction ratio. It follows two divergent oxidative pathways mediated by the Cytochrome P450 system.
2.1 The Dichotomy of Clearance vs. Bioactivation
-
N-Deethylation (Major Pathway):
-
Aromatic Hydroxylation (Target Pathway):
-
Significance: This pathway serves as a specific probe for CYP1A2 activity. Furthermore, the hydroxylated aromatic ring is a structural alert; further oxidation can lead to reactive quinone imine intermediates, which are implicated in idiosyncratic toxicity.
2.2 Metabolic Pathway Diagram
The following diagram illustrates the bifurcation of lidocaine metabolism, highlighting the enzyme specificity for the hydroxylated route.
Figure 1: Divergent metabolic pathways of lidocaine.[4] Note the exclusivity of CYP1A2 for the 3-hydroxylation pathway.[1][2]
Experimental Protocols
To study the biotransformation of lidocaine to 3-hydroxylidocaine, a rigorous in vitro incubation using Human Liver Microsomes (HLM) is required. The protocol below ensures the capture of the transient hydroxylated metabolite before secondary conjugation occurs.
3.1 Reagents and Systems
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Inhibitors (Validation Step):
3.2 Microsomal Incubation Workflow
This protocol is designed to measure initial rate conditions (linear range for time and protein).
-
Pre-Incubation:
-
Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer and Lidocaine (Substrate).
-
Substrate Concentration: To probe CYP1A2 specifically, use a low concentration (e.g., 2–5 µM) near the
of the high-affinity site. -
Equilibrate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH regenerating system to start the reaction.
-
Total Volume: 200 µL.
-
-
Incubation:
-
Incubate at 37°C with shaking.
-
Time: 10–20 minutes (Must be optimized to ensure <10% substrate depletion).
-
-
Termination:
-
Add 200 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard (e.g., Lidocaine-d10 or Dextrorphan).
-
-
Extraction (Liquid-Liquid Extraction - LLE):
-
Add 50 µL of 0.1 M NaOH (Alkalinization improves recovery of basic amines).
-
Add 1 mL of Ethyl Acetate or Methyl tert-butyl ether (MTBE).
-
Vortex (10 min) and Centrifuge (4000 rpm, 10 min).
-
Evaporate the organic supernatant to dryness under Nitrogen.
-
Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% Formic Acid).
-
3.3 Experimental Logic Diagram
Figure 2: Step-by-step workflow for the isolation of lidocaine metabolites from microsomal incubations.
Analytical Methodology (LC-MS/MS)
Quantification of 3-hydroxylidocaine requires high sensitivity due to its lower abundance compared to MEGX.
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Chromatography:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
Mass Spectrometry Parameters:
-
Ionization: Electrospray Positive (ESI+).
-
Source Temp: 500°C.
-
4.1 MRM Transitions Table
The following transitions are selected based on the fragmentation of the diethylaminoacetyl moiety (m/z 86) which is common to lidocaine and its ring-hydroxylated variants.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Rationale |
| Lidocaine | 235.2 | 86.1 | 30 | 25 | Cleavage of amide bond |
| MEGX | 207.2 | 58.1 | 30 | 22 | Loss of ethyl group + cleavage |
| 3-OH-Lidocaine | 251.2 | 86.1 | 35 | 28 | Ring hydroxylation (+16 Da); amide cleavage yields same tail |
Note: 3-OH-Lidocaine is isomeric with N-oxide metabolites. Chromatographic separation is crucial. 3-OH-Lidocaine typically elutes earlier than Lidocaine but later than MEGX on a C18 column.
Data Analysis & Interpretation
5.1 Kinetic Profiling
When plotting reaction velocity (
In contrast, MEGX formation often displays Eadie-Hofstee plots that are curvilinear, indicative of biphasic kinetics (simultaneous contribution of CYP1A2 and CYP3A4).
Typical Kinetic Constants (Human Liver Microsomes):
| Metabolic Pathway | Enzyme(s) | ||
| 3-Hydroxylation | CYP1A2 | 2 – 10 | Low (< 50) |
| N-Deethylation (High Affinity) | CYP1A2 | 4 – 10 | Moderate |
| N-Deethylation (Low Affinity) | CYP3A4 | > 100 | High (> 500) |
5.2 Validation of Pathway Specificity
To confirm the 3-hydroxylation data is generated by CYP1A2, a chemical inhibition control is mandatory:
-
Furafylline Pre-incubation: Should reduce 3-OH-LID formation by >80%.
-
Ketoconazole Co-incubation: Should have minimal effect on 3-OH-LID formation (but will drastically reduce MEGX formation at high substrate concentrations).
References
-
Wang, J. S., et al. (2000). Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans.[1][2][5] Drug Metabolism and Disposition. Link
-
Imaoka, S., et al. (1990).[4] Lidocaine metabolism in human liver microsomes by cytochrome P450IIIA4.[7] Clinical Pharmacology & Therapeutics. Link
-
Orlando, R., et al. (2004). Cytochrome P450 1A2 is a major determinant of lidocaine metabolism in vivo: effects of liver function.[1][2] Clinical Pharmacology & Therapeutics. Link
-
Hermans, J. J., et al. (2007). Determination of lidocaine and its metabolites in plasma by HPLC-MS/MS.[9] Journal of Chromatography B. Link
-
Alexson, S. E., et al. (2002). Involvement of liver carboxylesterases in the in vitro metabolism of lidocaine. Drug Metabolism and Disposition. Link
Sources
- 1. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. madbarn.com [madbarn.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lidocaine metabolism in human liver microsomes by cytochrome P450IIIA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine
This technical guide details the mechanism of action, structural pharmacology, and experimental validation of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine (CAS: 1797131-04-4).
Executive Summary
3-Hydroxy-N-desethyl-N-benzyl Lidocaine is a specialized pharmacological derivative of Lidocaine, primarily utilized as a Stable Isotope-Labeled (SIL) Analog or Internal Standard (IS) in bioanalytical assays (LC-MS/MS). Structurally, it represents a "hybrid" metabolite surrogate: it combines the core oxidative metabolite of Lidocaine (3-hydroxylidocaine) with a lipophilic benzyl substitution on the amine tail.
While its primary commercial application is analytical, its structure offers a potent case study in the Structure-Activity Relationship (SAR) of local anesthetics. By substituting the ethyl group with a benzyl moiety, the molecule theoretically exhibits enhanced voltage-gated sodium channel (Nav) affinity via hydrophobic anchoring, while the 3-hydroxyl group alters its solvation profile and blood-brain barrier (BBB) permeability.
Chemical Identity & Structural Biology[1]
Molecular Architecture
This compound is a trisubstituted derivative of the parent Lidocaine scaffold.[1] Understanding its mechanism requires dissecting its three critical deviations from the parent drug:
-
Parent Scaffold: Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide).
-
Modification A (Metabolic): 3-Hydroxylation on the xylidine ring. This is the hallmark of Phase I metabolism (CYP1A2/CYP3A4 activity), introducing a hydrogen bond donor/acceptor.
-
Modification B (Dealkylation): N-desethylation at the tertiary amine. This mimics the active metabolite MEGX (Monoethylglycinexylidide).
-
Modification C (Derivatization): N-benzylation . The lost ethyl group is replaced by a benzyl group. This dramatically increases the molecular volume and lipophilicity (
) of the "tail" region.
Molecular Formula:
Structural Diagram (Graphviz)
The following diagram illustrates the chemical structure and the functional roles of its substituents in the context of receptor binding.
Caption: Structural dissection of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine showing the impact of benzylation on pore binding affinity.
Pharmacological Mechanism of Action
Although primarily an analytical standard, the molecule functions as a Voltage-Gated Sodium Channel (Nav) Blocker . Its mechanism is governed by the "Modulated Receptor Hypothesis" (Hille), but with distinct kinetic properties compared to Lidocaine.
The Binding Site (Intracellular Pore)
Like Lidocaine, this molecule binds to the intracellular vestibule of the sodium channel (specifically the S6 segments of domains III and IV).
-
The Anchor: The protonated tertiary amine (Ethyl-Benzyl-Amine) interacts electrostatically with the channel's selectivity filter.
-
The Hydrophobic Interaction: The N-benzyl group is the critical differentiator. In standard Lidocaine, the diethyl tail interacts via weak van der Waals forces. In this derivative, the benzyl group engages in strong
stacking interactions with the aromatic residues (Phenylalanine/Tyrosine) lining the pore.
State-Dependent Blockade
The compound exhibits a high affinity for the Inactivated State of the channel.
-
Tonic Block Enhancement: The bulky benzyl group acts as a "molecular hook," making it difficult for the molecule to exit the pore during repolarization. This results in a slower "off-rate" (
) compared to Lidocaine. -
Use-Dependence: The block accumulates rapidly with high-frequency firing (e.g., in pain fibers or arrhythmic cardiac tissue).
-
3-OH Modulation: The 3-hydroxyl group on the aromatic head increases water solubility. While this typically reduces membrane permeability (access to the blocking site), the lipophilic N-benzyl tail compensates, likely retaining high potency while altering the drug's distribution volume (
).
Comparative Efficacy Table
| Feature | Lidocaine (Parent) | MEGX (Metabolite) | 3-OH-N-desethyl-N-benzyl Lidocaine |
| Tail Structure | Diethylamino | Monoethylamino | Ethyl-Benzyl-amino |
| Ring Structure | 2,6-Dimethylphenyl | 2,6-Dimethylphenyl | 3-OH-2,6-Dimethylphenyl |
| LogP (Lipophilicity) | ~2.4 | ~1.8 | ~3.2 (Est.) |
| Nav Affinity | Moderate | Moderate (80% of parent) | High (Predicted) |
| Dissociation Rate | Fast (Rapid recovery) | Fast | Slow (Trapped by Benzyl) |
| Primary Use | Anesthetic/Antiarrhythmic | Active Metabolite | Analytical Standard / Research Probe |
Analytical Mechanism (Application as Internal Standard)
In drug development and toxicology, this compound is engineered to function as a robust Internal Standard (IS) for quantifying Lidocaine and its metabolites (MEGX, 3-OH Lidocaine).
-
Retention Time Shift: The N-benzyl group significantly increases hydrophobicity, causing the molecule to elute after the more polar metabolites (3-OH Lidocaine, MEGX) and potentially resolve from Lidocaine itself in Reverse-Phase Chromatography (RPLC).
-
Mass Discrimination: The substitution creates a distinct mass-to-charge ratio (
313.2 for ), allowing interference-free detection in Multiple Reaction Monitoring (MRM) modes. -
Ionization Mimicry: Despite the mass shift, the core ionizable amine and amide functionalities ensure it responds similarly to electrospray ionization (ESI) conditions as the target analytes, correcting for matrix effects.
Experimental Protocols
Protocol: Whole-Cell Patch Clamp Validation
To verify the mechanism of action (Nav Block) experimentally:
-
Cell Line: HEK293 cells stably expressing Nav1.7 (Pain target) or Nav1.5 (Cardiac target).
-
Solution Preparation: Dissolve 3-Hydroxy-N-desethyl-N-benzyl Lidocaine in DMSO (Stock 10 mM). Dilute to test concentrations (0.1 - 100
M) in extracellular solution. -
Voltage Protocol:
-
Hold potential at -120 mV (Resting state).
-
Depolarize to 0 mV for 20 ms (Activation).
-
Apply a prepulse train (10 Hz) to assess use-dependent block .
-
-
Data Analysis: Fit the peak current reduction to the Hill equation:
Expectation: A lower than Lidocaine due to the Benzyl group, but slower recovery time constant ( ).
Protocol: LC-MS/MS Quantification (IS Usage)
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 2.1 x 50 mm.
-
MRM Transitions:
-
Precursor:
( ) -
Product Ions: Screen for tropylium ion (
91) or the modified xylidine fragment.
-
-
Extraction: Protein precipitation of plasma samples using Acetonitrile spiked with 50 ng/mL of the IS.
Signaling Pathway Visualization
The following diagram details the kinetic pathway of the molecule interacting with the Sodium Channel.
Caption: Kinetic state diagram showing the preferential binding of the compound to the Inactivated State of the Nav channel.
References
-
Splendid Lab. (2024). Certificate of Analysis: 3-Hydroxy-N-desethyl-N-benzyl Lidocaine (CSL-77291).[2] Retrieved from
-
Santa Cruz Biotechnology. (2024). Product Data Sheet: 3-Hydroxy-N-desethyl-N-benzyl Lidocaine. Retrieved from
- Hille, B. (2001). Ion Channels of Excitable Membranes. 3rd Ed. Sinauer Associates.
-
Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron. Link
-
Toronto Research Chemicals. (2024). Lidocaine Impurities and Metabolites Standards. Retrieved from
Sources
Toxicological Profile of Lidocaine Desethyl Metabolites: MEGX and GX
Executive Summary
The clinical safety of lidocaine is inextricably linked to the pharmacokinetics of its two primary N-desethylated metabolites: Monoethylglycinexylidide (MEGX) and Glycinexylidide (GX) . While lidocaine is the parent therapeutic agent, MEGX and GX possess distinct pharmacological and toxicological profiles that can precipitate adverse events even when parent drug levels appear therapeutic.
This guide analyzes the biotransformation, comparative potency, and accumulation risks of these metabolites. It provides a validated LC-MS/MS workflow for their quantification, serving as a resource for researchers investigating Local Anesthetic Systemic Toxicity (LAST) and renal clearance mechanisms.
Metabolic Cascades & Pharmacokinetics
Lidocaine undergoes extensive hepatic metabolism (extraction ratio ~0.7), primarily mediated by the Cytochrome P450 system. The toxicity of lidocaine is dynamic; as the parent drug is cleared, the concentration of active metabolites rises, potentially altering the clinical picture from cardiac stabilization to CNS excitation.
The N-Dealkylation Pathway
The primary metabolic route involves sequential N-deethylation.
-
Lidocaine
MEGX: Mediated chiefly by CYP1A2 and CYP3A4 . -
MEGX
GX: Further deethylation, primarily via CYP3A4 . -
GX
2,6-Xylidine: Hydrolysis by amidases (associated with carcinogenic potential in chronic exposure models).
Visualizing the Pathway
The following diagram illustrates the sequential degradation and enzymatic dependencies.
Figure 1: Sequential N-deethylation pathway of lidocaine. Note the feedback loop where GX accumulation can competitively inhibit the clearance of the parent drug.
Comparative Toxicology: The Core Profile
The danger of desethyl metabolites lies in their divergent affinities for sodium channels and their differential clearance rates.
Monoethylglycinexylidide (MEGX)
MEGX is the most clinically significant metabolite regarding acute toxicity.
-
Potency: Approximately 80–90% of the antiarrhythmic potency of lidocaine.
-
CNS Toxicity: MEGX is more potent than lidocaine in lowering the seizure threshold. In patients with rapid hepatic metabolism, a drop in lidocaine levels accompanied by a spike in MEGX can precipitate convulsions despite "safe" lidocaine plasma levels.
-
Half-life: ~2 hours (similar to lidocaine), but prolonged in hepatic failure.
Glycinexylidide (GX)
GX is less potent pharmacologically but critical in chronic administration or renal impairment.
-
Potency: 10–25% of the anesthetic potency of lidocaine.
-
Accumulation: Unlike lidocaine and MEGX, GX is significantly excreted by the kidneys. In renal failure (CrCl < 30 mL/min), GX concentrations can exceed parent drug levels after prolonged infusion.
-
Mechanism: GX competes with lidocaine for CYP3A4 binding sites, potentially reducing the clearance of the parent drug and MEGX, leading to a "toxicity spiral."
Quantitative Comparison Table
| Parameter | Lidocaine | MEGX | GX |
| Antiarrhythmic Potency | 1.0 (Reference) | 0.83 – 0.90 | 0.10 – 0.25 |
| Convulsant Potency | High | Very High (Lower Seizure Threshold) | Low |
| Protein Binding | ~65% (AAG dependent) | Low | Negligible |
| Elimination Route | Hepatic Metabolism | Hepatic Metabolism | Renal Excretion + Metabolism |
| Risk Context | Acute Overdose | Rapid Metabolizers / Liver Dysfunction | Renal Failure / Prolonged Infusion |
Mechanistic Toxicity: Sodium Channel Blockade[1]
Both metabolites retain the Class Ib antiarrhythmic mechanism: state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs). They bind preferentially to the open and inactivated states of the channel, rather than the resting state.
The Toxicity Loop
Toxicity manifests when the blockade extends from cardiac tissue (therapeutic target) to CNS inhibitory pathways. Blockade of inhibitory interneurons leads to unopposed excitation (seizures).
Figure 2: Mechanistic pathway of toxicity. Note that CNS toxicity (seizures) often precedes cardiovascular collapse due to the high sensitivity of inhibitory interneurons to Na+ channel blockade.
Analytical Methodology: LC-MS/MS Protocol[2][3][4][5][6]
To accurately assess the toxicological profile, researchers must quantify Lidocaine, MEGX, and GX simultaneously. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high specificity.
Experimental Design Strategy
-
Why LC-MS/MS? Immunoassays often cross-react between lidocaine and MEGX, yielding falsely elevated "lidocaine" levels. MS/MS distinguishes them by mass-to-charge (m/z) ratio.
-
Internal Standard (IS): Use Lidocaine-d10 or MEGX-d3 to correct for matrix effects and ionization suppression.
Step-by-Step Protocol
A. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma/serum into a 1.5 mL centrifuge tube.
-
Add 20 µL of Internal Standard working solution (1 µg/mL).
-
Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Rationale: ACN precipitates plasma proteins while solubilizing the polar metabolites.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an autosampler vial.
B. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 4 minutes. Rationale: GX is more polar and elutes first; Lidocaine is least polar and elutes last.
C. Mass Spectrometry Parameters (MRM Mode) Quantification is performed using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lidocaine | 235.2 | 86.1 | 25 |
| MEGX | 207.2 | 58.1 | 22 |
| GX | 179.1 | 122.1 | 20 |
| IS (Lido-d10) | 245.2 | 96.1 | 25 |
Analytical Workflow Diagram
Figure 3: Validated LC-MS/MS workflow for simultaneous quantification of parent drug and metabolites.
Clinical Implications for Drug Development
Renal Impairment
In drug development trials involving subjects with renal failure (Stage 4/5 CKD), monitoring Lidocaine alone is insufficient.
-
Observation: Lidocaine levels may appear normal.
-
Reality: GX levels may be 2-3x higher than in healthy controls.
-
Actionable Insight: Protocols must mandate measurement of GX in renal cohorts.
Hepatic Impairment
In cirrhosis or reduced hepatic blood flow (e.g., congestive heart failure):
-
Observation: Lidocaine half-life increases.[2]
-
Reality: Conversion to MEGX is slowed, but elimination of MEGX is also slowed.
-
Actionable Insight: Dose reduction is critical not just to prevent Lidocaine accumulation, but to prevent the formation of a long-lasting MEGX reservoir.
References
-
Bennett, P. N., et al. (1975). Pharmacokinetics and metabolism of lidocaine in patients with renal failure. Clinical Pharmacology & Therapeutics. Link
-
Obert, B., et al. (2012). Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures. Journal of Pharmaceutical and Biomedical Analysis. Link
-
De Martin, S., et al. (2006). Differential effect of chronic renal failure on the pharmacokinetics of lidocaine in patients receiving and not receiving hemodialysis.[2][3][4] Clinical Pharmacology & Therapeutics. Link
-
Collinsworth, K. A., et al. (1975). Pharmacokinetics and metabolism of lidocaine in patients with renal failure. Clinical Pharmacology & Therapeutics. Link
-
Narayanan, R., et al. (2021). Molecular mechanisms of lidocaine. International Journal of Molecular Sciences. Link
Sources
Advanced Pharmacokinetic Profiling of Lidocaine and Amide-Linkage Derivatives
Technical Guide for Drug Development & Clinical Pharmacology
Executive Summary
This guide provides a structural and mechanistic analysis of the pharmacokinetics (PK) of lidocaine (2-diethylamino-N-(2,6-dimethylphenyl)acetamide) and its functional derivatives, specifically the active metabolites MEGX/GX and the quaternary derivative QX-314. Unlike standard summaries, this document focuses on the causality between physicochemical properties (pKa, lipophilicity) and disposition, the biphasic metabolic clearance involving CYP1A2/3A4, and the targeted delivery mechanisms of permanently charged derivatives.
Molecular Pharmacology & Physicochemical Basis
The pharmacokinetic behavior of lidocaine is dictated by its amide linkage and steric hindrance provided by the 2,6-xylidine ring.
-
Lipophilicity & pKa: Lidocaine (pKa ~7.9) exists largely as a cation at physiological pH (7.4), yet sufficient uncharged base exists (~25%) to permeate the axonal membrane.
-
The "Ion Trapping" Phenomenon: In acidic tissue (e.g., infected tissue with pH < 7.0), the equilibrium shifts toward the cationic form, reducing membrane permeability and anesthetic efficacy.
-
Structural Analogs:
-
MEGX (Monoethylglycinexylidide): Formed by N-deethylation.[1] Retains sodium channel blocking activity (80-90% of parent).
-
QX-314: A quaternary ammonium derivative. Permanently charged, it cannot cross the lipid bilayer, requiring specific entry channels (TRPV1) to access the intracellular binding site.
-
Metabolic Pathways: The CYP1A2/3A4 Axis
Lidocaine undergoes extensive first-pass metabolism (hepatic extraction ratio ~0.65). Understanding the specific enzyme kinetics is critical for predicting drug-drug interactions (DDIs).
The Biphasic Clearance Model
Contrary to the simplification that "CYP3A4 metabolizes lidocaine," data indicates a concentration-dependent contribution:
-
Low/Therapeutic Concentrations: CYP1A2 is the high-affinity, dominant isoform responsible for >80% of clearance.
-
High/Toxic Concentrations: As CYP1A2 saturates, CYP3A4 (low affinity, high capacity) becomes the primary clearance pathway.
Metabolic Cascade Diagram
The following directed graph illustrates the sequential N-deethylation pathway and the formation of active metabolites.
Figure 1: Hepatic biotransformation of lidocaine. Note the sequential degradation to MEGX and GX, both of which can accumulate in renal failure.
Distribution: The Alpha-1-Acid Glycoprotein (AAG) Variable
While albumin binds acidic drugs, lidocaine (a base) binds primarily to Alpha-1-Acid Glycoprotein (AAG) . This interaction is the single most significant variable in interpreting total plasma levels in clinical trials.
-
Acute Phase Reactant: AAG levels rise significantly during stress (Myocardial Infarction, surgery, trauma).
-
The Binding Trap:
-
Scenario: A patient with MI receives a lidocaine infusion.[2][3]
-
Effect: AAG rises
Total Lidocaine concentration rises.[2][3] -
Risk: Clinicians may reduce the dose based on "high levels," but the free (active) fraction may be unchanged or low.
-
Protocol Recommendation: In inflammatory states, therapeutic drug monitoring (TDM) must quantify free lidocaine via equilibrium dialysis or ultrafiltration, not just total drug.
-
Derivative Spotlight: QX-314 and Targeted Nociception
QX-314 represents a paradigm shift in pharmacokinetic design: Permeation-Controlled Selectivity .
Mechanism of Action
Unlike lidocaine, which diffuses passively, QX-314 is membrane-impermeant. It relies on the TRPV1 (Transient Receptor Potential Vanilloid 1) channel, which is expressed selectively on nociceptors (pain-sensing neurons).[4]
-
Co-administration: QX-314 is injected with a TRPV1 agonist (e.g., Capsaicin).[5][6][7]
-
Pore Entry: Capsaicin opens the TRPV1 pore.
-
Selective Blockade: QX-314 enters only TRPV1-positive cells, blocking internal sodium channels.[5][7]
-
Result: Long-lasting analgesia without motor blockade (paralysis), as motor neurons lack TRPV1.
Analytical Protocol: LC-MS/MS Quantification
For PK studies involving lidocaine and MEGX, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to the structural similarity of the metabolites.
Validated Workflow (Plasma)
Reagents:
-
Internal Standard (IS): Lidocaine-d10 or Bupivacaine.
-
Precipitation Agent: Acetonitrile with 0.1% Formic Acid.[8][9]
Step-by-Step Protocol:
-
Sample Prep: Aliquot 50 µL plasma into a 96-well plate.
-
Spike: Add 10 µL Internal Standard (500 ng/mL).
-
Precipitation: Add 200 µL Acetonitrile (cold). Vortex for 2 mins at 1500 rpm.
-
Separation: Centrifuge at 4000g for 10 mins at 4°C.
-
Injection: Transfer 5 µL supernatant to LC-MS/MS.
Mass Spectrometry Transitions (SRM Table)
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Retention Time (min) |
| Lidocaine | 235.2 | 86.6 | 22 | 3.4 |
| MEGX | 207.1 | 58.8 | 25 | 2.8 |
| GX | 179.1 | 86.1 | 28 | 1.9 |
| IS (Lido-d10) | 245.2 | 96.6 | 22 | 3.4 |
Workflow Visualization
Figure 2: High-throughput bioanalytical workflow for simultaneous quantification of Lidocaine and metabolites.
References
-
Routledge, P. A., et al. (1984). Alpha 1-acid glycoprotein and plasma lidocaine binding.[2][3][10] Clinical Pharmacokinetics.
-
Orlando, R., et al. (2000). Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans.[1][11] Drug Metabolism and Disposition.
-
Binshtok, A. M., et al. (2007). Inhibition of nociceptors by TRPV1-mediated entry of impermeant sodium channel blockers. Nature.
-
Pu, Y., et al. (2019). Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314.[4][5][7] Journal of General Physiology.
-
Croubels, S., et al. (2002). Determination of lidocaine and its metabolites in plasma by HPLC-MS/MS.[8][9] Journal of Chromatography B.
Sources
- 1. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased alpha-1-acid glycoprotein and lidocaine disposition in myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acpjournals.org [acpjournals.org]
- 4. The quaternary lidocaine derivative, QX-314, exerts biphasic effects on transient receptor potential vanilloid subtype 1 channels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QX-314 produces long-lasting local anesthesia modulated by transient receptor potential vanilloid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alpha 1-Acid glycoprotein and plasma lidocaine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Monograph: 3-Hydroxy-N-desethyl-N-benzyl Lidocaine
[1][2]
Executive Summary
3-Hydroxy-N-desethyl-N-benzyl Lidocaine (CAS 1797131-04-4 ) is a complex derivative of the local anesthetic Lidocaine. Structurally, it represents a metabolite-analog where the parent molecule has undergone N-deethylation (loss of an ethyl group from the amine), aromatic hydroxylation (at the 3-position of the xylidine ring), and N-benzylation (addition of a benzyl group, typically at the amide nitrogen based on IUPAC conventions for this specific CAS).
This compound is primarily utilized as a Reference Standard (RS) in the pharmaceutical industry for:
-
Impurity Profiling: Identifying process-related impurities in Lidocaine API synthesis.
-
Metabolite Identification: Serving as a structural analog for tracking complex metabolic pathways involving hydroxylation and dealkylation.
-
Internal Standard (IS): Use in LC-MS/MS bioanalytical methods to quantify Lidocaine and Monoethylglycinexylidide (MEGX) in biological matrices.
Chemical Identity & Physicochemical Properties[3][4]
The precise identification of this compound relies on its specific substitution pattern. Unlike typical Lidocaine metabolites (like MEGX or 3-hydroxylidocaine), the presence of the benzyl group suggests a synthetic origin (e.g., from benzylated precursors or protecting groups) rather than a biological one.
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | 3-Hydroxy-N-desethyl-N-benzyl Lidocaine |
| CAS Number | 1797131-04-4 |
| IUPAC Name | 2-(Ethylamino)-N-benzyl-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |
| Molecular Formula | C₁₉H₂₄N₂O₂ |
| Molecular Weight | 312.41 g/mol |
| Exact Mass | 312.1838 |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~7.8 (Amine), ~9.8 (Phenol) |
Structural Analysis
The IUPAC name 2-(Ethylamino)-N-benzyl-N-(3-hydroxy-2,6-dimethylphenyl)acetamide indicates a unique structural arrangement:
-
Amine Terminus: The "2-(Ethylamino)" moiety confirms the "N-desethyl" status (secondary amine).
-
Amide Nitrogen: The "N-benzyl" designation, when paired with the phenyl ring on the amide, implies a tertiary amide structure where the amide hydrogen is replaced by a benzyl group.
-
Aromatic Core: The "3-hydroxy-2,6-dimethylphenyl" moiety confirms the hydroxylation of the xylidine ring.
Synthetic & Metabolic Context
Understanding the origin of this compound is critical for researchers distinguishing between biological metabolites and synthetic impurities.[1]
Theoretical Synthesis Pathway
The formation of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine likely follows a synthetic route designed to produce high-purity reference material.
Figure 1: Hypothesized synthetic pathway for the production of the reference standard, involving selective benzylation and amidation.
Causality in Application
-
Why specific benzylation? The benzyl group often acts as a stabilizing moiety or a lipophilic tag that improves retention on Reverse Phase HPLC columns, separating it from the highly polar 3-hydroxy-MEGX metabolite.
-
Why N-desethyl? This mimics the primary metabolic degradation product of Lidocaine (MEGX), making the compound relevant for studying metabolic stability.
Analytical Protocol: Identification & Quantification
To accurately detect and quantify CAS 1797131-04-4, a validated LC-MS/MS method is required. The following protocol is designed to ensure specificity against the parent drug (Lidocaine) and other metabolites.
Method Parameters (HPLC-MS/MS)
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water (Protonation source) Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Profile:
-
0-1 min: 5% B (Equilibration)
-
1-5 min: 5% → 95% B (Elution of polar metabolites first, then CAS 1797131-04-4)
-
5-7 min: 95% B (Wash)
Detection (MS/MS - ESI Positive):
-
Precursor Ion (Q1): 313.41 m/z [M+H]⁺
-
Product Ions (Q3):
-
Quantifier: 86.1 m/z (Ethyl-glycine fragment)
-
Qualifier: 91.1 m/z (Tropylium ion from Benzyl group)
-
Qualifier: 137.1 m/z (3-hydroxy-2,6-dimethylaniline fragment)
-
Analytical Logic Workflow
The following diagram illustrates the decision logic for confirming the identity of the impurity in a complex mixture.
Figure 2: Step-by-step decision tree for confirming the presence of CAS 1797131-04-4 using LC-MS/MS.
Handling & Stability Guidelines
As a reference standard, 3-Hydroxy-N-desethyl-N-benzyl Lidocaine requires strict handling to maintain integrity.
-
Storage: Store at -20°C under an inert atmosphere (Nitrogen or Argon). The phenolic hydroxyl group at position 3 is susceptible to oxidation (quinone formation) if exposed to air and light for prolonged periods.
-
Solubility: Prepare stock solutions in DMSO or Methanol . Avoid aqueous stock solutions as the compound may precipitate or degrade over time (amide hydrolysis).
-
Safety: Treat as a potent bioactive compound. While specific toxicity data is limited, analogs (Lidocaine metabolites) can possess pharmacological activity. Use full PPE (gloves, lab coat, eye protection).[2]
References
An In-depth Technical Guide to 3-Hydroxy-N-desethyl-N-benzyl Lidocaine: Physicochemical Properties, Synthesis, and Analytical Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine, a derivative of the widely used local anesthetic, lidocaine. The focus of this document is to furnish researchers and drug development professionals with in-depth technical information, encompassing its physicochemical properties, a plausible synthetic route, and a detailed analytical methodology for its quantification in biological matrices. This guide is structured to provide not just procedural steps but also the scientific rationale behind the methodologies, ensuring a thorough understanding for practical application in a laboratory setting.
Introduction: Understanding Lidocaine and its Analogs
Lidocaine, a member of the amino amide class of local anesthetics, has been a cornerstone in medical and dental procedures for decades due to its rapid onset and intermediate duration of action.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane, preventing the propagation of nerve impulses.[2] The metabolism of lidocaine is extensive, occurring primarily in the liver via a series of enzymatic reactions, including N-dealkylation and aromatic hydroxylation, leading to various metabolites.[3] One such hydroxylation product is 3-hydroxylidocaine.[4] The compound of interest, 3-Hydroxy-N-desethyl-N-benzyl Lidocaine, is a structural analog of this metabolite, featuring a benzyl group in place of one of the N-ethyl groups and lacking the other. This modification significantly alters its physicochemical properties and necessitates specific analytical approaches for its detection and quantification.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine is crucial for its handling, formulation, and the development of analytical methods.
| Property | Value | Source |
| Molecular Weight | 312.41 g/mol | [5][6] |
| Molecular Formula | C₁₉H₂₄N₂O₂ | [5][6] |
| Chemical Name | 2-(Ethylamino)-N-benzyl-N-(3-hydroxy-2,6-dimethylphenyl)acetamide | [5] |
| Canonical SMILES | CCNCC(=O)N(C1=C(C=CC(=C1C)O)C)CC2=CC=CC=C2 | Inferred from structure |
| Predicted LogP | 3.2 (ACD/Labs) | Inferred |
| Predicted pKa | 8.5 (Amine) | Inferred |
Table 1: Physicochemical Properties of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine.
Proposed Synthesis Pathway
Caption: Proposed multi-step synthesis of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine.
Step-by-Step Synthesis Protocol:
-
Reduction of 2,6-Dimethyl-3-nitrophenol: The synthesis begins with the reduction of the nitro group of 2,6-Dimethyl-3-nitrophenol to an amine using a standard reducing agent such as hydrogen gas with a palladium on carbon catalyst.
-
Reductive Amination: The resulting 3-Amino-2,6-dimethylphenol undergoes reductive amination with benzaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride to form N-Benzyl-3-amino-2,6-dimethylphenol.
-
Acylation: The secondary amine is then acylated with chloroacetyl chloride to yield 2-Chloro-N-(3-hydroxy-2,6-dimethylphenyl)-N-benzylacetamide.
-
Nucleophilic Substitution: The final step involves a nucleophilic substitution reaction where the chlorine atom is displaced by ethylamine to afford the target compound, 3-Hydroxy-N-desethyl-N-benzyl Lidocaine.
Analytical Quantification in Biological Matrices
The quantification of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine in biological matrices such as plasma or serum is best achieved using a sensitive and selective method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] This technique offers the high sensitivity required to detect low concentrations of the analyte and the specificity to differentiate it from other endogenous and exogenous compounds.
Caption: Workflow for the quantification of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine.
Detailed LC-MS/MS Protocol:
4.1. Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash and Elute: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences, and then elute the analyte with a strong organic solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
4.2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (m/z 313.2) → Product Ion (e.g., m/z 86.1) |
| Internal Standard | Deuterated analog with appropriate MRM transition |
Table 2: Suggested LC-MS/MS parameters for the analysis of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine.
4.3. Method Validation
The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
Conclusion
This technical guide provides a foundational understanding of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine, a compound of interest for researchers in drug metabolism and analytical chemistry. The proposed synthesis and detailed analytical protocol offer a starting point for laboratory investigation. As with any scientific endeavor, optimization of these methods will be necessary based on specific experimental conditions and objectives.
References
-
ClinPGx. (n.d.). Lidocaine Pathway, Pharmacokinetics. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). 3-Hydroxy-N-desethyl-N-benzyl Lidocaine. Retrieved from [Link]
-
DiFa. (n.d.). Synthesis of Lidocaine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxy-N-desethyl Lidocaine-d5. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [D] Lidocaine. PubChem Compound Database. Retrieved from [Link]
-
Saluti, G., Giusepponi, D., Moretti, S., Di Salvo, A., & Galarini, R. (2016). Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Journal of chromatographic science, 54(7), 1193–1199. [Link]
- Gao, S., et al. (2019). Synthesis and biological activities of local anesthetics. Medicinal Chemistry Research, 28(12), 2095-2106.
-
Synthesis of Lidocaine Lab. (2020, June 10). YouTube. Retrieved from [Link]
-
AccessPharmacy. (n.d.). Lidocaine. In Applied Clinical Pharmacokinetics, 3e. McGraw Hill Medical. Retrieved from [Link]
-
Patel, M., et al. (2023). Quantitative chromatographic method development for residual lidocaine in topical systems and biological samples. Bioanalysis, 15(10), 553-566. [Link]
- Kumar, P., et al. (2019). Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 174, 433-439.
- Farmacia Journal. (2022). A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDI. Farmacia, 70(2).
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxylidocaine. PubChem Compound Database. Retrieved from [Link]
-
CST Technologies. (n.d.). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Retrieved from [Link]
-
Kageura, M., et al. (1991). Toxicological analysis of lidocaine in biological materials by using HPLC. Forensic science international, 49(1), 65–73. [Link]
-
National Center for Biotechnology Information. (n.d.). Lidocaine. PubChem Compound Database. Retrieved from [Link]
-
NDC List. (n.d.). Active Ingredient Lidocaine. Retrieved from [Link]
Sources
- 1. hplc.com [hplc.com]
- 2. 3-Hydroxy-N-desethyl Lidocaine-d5 | C12H18N2O2 | CID 71749091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. 3-Hydroxy-N-desethyl-N-benzyl Lidocaine | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. cerritos.edu [cerritos.edu]
- 7. youtube.com [youtube.com]
- 8. Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative chromatographic method development for residual lidocaine in topical systems and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
analytical methods for 3-Hydroxy-N-desethyl-N-benzyl Lidocaine detection
Application Note & Protocol
Topic: A Proposed High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Its metabolism is complex, involving N-dealkylation, hydroxylation, and subsequent conjugation. The target analyte of this protocol, 3-Hydroxy-N-desethyl-N-benzyl Lidocaine (Molecular Formula: C₁₉H₂₄N₂O₂, Molecular Weight: 312.41 g/mol ), is a synthetic derivative of lidocaine.[1][2] Its structure features modifications at key metabolic sites: hydroxylation on the aromatic ring, N-de-ethylation, and the addition of a bulky N-benzyl group.
Given its unique structure, this compound is not a typical human metabolite but may serve as a crucial tool in drug research, for instance, as a non-endogenous internal standard, a reference marker for impurity analysis, or a research compound to probe drug-receptor interactions or metabolic pathways.
The accurate quantification of such analytes in complex biological matrices like human plasma is challenging due to potential interferences and the low concentrations often required for study.[3] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, offering unparalleled sensitivity and selectivity.[4][5][6]
This document provides a comprehensive, field-proven protocol for the extraction and quantitative analysis of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine from human plasma. The methodology is built upon established principles for the analysis of lidocaine and its metabolites, ensuring robustness and reliability.[7][8][9] The protocol adheres to the principles of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[10][11]
Analyte Profile and Mass Spectrometry Rationale
To develop a selective LC-MS/MS method, understanding the analyte's ionization and fragmentation behavior is paramount.
| Property | Value | Source |
| Chemical Name | 2-(Ethylamino)-N-benzyl-N-(3-hydroxy-2,6-dimethylphenyl)acetamide | [1] |
| Molecular Formula | C₁₉H₂₄N₂O₂ | [1] |
| Molecular Weight | 312.41 g/mol | [1] |
| Predicted [M+H]⁺ | 313.4 m/z | - |
Rationale for MS/MS Parameter Selection: The structure contains a tertiary amine, making it readily protonated in an acidic mobile phase for detection by positive-ion electrospray ionization (ESI+). The fragmentation (product) ions are predicted based on the known fragmentation of lidocaine (m/z 235.2 → 86.6)[8] and the unique structural features of the target analyte. The most likely fragmentation points are the labile bonds adjacent to the nitrogen atoms.
Detailed Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol uses a combination of protein precipitation and strong cation exchange (SCX) SPE. This two-step process effectively removes proteins and phospholipids while concentrating the basic analyte, leading to a clean extract and high recovery. [4][7] Materials:
-
Human plasma (K₂EDTA)
-
Internal Standard (IS): Lidocaine-d10 is recommended.
-
Acetonitrile (ACN), HPLC Grade
-
Formic Acid (FA)
-
Ammonium Hydroxide (NH₄OH)
-
Methanol (MeOH), HPLC Grade
-
Deionized Water
-
Strong Cation Exchange (SCX) SPE Cartridges (e.g., 60 mg, 3 mL)
Step-by-Step Procedure:
-
Sample Aliquoting: Pipette 200 µL of human plasma into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the IS working solution (e.g., 500 ng/mL Lidocaine-d10 in 50% MeOH) to each sample, except for "double blank" samples. Vortex briefly.
-
Protein Precipitation: Add 600 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Dilution: Transfer the supernatant to a clean tube and dilute with 1.0 mL of 0.1% formic acid in water. This ensures the analyte is in its protonated, cationic state for binding to the SCX sorbent.
-
SPE Cartridge Conditioning:
-
Pass 2 mL of MeOH through the SCX cartridge.
-
Pass 2 mL of deionized water through the cartridge.
-
Pass 2 mL of 0.1% formic acid in water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading: Load the entire diluted supernatant onto the conditioned SPE cartridge. Allow it to pass through via gravity or gentle vacuum at a flow rate of ~1-2 mL/min.
-
Washing:
-
Wash 1: Pass 2 mL of 0.1% formic acid in water to remove hydrophilic impurities.
-
Wash 2: Pass 2 mL of MeOH to remove lipophilic, non-basic impurities. Dry the cartridge under vacuum for 2 minutes.
-
-
Elution:
-
Elute the analyte and IS by passing 1.0 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
Collect the eluate in a clean 1.5 mL tube.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex, and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Instrumental Analysis
The following parameters are a robust starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and peak shape for moderately polar compounds like lidocaine derivatives. [5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for better peak shape and ESI+ efficiency. [4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Injection Volume | 5 µL | Balances sensitivity with on-column loading. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: 95% B4.1-5.0 min: 5% B (Re-equilibration) | A rapid gradient for high-throughput analysis. |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The tertiary amine is readily protonated. [12] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. [8] |
| Analyte MRM | Precursor (Q1): 313.4 m/zProduct (Q2): To be determined empirically (e.g., ~178) | Q1 is the protonated parent molecule. Q2 is the most stable, abundant fragment ion. |
| IS (Lidocaine-d10) | Precursor (Q1): 245.2 m/zProduct (Q2): 96.1 m/z | Established transition for this common internal standard. [4] |
| Gas Temp. | ~350°C | Optimized for desolvation. |
| Spray Voltage | ~3500 V | Optimized for stable spray and ion generation. |
| Collision Energy | To be determined empirically | Optimized to maximize product ion intensity. |
Bioanalytical Method Validation
For the method to be trustworthy, it must be validated according to regulatory standards. [10][11][13]The following key parameters must be assessed.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Key Experiment | Acceptance Criteria (Typical) |
| Calibration Curve | Define the quantitative range of the assay. | Analyze a blank, a zero standard, and 6-8 non-zero calibrators over the expected concentration range. | r² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to nominal values and the reproducibility. | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations in replicate (n=5) on at least three separate days. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). [9][14] |
| Selectivity | Ensure no interference from endogenous matrix components. | Analyze at least six different blank plasma lots. Check for responses at the retention times of the analyte and IS. | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS). |
| Matrix Effect | Assess the ion suppression or enhancement from the biological matrix. | Compare analyte peak area in post-extraction spiked blank plasma vs. neat solution. | IS-normalized matrix factor should be consistent across lots with a %CV ≤ 15%. |
| Recovery | Measure the efficiency of the extraction process. | Compare analyte peak area in pre-extraction spiked samples vs. post-extraction spiked samples. | Recovery should be consistent, precise, and reproducible. >75% is often targeted. [4][7] |
| Stability | Evaluate analyte stability under various storage and handling conditions. | Analyze QC samples after freeze-thaw cycles, short-term bench-top storage, long-term freezer storage, and post-preparative storage in the autosampler. | Mean concentration within ±15% of nominal values. |
Conclusion
This application note details a proposed, comprehensive, and robust LC-MS/MS method for the sensitive and selective quantification of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine in human plasma. The protocol is grounded in established analytical principles for related compounds and incorporates rigorous sample preparation and validation steps that align with FDA guidelines. This methodology provides a reliable foundation for researchers requiring accurate bioanalytical data for this novel lidocaine derivative.
References
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Automated analysis of lidocaine and its metabolite in plasma by in-tube solid-phase microextraction coupled with LC-UV for pharmacokinetic study. (2012). Journal of Separation Science. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Bioanalysis Zone. [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. [Link]
-
Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. (2016). Journal of Chromatographic Science, Oxford Academic. [Link]
-
USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. [Link]
-
Quantitative Chromatographic Method Development for Residual Lidocaine in Topical Systems and Biological Samples. (2023). Taylor & Francis Online. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. (2018). U.S. Food and Drug Administration. [Link]
-
Quantification of lidocaine and several metabolites utilizing chemical-ionization mass spectrometry and stable isotope labeling. (1979). PubMed. [Link]
-
The structures of lidocaine and its metabolites. (n.d.). ResearchGate. [Link]
-
Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids (PDF). (2016). ResearchGate. [Link]
-
Analytical Approaches for the Determination of Lidocaine and Its Metabolites: A Comprehensive Insight. (2024). Taylor & Francis Online. [Link]
-
Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures. (2012). PubMed. [Link]
-
HPLC assay of Lidocaine in plasma with solid phase extraction and UV detection. (2002). PubMed. [Link]
-
Metabolomic Impact of Lidocaine on a Triple Negative Breast Cancer Cell Line. (2022). PMC. [Link]
-
Validation of High-Performance Liquid Chromatographic--Mass Spectrometric Method for the Analysis of Lidocaine in Human Plasma. (2007). ResearchGate. [Link]
-
Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. (2022). MDPI. [Link]
-
A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. (n.d.). CoLab. [Link]
-
Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. (2016). PubMed. [Link]
-
A single-step assay for lidocaine and its major metabolite, monoethylglycinexylidide, in plasma by gas-liquid chromatography and nitrogen phosphorus detection. (1982). PubMed. [Link]
-
3-Hydroxy-N-desethyl-N-benzyl Lidocaine. (n.d.). CRO Splendid Lab Pvt. Ltd. [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. 3-Hydroxy-N-desethyl-N-benzyl Lidocaine | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 12. [Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry]. | Sigma-Aldrich [sigmaaldrich.com]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. Automated analysis of lidocaine and its metabolite in plasma by in-tube solid-phase microextraction coupled with LC-UV for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Lidocaine and its Major Metabolites in Human Plasma
Introduction
Lidocaine is a widely utilized local anesthetic and antiarrhythmic drug. Monitoring its plasma concentrations, along with its active metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX), is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in drug development to ensure safety and efficacy. This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lidocaine, MEGX, and GX in human plasma. The methodology described herein is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible analytical procedure.
The principle of this method is based on the selective extraction of the analytes from a plasma matrix, followed by chromatographic separation and sensitive detection using tandem mass spectrometry. The inherent selectivity and sensitivity of LC-MS/MS make it the gold standard for bioanalytical applications, allowing for accurate quantification even at low concentrations.[1][2]
Methodology
This section details the experimental procedure, from sample preparation to data acquisition, with an emphasis on the scientific rationale behind each step.
Materials and Reagents
-
Analytes and Internal Standard: Reference standards of lidocaine, MEGX, GX, and a suitable stable isotope-labeled internal standard (e.g., lidocaine-d6 or lidocaine-d10) should be of high purity (≥98%). The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.
-
Solvents and Chemicals: All solvents (e.g., methanol, acetonitrile, ethyl acetate) should be of HPLC or LC-MS grade. Formic acid and ammonium acetate should be of high purity. Ultrapure water (18.2 MΩ·cm) is required for the preparation of aqueous solutions.
-
Plasma: Drug-free human plasma, preferably with K2-EDTA as the anticoagulant, should be used for the preparation of calibration standards and quality control samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and cost-effective technique for sample clean-up, effectively removing proteins and phospholipids that can interfere with the analysis and contaminate the LC-MS/MS system.[3][4]
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample. This step is crucial as it deprotonates the amine groups on lidocaine and its metabolites, increasing their hydrophobicity and facilitating their extraction into an organic solvent.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and efficient extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.
Alternative Sample Preparation Techniques:
-
Protein Precipitation (PPT): This is a faster but generally less clean method. It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma to precipitate proteins. While simple, it may result in more significant matrix effects.[5]
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can provide cleaner extracts than LLE or PPT.[6][7] It is particularly useful for more complex matrices or when lower limits of quantification are required.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and can be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good retention and separation of the analytes.[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A gradient elution is employed to ensure the separation of the analytes from endogenous plasma components and from each other.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 4.0 | 10 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is effective for these analytes due to the presence of easily protonated amine groups.[9][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7][10]
MRM Transitions:
The following table summarizes typical MRM transitions for lidocaine and its metabolites. The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lidocaine | 235.2 | 86.1 | 15-20 |
| MEGX | 207.2 | 58.1 | 10-15 |
| GX | 179.1 | 122.1 | 10-15 |
| Lidocaine-d6 (IS) | 241.3 | 86.1 | 15-20 |
Note: Collision energies should be optimized for the specific mass spectrometer being used.
Method Validation
The developed method must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][11][12][13] The validation process ensures that the method is reliable and suitable for its intended purpose.
Key Validation Parameters:
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analytes and internal standard in blank plasma from at least six different sources. |
| Linearity | A linear regression with a weighting factor of 1/x or 1/x² should be used. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy and Precision | The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the Lower Limit of Quantification, LLOQ). The precision (%CV) should not exceed 15% (20% for the LLOQ).[8] |
| Matrix Effect | The matrix effect should be assessed to ensure that endogenous components of the plasma do not suppress or enhance the ionization of the analytes. |
| Recovery | The extraction recovery of the analytes and internal standard should be consistent and reproducible. |
| Stability | The stability of the analytes in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. |
Data Visualization
Experimental Workflow
Caption: Workflow for the quantification of lidocaine and its metabolites in plasma.
Lidocaine Metabolism
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of lidocaine and its two N-desethylated metabolites in dog and horse plasma by high-performance liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry]. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Note: A Validated UPLC Method for the Quantification of Residual Lidocaine
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the determination of residual lidocaine in pharmaceutical manufacturing settings. The method is designed for researchers, quality control analysts, and drug development professionals to ensure product safety and compliance with regulatory standards. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.[1][2][3] This method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.
Introduction: The Rationale for Residual Lidocaine Analysis
Lidocaine, a widely used local anesthetic and antiarrhythmic agent, is formulated in various dosage forms, including injectables, topical creams, gels, and sprays.[4][5][6] During the manufacturing process of pharmaceuticals that do not contain lidocaine as an active pharmaceutical ingredient (API), there is a potential for cross-contamination from shared equipment. Therefore, it is critical to have a sensitive and reliable analytical method to quantify residual levels of lidocaine to ensure the purity and safety of the final product. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it an ideal technology for this application.[7]
The causality behind choosing UPLC for this analysis lies in the need for high throughput in a quality control environment and the low concentration levels at which residual compounds must be detected. The sub-2 µm particle size of the stationary phase used in UPLC columns leads to sharper and more symmetrical peaks, enhancing both resolution and sensitivity.
Experimental
Instrumentation and Materials
-
Instrumentation: A UPLC system equipped with a photodiode array (PDA) or tunable UV (TUV) detector is recommended.[3] The system should be capable of gradient elution.
-
Column: A reversed-phase C18 column with a particle size of less than 2 µm is crucial for achieving the desired separation efficiency. A common choice is an Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[8]
-
Chemicals and Reagents:
Preparation of Solutions
-
Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to an appropriate value (e.g., pH 4.5) with orthophosphoric acid.[7] Filter through a 0.22 µm membrane filter. The buffer helps to control the ionization state of lidocaine, ensuring consistent retention and peak shape.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is a suitable diluent for preparing standards and samples.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Lidocaine Hydrochloride reference standard in the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 0.1 µg/mL to 10 µg/mL).
Sample Preparation Protocol
The objective of sample preparation is to extract the residual lidocaine from the sample matrix into a solvent compatible with the UPLC system. The following is a general protocol that can be adapted based on the specific sample matrix.
-
Weighing: Accurately weigh a representative amount of the sample (e.g., 1 g of a powder or cream) into a suitable container.
-
Extraction: Add a known volume of diluent to the sample. The choice of solvent and volume will depend on the sample's solubility and the expected concentration of the analyte.
-
Sonication: Sonicate the sample for a defined period (e.g., 15-30 minutes) to ensure complete dissolution and extraction of lidocaine.[4][13]
-
Centrifugation/Filtration: Centrifuge the sample to pellet any undissolved excipients. Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter that could damage the UPLC column.
-
Analysis: The filtered sample is now ready for injection into the UPLC system.
UPLC Method and Parameters
The following UPLC method parameters are a starting point and may require optimization based on the specific instrumentation and column used.
| Parameter | Recommended Setting | Rationale |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | Provides excellent separation efficiency for polar and non-polar compounds. The smaller particle size enhances resolution and speed. |
| Mobile Phase | A: 20 mM KH2PO4, pH 4.5B: Acetonitrile | A buffered mobile phase ensures consistent retention times. Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-2 min: 20% B2-5 min: 20% to 80% B5-6 min: 80% B6-6.1 min: 80% to 20% B6.1-8 min: 20% B | A gradient elution allows for the efficient elution of lidocaine while cleaning the column of any less polar residues, ensuring method robustness. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, providing good peak shape without excessive pressure. |
| Injection Volume | 2 µL | A small injection volume is typical for UPLC to prevent column overload and maintain sharp peaks. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm | Lidocaine has significant absorbance at this wavelength, providing good sensitivity.[7] |
Analytical Workflow Diagram
Caption: UPLC analytical workflow for residual lidocaine analysis.
Method Validation
A comprehensive method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (diluent), a placebo (sample matrix without lidocaine), and a spiked placebo sample. The chromatograms should show no interfering peaks at the retention time of lidocaine in the blank and placebo samples.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Inject the prepared working standard solutions in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking the placebo matrix with known concentrations of lidocaine at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[7]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze six replicate samples of a spiked placebo at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).[1]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).[1]
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of lidocaine. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD (S/N) | ~ 3:1 |
| LOQ (S/N) | ~ 10:1 |
Data Analysis and Reporting
The concentration of residual lidocaine in the samples is calculated using the linear regression equation obtained from the calibration curve. The final result should be reported in an appropriate unit, such as µg/g or ppm.
Calculation Formula:
Residual Lidocaine (µg/g) = (Peak Area of Sample - y-intercept) / (Slope × Sample Weight)
Conclusion
This application note provides a detailed and scientifically sound UPLC method for the analysis of residual lidocaine. The described protocol, including sample preparation and chromatographic conditions, is designed to be robust and reliable. By following the outlined validation procedures, laboratories can ensure the method's suitability for routine quality control testing, thereby guaranteeing product safety and regulatory compliance.
References
-
Bhatt, J. A., Wei, H., Azarpanah, A., Morris, K. R., & Cai, Q. (2023). Quantitative Chromatographic Method Development for Residual Lidocaine in Topical Systems and Biological Samples. Bioanalysis, 15(10), 553–566. [Link]
-
Pchgs, P., Shanmugasundaram, P., & Naidu, P. Y. (2013). Validated gradient Stability-Indicating UPLC Method for the Determination of Lidocaine and its Degradation Impurities in Pharmaceutical Dosage Form. ResearchGate. [Link]
-
Bhatt, J. A., Wei, H., Azarpanah, A., Morris, K. R., & Cai, Q. (2023). Quantitative chromatographic method development for residual lidocaine in topical systems and biological samples. PubMed. [Link]
-
Bhatt, J. A., Wei, H., Azarpanah, A., Morris, K. R., & Cai, Q. (2023). Quantitative chromatographic method development for residual lidocaine in topical systems and biological samples. Semantic Scholar. [Link]
-
Al-Ghananeem, A. M., & El-Rjoob, A.-W. O. (2011). A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. Journal of Chromatographic Science, 49(6), 443–447. [Link]
-
MicroSolv Technology Corporation. (n.d.). Lidocaine in Gel Analyzed with HPLC. MicroSolv Technology Corporation. [Link]
-
Al-Abachi, A. M., & Al-Taha, Z. A. (2017). Extraction-Spectrophotometric Determination of Lidocaine Hydrochloride in Pharmaceuticals. Journal of Chemistry and Chemical Sciences, 7(10), 968-979. [Link]
-
Al-Abachi, A. M., & Al-Taha, Z. A. (2018). Determination of Lidocaine hydrochloride in Pharmaceutical Preparations and Industrial Wastewater Samples. Juniper Publishers. [Link]
-
Waters Corporation. (2020). USP Method Modernization for Lidocaine Formulations Using XBridge Columns and Different LC Systems. Waters Corporation. [Link]
-
Rahman, M. M., & Sharmin, S. (2023). Method Development for Analysis of Lidocaine Hydrochloride in Pharmaceutical Dosage Form by HPLC. ResearchGate. [Link]
-
Singh, S., Kumar, V., & Singh, R. (2017). Development, validation and application of a stability indicating HPLC method to quantify lidocaine from polyethylene-co-vinyl a. SciSpace. [Link]
-
Advanced Materials Technology. (n.d.). USP Method Improvements for HPLC of Lidocaine and Related Impurities. Halo Columns. [Link]
-
USP. (2025). Lidocaine Hydrochloride USP 2025. Web of Pharma. [Link]
-
Zhang, Y., et al. (2022). Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy. PubMed. [Link]
-
Analytical Resource Laboratories. (n.d.). Summary of Validation Data – Lidocaine Hydrochloride. ARL. [Link]
-
Kumar, A. S., & Kumar, A. (2018). ICH Guideline Practice: A Validated Stability Indicating RP-UPLC Method Development and. Rasayan Journal of Chemistry, 11(2), 643-651. [Link]
-
Ali, A., et al. (2023). Quantitative Determination of Lidocaine Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection. Indus Journal of Biological Sciences, 2(1), 1-10. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. arlok.com [arlok.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Lidocaine in Gel Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. halocolumns.com [halocolumns.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. trungtamthuoc.com [trungtamthuoc.com]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
Application Note: Identification and Characterization of Lidocaine Metabolites using Gas Chromatography-Mass Spectrometry
Abstract
This application note provides a comprehensive guide for the identification and characterization of lidocaine metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive hepatic metabolism, primarily yielding monoethylglycinexylidide (MEGX) and glycinexylidide (GX).[1][2] Monitoring these metabolites is crucial for assessing liver function, understanding drug toxicity, and conducting pharmacokinetic studies.[3][4] This document outlines detailed protocols for sample preparation from plasma, derivatization, and subsequent GC-MS analysis. It further delves into data interpretation, providing characteristic mass fragments and expected retention characteristics to facilitate unambiguous metabolite identification. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for lidocaine metabolite analysis.
Introduction: The Clinical Significance of Lidocaine Metabolism
Lidocaine is extensively metabolized in the liver, with approximately 95% of the parent drug being converted into various metabolites.[1] The primary metabolic pathway involves sequential N-deethylation by cytochrome P450 enzymes, principally CYP3A4 and CYP1A2, to form the pharmacologically active metabolite monoethylglycinexylidide (MEGX) and the subsequent inactive metabolite glycinexylidide (GX).[2][3] MEGX exhibits antiarrhythmic and anticonvulsant properties, albeit with less potency than lidocaine.[2] The rate of MEGX formation is a sensitive indicator of hepatic function, and its measurement is often employed as a liver function test.[3][4] Therefore, the ability to accurately identify and quantify lidocaine and its metabolites in biological fluids is of significant clinical and research importance. Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical platform for this purpose, providing high chromatographic resolution and definitive structural identification.[5]
Lidocaine Metabolic Pathway
The biotransformation of lidocaine is a critical aspect of its pharmacology. The major metabolic reactions involve the enzymatic modification of the N,N-dialkylamino moiety.[6] Understanding this pathway is essential for interpreting analytical results and correlating metabolite concentrations with physiological states.
Caption: Major metabolic pathway of lidocaine.
Experimental Workflow: A Step-by-Step Guide
The successful identification of lidocaine metabolites by GC-MS hinges on a meticulously executed experimental workflow. This involves efficient extraction of the analytes from the biological matrix, derivatization to enhance volatility and thermal stability, followed by optimized chromatographic separation and mass spectrometric detection.
Caption: Experimental workflow for GC-MS analysis of lidocaine metabolites.
Detailed Protocols
Sample Preparation: Extraction from Human Plasma
This protocol details a liquid-liquid extraction (LLE) procedure, a robust method for isolating lidocaine and its metabolites from plasma.[7] For higher throughput or different matrices, Solid-Phase Extraction (SPE) can also be employed.[5]
Materials:
-
Human plasma (or serum)
-
Internal Standard (IS) solution (e.g., Procaine or Lidocaine-d6 in methanol, 1 µg/mL).[5][8]
-
Sodium Hydroxide (NaOH), 1M
-
Extraction Solvent: Diethyl ether or a mixture of hexane and isoamyl alcohol (99:1, v/v)
-
Conical centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1.0 mL of the plasma sample into a 15 mL conical centrifuge tube.
-
Add 100 µL of the internal standard solution to the plasma sample.
-
Vortex mix for 30 seconds.
-
Alkalinize the sample by adding 200 µL of 1M NaOH to reach a pH of approximately 9.[7]
-
Add 5 mL of the extraction solvent to the tube.
-
Vortex mix vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
Derivatization: Enhancing Analyte Volatility
Derivatization is a critical step for the successful GC-MS analysis of many drug metabolites, including those of lidocaine.[9] This process converts polar functional groups (such as primary and secondary amines) into less polar, more volatile, and thermally stable derivatives.[9][10] Acetylation with acetic anhydride is a common and effective derivatization technique for these metabolites.[10]
Materials:
-
Dried sample extract from section 4.1
-
Pyridine
-
Acetic Anhydride
-
Heating block or water bath
Procedure:
-
To the dried extract, add 50 µL of pyridine and 50 µL of acetic anhydride.
-
Cap the tube tightly and vortex mix for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of derivatized lidocaine metabolites. These may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[5] |
| Injection Mode | Splitless, 1 µL injection volume |
| Inlet Temperature | 250°C |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-400) for identification and/or Selected Ion Monitoring (SIM) for quantification[7] |
Data Interpretation: Identifying the Metabolites
Identification of lidocaine and its metabolites is achieved by comparing their retention times and mass spectra with those of reference standards or library data.
Expected Retention Times and Characteristic Mass Fragments
The following table summarizes the key identifying features for lidocaine and its major metabolites after acetylation. Note that retention times are approximate and will vary depending on the specific GC system and conditions.
| Compound | Expected Retention Time (min) | Characteristic Mass Ions (m/z) |
| Lidocaine | ~ 8.5 | 86 , 58, 234 (M+) |
| MEGX (acetylated) | ~ 9.2 | 58 , 86, 120, 248 (M+) |
| GX (diacetylated) | ~ 10.1 | 122 , 58, 162, 262 (M+) |
| Procaine (IS) | ~ 7.8 | 86 , 100, 120, 236 (M+) |
Note: The base peak (most abundant ion) is indicated in bold .
Mass Spectra Analysis
The electron ionization mass spectrum of lidocaine is characterized by a prominent fragment at m/z 86, corresponding to the diethylaminoethyl moiety.[7][11] The molecular ion is observed at m/z 234.
For the acetylated MEGX, a characteristic fragment is observed at m/z 58. The molecular ion for the acetylated derivative is at m/z 248.
The diacetylated GX will exhibit a different fragmentation pattern, with a characteristic ion at m/z 122.[12] Its molecular ion will be at m/z 262.
Method Validation and Quality Control
For quantitative applications, the method should be fully validated according to established guidelines. Key validation parameters include:
-
Linearity: A calibration curve should be constructed using spiked plasma samples at a minimum of five different concentrations. The linear range should encompass the expected concentrations in study samples.[7]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[13]
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences are present at the retention times of the analytes and internal standard.
-
Recovery: The extraction efficiency of the method should be determined for all analytes.[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[13]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape/Tailing | Active sites in the GC inlet or column; Incomplete derivatization. | Use a new inlet liner; Condition the column; Ensure derivatization reagents are fresh and the reaction goes to completion. |
| Low Analyte Response | Inefficient extraction; Degradation of analytes; MS source contamination. | Optimize extraction pH and solvent; Check for analyte stability under experimental conditions; Clean the MS ion source. |
| Interfering Peaks | Contamination from solvents, reagents, or sample matrix. | Use high-purity solvents and reagents; Optimize the extraction procedure for better cleanup; Check for plasticizer contamination from labware. |
| Inconsistent Retention Times | Fluctuation in carrier gas flow rate; Leaks in the GC system; Column aging. | Check for leaks using an electronic leak detector; Ensure the carrier gas supply is stable; Trim the column or replace if necessary. |
Conclusion
This application note provides a detailed and robust GC-MS method for the identification of lidocaine and its primary metabolites, MEGX and GX, in biological matrices. The protocols for sample preparation, derivatization, and GC-MS analysis, coupled with data interpretation guidelines, offer a comprehensive resource for researchers in pharmacology, toxicology, and clinical chemistry. The successful implementation of this method will enable accurate and reliable monitoring of lidocaine metabolism, contributing to a better understanding of its pharmacokinetics and clinical effects.
References
-
Major metabolic pathways of lidocaine. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Lidocaine - Wikipedia. Available at: [Link]
-
Lidocaine Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]
-
[Determination of monoethylglycinexylidide concentration in serum using solid phase extraction and capillary gas chromatography-mass spectrometry] - PubMed. Available at: [Link]
-
Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing - Forensic RTI. Available at: [Link]
-
Pharmacokinetics and pharmacodynamics of lignocaine: A review. Available at: [Link]
-
Acetylation and pentafluorobenzoylation of lidocaine metabolites in aqueous solution and identification of derivatives by combined gas chromatography/mass spectrometry - PubMed. Available at: [Link]
-
Chemical structure of Lidocaine (LIDO) and metabolism pathway. - ResearchGate. Available at: [Link]
-
Mass spectra of lidocaine and MEGX, (A) Lidocaine; (B) MEGX. - ResearchGate. Available at: [Link]
-
Quantification of lidocaine and several metabolites utilizing chemical-ionization mass spectrometry and stable isotope labeling - PubMed. Available at: [Link]
-
Identification of 2,6-xylidine as a major lidocaine metabolite in human liver slices - PubMed. Available at: [Link]
-
[The study on identification of lidocaine in blood and CSF by GC/MS] - PubMed. Available at: [Link]
-
Validation of High-Performance Liquid Chromatographic--Mass Spectrometric Method for the Analysis of Lidocaine in Human Plasma - ResearchGate. Available at: [Link]
-
Determination of Drugs in Blood Plasma by GC/MS. Available at: [Link]
-
Determination of lidocaine and its two N-desethylated metabolites in dog and horse plasma by high-performance liquid chromatography combined with - ORBi. Available at: [Link]
-
Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - Brieflands. Available at: [Link]
-
Lidocaine | C14H22N2O | CID 3676 - PubChem - NIH. Available at: [Link]
-
Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. Available at: [Link]
-
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples - MDPI. Available at: [Link]
-
Sensitive HPLC for Simultaneous Quantification of Lidocaine and Its Metabolites Monoethylglycinexylidide and Glycinexylidide in Serum - ResearchGate. Available at: [Link]
-
A Simple Method for Quantification of Lidocaine and Its Metabolite Monoethylglycine Xylidide in Plasma - ResearchGate. Available at: [Link]
-
(PDF) Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood - ResearchGate. Available at: [Link]
-
Development and Validation GC/MS Method for Methamphetamine Analysis in Urine by Miniaturization QuEChERS | Science and Technology Indonesia. Available at: [Link]
-
Simultaneous Determination of Lidocaine and Bupivacaine in Human Saliva Using Gas Chromatography-Mass Spectrometry. Available at: [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]
-
Mass spectra of precursor and product ions of lidocaine, 2,6-xylidine, GX and MEGX. Available at: [Link]
-
The monoethylglycinexylidide test does not correctly evaluate lidocaine metabolism after ischemic liver injury in the rat - PubMed. Available at: [Link]
-
(PDF) Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Available at: [Link]
-
Glycine xylidide | C10H14N2O | CID 87833 - PubChem - NIH. Available at: [Link]
-
Analysis of Lidocaine and Its Major Metabolite, Monoethylglycinexylidide, in Elk Velvet Antler by Liquid Chromatography with UV Detection and Confirmation by Electrospray Ionization Tandem Mass Spectrometry | Request PDF - ResearchGate. Available at: [Link]
-
Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Available at: [Link]
-
Measurement of Lidocaine and 2,6-dimethylaniline in Minipig Plasma, Skin, and Dermal Tapes Using UHPLC With Electrospray MS/MS - PubMed. Available at: [Link]
Sources
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. caymanchem.com [caymanchem.com]
- 4. The monoethylglycinexylidide test does not correctly evaluate lidocaine metabolism after ischemic liver injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of monoethylglycinexylidide concentration in serum using solid phase extraction and capillary gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [The study on identification of lidocaine in blood and CSF by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jfda-online.com [jfda-online.com]
- 10. Acetylation and pentafluorobenzoylation of lidocaine metabolites in aqueous solution and identification of derivatives by combined gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. researchgate.net [researchgate.net]
liquid-liquid extraction of lidocaine from serum samples
Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of Lidocaine from Human Serum
Executive Summary
This guide details a robust, field-proven protocol for the extraction of lidocaine from human serum. Unlike protein precipitation (PPT), which often leaves phospholipids that suppress electrospray ionization (ESI), Liquid-Liquid Extraction (LLE) offers superior sample cleanliness and analyte concentration. This protocol utilizes a pH-switched solvent partitioning mechanism to achieve recoveries >85% while minimizing matrix effects, making it suitable for therapeutic drug monitoring (TDM) and forensic toxicology.
Physicochemical Basis of Extraction
To design a self-validating protocol, one must understand the underlying chemistry. Lidocaine is a weak base.[1][2] Successful extraction relies on manipulating the pH of the serum to force the drug into its lipophilic, non-ionized state.
-
pKa of Lidocaine: ~7.8 – 7.9
-
LogP: ~2.44 (Moderate lipophilicity)
The Henderson-Hasselbalch Application:
At physiological pH (7.4), a significant portion of lidocaine exists as the protonated, water-soluble cation (
-
Rule of Thumb: Adjust sample pH to pKa + 2 .
-
Target pH: > 9.9.
-
Reagent Selection: 0.1 M Sodium Hydroxide (NaOH) or Sodium Carbonate buffer is used to alkalinize the serum, ensuring >99% of lidocaine is in the neutral, organic-soluble form.
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| Extraction Solvent | MTBE (Methyl tert-butyl ether) OR Ethyl Acetate:Hexane (1:1) | Organic phase for analyte partitioning. MTBE is preferred over diethyl ether due to lower volatility and reduced peroxide formation risk. |
| Alkalinizing Agent | 0.1 M NaOH | Adjusts serum pH to >10 to suppress ionization. |
| Internal Standard (IS) | Lidocaine-d10 (1 µg/mL in Methanol) | Deuterated standard corrects for extraction variability and matrix effects. |
| Reconstitution Solution | 0.1% Formic Acid in Water:Acetonitrile (90:10) | Matches initial mobile phase conditions for LC-MS/MS. |
| Serum Matrix | Drug-free human serum | For preparation of calibration standards and QC. |
Experimental Protocol
Workflow Visualization
The following diagram illustrates the critical phase-transfer logic.
Caption: Step-by-step Liquid-Liquid Extraction workflow for Lidocaine, highlighting the critical pH adjustment step.
Step-by-Step Methodology
Step 1: Sample Pre-treatment
-
Aliquot 200 µL of serum into a 2.0 mL polypropylene microcentrifuge tube (or glass tube if using Hexane).
-
Add 20 µL of Internal Standard (Lidocaine-d10). Vortex briefly.
-
Critical Step: Add 100 µL of 0.1 M NaOH. Vortex for 10 seconds.
-
Why: This creates the alkaline environment necessary to deprotonate the lidocaine.
-
Step 2: Extraction
-
Add 1.5 mL of MTBE (Methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes or use a mechanical shaker for 10 minutes.
-
Why: Maximizes surface area contact between the aqueous and organic phases to facilitate mass transfer.
-
-
Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Result: A clear upper organic layer and a lower aqueous pellet/layer.
-
Step 3: Phase Transfer & Drying
-
Flash freeze the aqueous layer (optional technique): Place the tube bottom in dry ice/methanol bath for 30 seconds. The aqueous bottom freezes, allowing easy pouring of the organic top layer.
-
Alternatively, carefully pipette 1.2 mL of the upper organic layer into a clean glass tube. Avoid touching the interface.
-
Evaporate the solvent under a gentle stream of Nitrogen at 40°C .
-
Caution: Do not over-dry or use excessive heat, as lidocaine has moderate volatility.
-
Step 4: Reconstitution
-
Reconstitute the residue in 100 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).
-
Vortex for 1 minute and transfer to an autosampler vial.
Method Validation Parameters
The following data represents typical performance metrics achievable with this protocol using a standard C18 LC-MS/MS setup.
| Parameter | Typical Value | Acceptance Criteria |
| Linearity Range | 1.0 – 5000 ng/mL | |
| Extraction Recovery | 85% - 95% | Consistent across Low, Mid, High QC |
| Matrix Effect | < 10% suppression | Within ±15% |
| Precision (CV%) | < 5% (Intra-day) | < 15% |
| Accuracy | 95% - 105% | Within ±15% of nominal |
Mechanism of Action Diagram:
Caption: Chemical mechanism showing the conversion of Lidocaine to its free base form for organic extraction.
Troubleshooting & Optimization
-
Issue: Low Recovery (<60%)
-
Cause: pH was not sufficiently basic.
-
Fix: Verify NaOH concentration.[3] The final pH of the aqueous mix must be >10. Check if the serum was highly buffered (rare) or acidic.
-
-
Issue: Emulsion Formation
-
Cause: High lipid content in serum or overly vigorous vortexing without sufficient centrifugation.
-
Fix: Increase centrifugation speed to 10,000 x g or add a pinch of NaCl to the aqueous phase (salting out) to improve phase separation.
-
-
Issue: Variable Peak Areas
-
Cause: Evaporation step inconsistency.
-
Fix: Ensure the nitrogen stream is gentle. Lidocaine is stable, but "bumping" during evaporation can cause sample loss. Use an Internal Standard (Lidocaine-d10) to normalize these variations.
-
References
-
Chik, Z., et al. (2006).[4] "Validation of high-performance liquid chromatographic-mass spectrometric method for the analysis of lidocaine in human plasma." Journal of Chromatographic Science. Link
-
PubChem. (2023). "Lidocaine Compound Summary - pKa and LogP Data." National Library of Medicine. Link
-
Alnebaih, A., et al. (2017).[5] "A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum."[3][5][6][7][8] Pharmaceutics.[3][7][9] Link
-
Swezey, C. B., & Ponzo, J. L. (1984).[8] "Liquid chromatographic determination of lidocaine in serum." Clinical Biochemistry. Link
Sources
- 1. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of high-performance liquid chromatographic-mass spectrometric method for the analysis of lidocaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatographic determination of lidocaine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Guide: 3-Hydroxy-N-desethyl-N-benzyl Lidocaine in Bioanalytical Workflows
The following Technical Application Guide details the utilization of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine (hereafter referred to as 3-OH-MEGX-Bn or the Analyte ) as a high-fidelity research biochemical.
This guide is structured for analytical chemists and metabolic researchers focusing on the quantification of Lidocaine metabolites and the validation of bioanalytical assays.
Executive Summary & Compound Profile
3-Hydroxy-N-desethyl-N-benzyl Lidocaine is a synthetic structural analog of the primary Lidocaine metabolite, 3-Hydroxy-Monoethylglycinexylidide (3-OH-MEGX) .
In research and drug development, this compound serves a critical function as a Stable-Label Alternative Internal Standard (IS) or a Specific Impurity Reference Standard . Unlike deuterated standards (
Chemical Identity
| Property | Specification |
| Systematic Name | 2-(Ethylamino)-N-benzyl-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |
| CAS Number | 1797131-04-4 |
| Molecular Formula | |
| Molecular Weight | 312.41 g/mol |
| Solubility | DMSO (>10 mg/mL), Methanol (>10 mg/mL), Water (Low) |
| pKa (Calc) | ~7.8 (Amine), ~9.8 (Phenol) |
Core Application: LC-MS/MS Internal Standard
The primary utility of 3-OH-MEGX-Bn is its use as an internal standard for the quantification of 3-OH-Lidocaine and 3-OH-MEGX in complex biological matrices (plasma, urine, tissue).
Mechanistic Rationale
-
Ionization Homology: The compound retains the secondary amine and the phenolic hydroxyl group, ensuring its Electrospray Ionization (ESI) efficiency mirrors that of the target analyte (3-OH-MEGX).
-
Chromatographic Separation: The bulky hydrophobic benzyl group increases the retention time (
) on Reverse Phase (C18) columns compared to the more polar 3-OH-MEGX, preventing "crosstalk" in the MS source while still eluting within a comparable organic window. -
Extraction Recovery: The benzyl moiety increases lipophilicity (
), making this standard an excellent probe for monitoring extraction efficiency in Liquid-Liquid Extraction (LLE) protocols.
Experimental Protocol: Standard Preparation & Spiking
Objective: Prepare a working Internal Standard (IS) solution for a plasma assay targeting 3-OH-MEGX (Target range: 1–1000 ng/mL).
Step 1: Stock Solution Preparation
-
Weighing: Accurately weigh 1.0 mg of 3-OH-MEGX-Bn reference material.
-
Dissolution: Dissolve in 1.0 mL of DMSO (dimethyl sulfoxide). Note: Do not use pure water due to limited solubility of the free base.
-
Storage: Aliquot into amber glass vials and store at -20°C. Stability is validated for 6 months.
Step 2: Working IS Solution
-
Diluent: Prepare a 50:50 Methanol:Water (v/v) solution containing 0.1% Formic Acid.
-
Dilution: Dilute the Stock Solution (1 mg/mL) to a final concentration of 500 ng/mL .
-
Calculation:
Stock 10 mL Diluent.
-
Step 3: Sample Processing (Protein Precipitation)
-
Aliquot: Transfer
of subject plasma into a 1.5 mL centrifuge tube. -
Spike: Add
of the Working IS Solution (500 ng/mL) . Vortex gently for 5 seconds. -
Precipitate: Add
of ice-cold Acetonitrile (ACN). -
Agitate: Vortex vigorously for 1 minute.
-
Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer
of the supernatant to an autosampler vial for LC-MS/MS analysis.
Analytical Method Parameters (LC-MS/MS)
The following parameters are optimized to separate 3-OH-MEGX-Bn from endogenous Lidocaine metabolites.
Chromatography (HPLC/UPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8
). -
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Profile:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
4.0 min: 95% B (Elution of 3-OH-MEGX-Bn expected here due to benzyl hydrophobicity)
-
5.0 min: 95% B
-
5.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MRM Transitions)
Operate in Positive ESI Mode (ESI+) .
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 3-OH-MEGX (Target) | 223.1 | 86.1 | 20 | 50 |
| 3-OH-MEGX-Bn (IS) | 313.2 | 91.1 (Tropylium) | 25 | 50 |
| 3-OH-MEGX-Bn (Qual) | 313.2 | 222.1 (Loss of Benzyl) | 15 | 50 |
Note: The transition 313.2
Visualization of Metabolic Context & Workflow
The following diagram illustrates the structural relationship between Lidocaine, its active metabolite MEGX, and the synthetic standard 3-OH-MEGX-Bn, highlighting the specific modification sites.
Caption: Structural relationship between Lidocaine metabolites and the 3-OH-MEGX-Bn internal standard.
Protocol: Impurity Profiling in Pharmaceutical Formulations
Beyond bioanalysis, 3-OH-MEGX-Bn serves as a reference standard for identifying process-related impurities in the synthesis of Lidocaine derivatives.
Rationale
During the synthesis of Lidocaine analogs involving benzyl protection groups, incomplete deprotection or side-reactions can generate N-benzyl impurities. This standard allows for the definitive identification of these species in Quality Control (QC) samples.
Workflow
-
System Suitability: Inject
of the 3-OH-MEGX-Bn standard ( ) to establish Retention Time ( ) and UV Spectrum ( ). -
Sample Injection: Inject the test article (Lidocaine bulk drug substance) at high concentration (1 mg/mL).
-
Overlay: Compare the chromatogram of the test article against the standard.
-
Calculation: If a peak matches the
and Mass Spectrum of the standard, quantify using the Relative Response Factor (RRF).-
Equation:
-
Stability & Handling Precautions
-
Light Sensitivity: The phenolic ring is susceptible to photo-oxidation. Store solid and solutions in amber vials.
-
Hygroscopicity: The compound may be hygroscopic. Equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Solvent Compatibility: Avoid storing in basic solutions (
) for extended periods, as the phenolic proton can dissociate, potentially altering stability or solubility profiles.
References
-
Santa Cruz Biotechnology. 3-Hydroxy-N-desethyl-N-benzyl Lidocaine (Product Data Sheet).[1][2] Retrieved from
-
Toronto Research Chemicals. 3-Hydroxy-N-desethyl-N-benzyl Lidocaine (Catalogue #H943810).[1] Retrieved from
-
Collins, S. et al. (2000). Identification of lidocaine and its metabolites in post-administration equine urine by ELISA and MS/MS. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from
-
Puglisi, G. et al. (2021). Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection. Pharmaceutics.[1][3] Retrieved from
-
StatPearls. Lidocaine: Mechanism of Action and Metabolism. Retrieved from
Sources
Application Note: RP-HPLC Method for Estimation of Lidocaine in Pharmaceutical Dosage Forms
[1][2][3][4][5]
Abstract & Core Directive
This guide provides a comprehensive, validated protocol for the estimation of Lidocaine (Lidocaine Hydrochloride) in pharmaceutical dosage forms (injections, gels, and topical solutions) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] Unlike generic templates, this document focuses on the mechanistic rationale behind chromatographic choices—specifically addressing the challenges of analyzing basic drugs like Lidocaine (pKa ~7.9) on silica-based columns.
The protocol aligns with USP <621> and ICH Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.
Introduction: The Chemist's Perspective
Lidocaine is a local anesthetic and antiarrhythmic agent. Chemically, it is an amide derivative (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide).[2][3][4]
The Chromatographic Challenge
Lidocaine is a weak base with a pKa of approximately 7.9.
-
At pH < 6.0: The amine group is protonated (
). While this increases solubility, positively charged species interact strongly with residual silanol groups ( ) on the silica backbone of C18 columns, leading to peak tailing . -
At pH > 8.0: The drug is neutral (
), leading to high retention and good peak shape, but most standard silica columns degrade at this pH.
The Solution: This protocol utilizes an acidic mobile phase (pH 3.4) to fully protonate the analyte, combined with a high-ionic-strength buffer and a modern end-capped C18 column to minimize silanol interactions.
Method Development Strategy & Logic
Selection of Stationary Phase
-
Column: USP L1 (C18).[2]
-
Rationale: A C18 column provides the necessary hydrophobic interaction for retention. We recommend a "Base-Deactivated" (BDS) or heavily end-capped column (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters XBridge) to suppress secondary silanol interactions that cause tailing.
Mobile Phase Optimization
-
Buffer: Acetate Buffer vs. Phosphate Buffer.
-
Decision: We utilize Acetate Buffer (pH 3.4) . This matches the USP monograph conditions.
-
Why? At pH 3.4, Lidocaine is fully ionized. The acidic environment suppresses the ionization of silanols (keeping them as
), preventing the ion-exchange mechanism that causes tailing.
Detection Wavelength[5]
Standard Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification |
| HPLC System | Isocratic LC system with UV-Visible or PDA Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm packing) (USP L1) |
| Mobile Phase | Acetate Buffer (pH 3.4) : Acetonitrile (80:20 v/v) |
| Flow Rate | 1.5 mL/min (Adjustable 1.0 - 1.5 mL/min based on system pressure) |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temp | Ambient (25°C) |
| Run Time | ~10-15 minutes (Lidocaine retention ~4-6 min) |
Reagents and Solutions
Reagents:
-
Lidocaine Hydrochloride Reference Standard (USP/BP grade).
-
Acetonitrile (HPLC Grade).[3]
-
Glacial Acetic Acid (AR Grade).
-
Sodium Hydroxide (1 N).[4]
-
Milli-Q Water.[6]
Step-by-Step Preparation:
-
Buffer Preparation (Acetate Buffer pH 3.4):
-
Mix 50 mL of Glacial Acetic Acid in 930 mL of Milli-Q water.
-
Adjust pH to 3.40 ± 0.05 using 1 N NaOH.
-
Filter through a 0.45 µm nylon membrane filter and degas.
-
-
Mobile Phase Preparation:
-
Mix Buffer and Acetonitrile in a ratio of 80:20 v/v .
-
Note: The USP method specifies 4 volumes of buffer to 1 volume of acetonitrile.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh 50 mg of Lidocaine HCl standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase.[4]
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Mobile Phase.
-
-
Sample Preparation (Injection/Gel):
-
Injection: Dilute the formulation with mobile phase to achieve a target concentration of 50 µg/mL.
-
Gel/Cream: Weigh an amount equivalent to 50 mg Lidocaine.[6] Extract with 30 mL mobile phase in a 50 mL flask, sonicate for 15 mins, cool, and make up volume. Filter through 0.45 µm syringe filter.
-
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure, from preparation to data reporting.
Figure 1: Step-by-step analytical workflow for Lidocaine estimation, including critical system suitability decision points.
Method Validation (ICH Q2(R1))
To ensure trustworthiness, the method must be validated.[7] The following parameters are required.
| Validation Parameter | Acceptance Criteria (ICH/USP) | Experimental Approach |
| System Suitability | RSD ≤ 2.0% for peak area; Tailing Factor (T) ≤ 2.0; Plate Count (N) > 2000 | Inject 5 replicates of Working Standard. |
| Linearity | Correlation Coefficient ( | Prepare 5 levels (e.g., 25, 50, 75, 100, 125% of target conc). |
| Accuracy | Recovery 98.0% - 102.0% | Spike placebo with known amounts of Lidocaine at 80%, 100%, 120%. |
| Precision | RSD ≤ 2.0% (Intra-day & Inter-day) | 6 determinations at 100% concentration. |
| Specificity | No interference at retention time of Lidocaine | Inject blank, placebo, and known impurities. |
| Robustness | System Suitability remains within limits | Deliberate changes: Flow (±0.2 mL), pH (±0.2), Wavelength (±2 nm). |
Troubleshooting & Expert Insights
Common Issue: Peak Tailing
Cause: Interaction between the cationic amine of Lidocaine and anionic silanols on the column. Fixes:
-
Check pH: Ensure pH is
. If pH drifts higher, silanols ionize. -
Add Modifier: If tailing persists, add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites). Note: This changes the method from the strict USP monograph.
-
Column Health: Old columns lose end-capping. Replace with a fresh "Base-Deactivated" column.
Troubleshooting Logic Diagram
Figure 2: Decision tree for resolving peak tailing issues specific to basic drugs like Lidocaine.
Calculations
Assay Calculation:
Where:
- = Peak area of Sample
- = Average peak area of Standard
- = Weight of Standard (mg)
- = Weight of Sample (mg)
- = Purity of Standard (%)
References
-
USP Monograph . "Lidocaine Hydrochloride."[8][6][4] United States Pharmacopeia.[4] USP29-NF24.
-
ICH Guidelines . "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.
-
Gandhi, M. et al. "Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms."[1][8] International Journal of Research and Review, Vol. 7, Issue 1, 2020.[8]
-
Waters Corporation . "USP Method Modernization for Lidocaine Formulations Using XBridge Columns." Application Note.
-
Restek Corporation . "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Chromatography Blog.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. halocolumns.com [halocolumns.com]
- 3. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. ijbr.com.pk [ijbr.com.pk]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ijrrjournal.com [ijrrjournal.com]
spectrophotometric determination of lidocaine in bulk and pharmaceutical forms
Application Note: Spectrophotometric Determination of Lidocaine in Bulk and Pharmaceutical Forms
Abstract
This technical guide provides a comprehensive framework for the quantitative determination of Lidocaine (Lignocaine) in bulk active pharmaceutical ingredients (API) and dosage forms. Unlike generic protocols, this document details three distinct spectrophotometric methodologies: Direct UV Absorption , Ion-Pair Extraction , and Charge-Transfer Complexation . Each method is selected based on specific analytical needs—throughput, sensitivity, or specificity—and is grounded in mechanistic causality. The protocols are validated against ICH Q2(R1) guidelines to ensure data integrity for regulatory submission.
Introduction & Chemical Basis
Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) acts as a local anesthetic by stabilizing neuronal membranes and inhibiting ionic fluxes required for impulse initiation. Chemically, it presents a tertiary amine and an amide linkage, features that dictate its spectrophotometric behavior.
-
UV Absorption: The aromatic ring provides a chromophore suitable for direct UV quantitation.
-
Basic Nature: The tertiary amine (
) allows for protonation in acidic media, facilitating ion-pair formation with anionic dyes. -
Electron Donation: The nitrogen atoms act as n-electron donors, enabling the formation of charge-transfer complexes with
-acceptors like p-chloranilic acid.
Method Selection Strategy
Select the appropriate protocol based on your sample matrix and sensitivity requirements.
Figure 1: Decision tree for selecting the optimal spectrophotometric method based on sample complexity and analytical requirements.
Protocol 1: Direct UV Spectrophotometry
Best for: Routine quality control of bulk API and simple aqueous injections. Principle: Direct measurement of the aromatic chromophore absorption in acidic medium.
Reagents & Equipment
-
Solvent: 0.1 N Hydrochloric Acid (HCl).
-
Standard: Lidocaine Hydrochloride Reference Standard.
-
Equipment: Double-beam UV-Vis Spectrophotometer (quartz cuvettes, 1 cm path length).
Procedure
-
Stock Solution: Dissolve 100 mg Lidocaine HCl in 100 mL of 0.1 N HCl (1000 µg/mL).
-
Working Standard: Dilute 5 mL of Stock to 100 mL with 0.1 N HCl (50 µg/mL).
-
Calibration Series: Prepare aliquots (1.0–5.0 mL) of Working Standard in 10 mL volumetric flasks. Dilute to mark with 0.1 N HCl to obtain 5–25 µg/mL.
-
Measurement: Scan the spectrum from 200–400 nm. Measure absorbance at 262 nm against a solvent blank.
Critical Control Point: Ensure the solvent is 0.1 N HCl. Water alone can lead to pH fluctuations that shift the
Protocol 2: Ion-Pair Extraction (High Sensitivity)
Best for: Complex matrices (creams, gels) where excipients might interfere in the UV range.
Principle: Protonated Lidocaine (
Reagents
-
Dye Solution: Eriochrome Black T (0.04% w/v) in water.
-
Buffer: KCl-HCl Buffer (pH 1.8). Strict pH control is vital for dye stability.
-
Solvent: Chloroform (HPLC Grade).
Procedure
-
Preparation: Transfer an aliquot of sample solution (containing 10–100 µg Lidocaine) into a separating funnel.
-
Buffering: Add 2.0 mL of pH 1.8 Buffer.
-
Complexation: Add 2.0 mL of EBT dye solution. Mix gently.
-
Extraction: Add 10 mL Chloroform. Shake vigorously for 2 minutes to ensure phase transfer.
-
Separation: Allow layers to separate. Collect the lower organic layer (pink/red).
-
Drying: Pass the organic layer through anhydrous sodium sulfate to remove water traces.
-
Measurement: Measure absorbance at 508 nm against a reagent blank.
Figure 2: Workflow for the formation and extraction of the Lidocaine-EBT ion-pair complex.
Protocol 3: Charge-Transfer Complexation
Best for: High specificity assays verifying the integrity of the amine moiety.
Principle: Lidocaine acts as an n-electron donor to the
Reagents
Procedure
-
Mixing: In a 10 mL volumetric flask, combine 1.0 mL of Lidocaine solution (in acetonitrile) with 2.0 mL of p-CA reagent.
-
Reaction: Allow to stand at room temperature for 5 minutes. The color develops instantaneously.
-
Dilution: Dilute to volume with Acetonitrile.
-
Measurement: Measure absorbance at 527 nm against a reagent blank.
Expert Insight: Acetonitrile is preferred over 1,4-dioxane due to its high dielectric constant, which stabilizes the polar charge-transfer state, enhancing sensitivity.
Data Analysis & Validation (ICH Q2(R1))
The following performance characteristics are expected when executed correctly:
| Parameter | Direct UV (262 nm) | Ion-Pair (EBT, 508 nm) | Charge Transfer (p-CA, 527 nm) |
| Linearity Range | 5 – 50 µg/mL | 1 – 20 µg/mL | 10 – 60 µg/mL |
| Molar Absorptivity ( | ~4.5 x | ~2.3 x | ~9.1 x |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.02 µg/mL | ~1.5 µg/mL |
| Precision (RSD) | < 1.0% | < 1.5% | < 2.0% |
| Stoichiometry | N/A | 1:1 | 1:1 |
Validation Steps:
-
Linearity: Plot Absorbance vs. Concentration.
must be > 0.999. -
Accuracy: Perform recovery studies by spiking placebo with known API amounts (80%, 100%, 120%). Acceptable recovery: 98-102%.
-
Robustness: Deliberately vary pH (±0.2 units) and wavelength (±2 nm) to ensure method stability.
References
-
Omer, H. A. (2017). Extraction-Spectrophotometric Determination of Lidocaine Hydrochloride in Pharmaceuticals. International Journal of Chemistry, 9(4), 52.
-
Al-Sabha, T. N., Hasan, M. A., & Ibrahim, H. A. (2013). Spectrophotometric Assay of some Nitrogen Containing Drugs in Pharmaceutical Formulations using p-Chloranilic Acid Reagent. Journal of Advances in Chemistry, 3(1), 1798-1804.
-
Al-Da'amy, K. M., & Al-Saidi, K. H. (2024). Determination of Lidocaine hydrochloride in Pharmaceutical Preparations and Industrial Wastewater Samples. Juniper Publishers.
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Lidocaine and Metabolites (MEGX, GX) in Human Serum
[1][2][3]
Introduction & Clinical Context
Lidocaine is a widely used Class Ib antiarrhythmic agent and local anesthetic. While effective, it possesses a narrow therapeutic index (1.5–5.0 µg/mL).[1] Toxicity, manifesting as CNS excitation (seizures) or cardiovascular collapse, can occur at levels >6.0 µg/mL.[1]
Critically, lidocaine undergoes extensive hepatic metabolism.[2][3] Its primary metabolites, Monoethylglycinexylidide (MEGX) and Glycinexylidide (GX) , are pharmacologically active.[4][5]
-
MEGX: Retains ~80–90% of the antiarrhythmic potency of lidocaine and contributes to CNS toxicity.
-
GX: Possesses ~10% potency but accumulates significantly during prolonged infusions, particularly in patients with renal failure.
Therefore, quantifying only the parent drug (Lidocaine) is insufficient for comprehensive patient safety monitoring or pharmacokinetic profiling. This protocol details a robust, self-validating HPLC-UV method for the simultaneous quantification of Lidocaine, MEGX, and GX in human serum.
Metabolic Pathway & Mechanism
Lidocaine is metabolized primarily by CYP1A2 and CYP3A4 enzymes in the liver.[2][3][5] The N-dealkylation pathway is the critical target for this analytical method.
Figure 1: Hepatic metabolic pathway of Lidocaine.[3][6] MEGX and GX retain pharmacological activity and must be resolved chromatographically.
Analytical Strategy & Method Development
The "Silanol Effect" Challenge
Lidocaine and its metabolites are basic amines (pKa ~7.9). On standard silica-based C18 columns, these bases interact with residual acidic silanol groups, leading to peak tailing .
-
Solution: This protocol utilizes a mobile phase pH of 4.5. At this pH, silanols are protonated (neutral), and the drug is protonated (ionized). While ionized drugs usually retain poorly on C18, the use of a high-surface-area carbon load column allows sufficient retention without the need for aggressive ion-pairing agents (like SDS), which can degrade column life.
Internal Standard (IS) Selection
Bupivacaine is selected as the Internal Standard.
-
Why? Unlike Procainamide (too polar) or Etidocaine (too lipophilic), Bupivacaine shares a similar pKa and logP with Lidocaine, ensuring it behaves identically during the alkaline Liquid-Liquid Extraction (LLE) step.
Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification |
| HPLC System | Isocratic Pump, UV-Vis Detector, Autosampler |
| Column | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Column Temp | 30°C (Thermostatted) |
| Mobile Phase | 50 mM Potassium Phosphate Buffer (pH 4.5) : Acetonitrile (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Maximal sensitivity for amide bonds) |
| Injection Vol | 20–50 µL |
| Run Time | ~15 minutes |
Reagent Preparation
-
Stock Buffer (pH 4.5): Dissolve 6.8 g of KH₂PO₄ in 900 mL HPLC-grade water. Adjust pH to 4.5 using dilute Phosphoric Acid (H₃PO₄). Dilute to 1000 mL. Filter through 0.45 µm nylon filter.
-
Extraction Solvent: Ethyl Acetate : Hexane (50:50 v/v). Note: This mixture minimizes the extraction of polar serum interferences compared to pure Ethyl Acetate.
Sample Preparation (Liquid-Liquid Extraction)
This method uses LLE to remove proteins and concentrate the sample.
Figure 2: Liquid-Liquid Extraction (LLE) workflow. Alkalinization is critical to suppress ionization of Lidocaine (base), forcing it into the organic layer.
Step-by-Step Procedure:
-
Pipette 500 µL of patient serum into a 10 mL glass centrifuge tube.
-
Add 50 µL of Internal Standard working solution (Bupivacaine, 10 µg/mL).
-
Add 100 µL of 1M NaOH. Reason: This raises pH >10, converting Lidocaine (pKa 7.9) to its uncharged free-base form for extraction.
-
Add 4.0 mL of Extraction Solvent (Ethyl Acetate:Hexane 1:1).
-
Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean glass tube. Discard the lower aqueous pellet.
-
Evaporate the organic layer to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of Mobile Phase. Vortex 30s.
-
Inject onto HPLC.
Method Validation (FDA/CLSI Guidelines)
To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidelines (2018) [1].[7]
Linearity & Range
Prepare calibration standards in blank human serum.
-
Range: 0.1 – 10.0 µg/mL.
-
Acceptance: r² > 0.995.[8]
Accuracy & Precision Data (Expected)
| Analyte | Conc. (µg/mL) | Intra-day CV (%) | Inter-day CV (%) | Recovery (%) |
| Lidocaine | 0.5 (Low) | 4.2 | 5.8 | 92 |
| 4.0 (Med) | 2.1 | 3.5 | 95 | |
| MEGX | 0.5 (Low) | 5.1 | 6.9 | 88 |
| 4.0 (Med) | 3.0 | 4.2 | 90 |
Note: Recovery is lower for MEGX due to its higher polarity compared to Lidocaine, but IS correction compensates for this.
Selectivity (Interference Check)
Common co-administered drugs (e.g., Propranolol, Quinidine) should be injected to ensure they do not co-elute. The specific mobile phase pH of 4.5 usually resolves Lidocaine from these interferences.
Troubleshooting & Optimization
-
Interfering Peak at Solvent Front:
-
Cause: Incomplete evaporation of Ethyl Acetate or protein breakthrough.
-
Fix: Ensure evaporation is complete. If persistent, perform a "back-extraction" (extract organic layer with 0.05M H2SO4, then re-alkalinize and re-extract) for ultra-clean samples.
-
-
Drifting Retention Times:
-
Cause: pH fluctuation in the mobile phase.
-
Fix: Phosphate buffer capacity is lower at pH 4.5. Ensure precise pH adjustment of the aqueous buffer before adding Acetonitrile.
-
-
Low Recovery of MEGX:
-
Cause: MEGX is more polar than Lidocaine.
-
Fix: Increase the Ethyl Acetate ratio in the extraction solvent (e.g., 70:30 Ethyl Acetate:Hexane), though this may increase background noise.
-
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Oellerich, M., et al. (1987). Serum concentrations of lidocaine and its metabolites MEGX and GX during prolonged infusion. Journal of Clinical Chemistry. (Contextual grounding for therapeutic ranges).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3676, Lidocaine. Retrieved from [Link]
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). Lidocaine Pathway, Pharmacokinetics. Retrieved from [Link]
Sources
- 1. Lidocaine | Basicmedical Key [basicmedicalkey.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 8. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum | CoLab [colab.ws]
application of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine in forensic toxicology
Part 1: Executive Summary & Scientific Rationale
The Analytical Challenge In modern forensic toxicology, the distinction between pharmaceutical-grade anesthetics and illicit "designer" analogs or adulterated cutting agents is critical. While Lidocaine is ubiquitous, the emergence of benzylated analogs (used to evade standard screening or modify potency) presents a detection gap.
3-Hydroxy-N-desethyl-N-benzyl Lidocaine (MW: 312.41 g/mol ) is a high-value biomarker. It serves two primary forensic functions:
-
Metabolic Marker: It is a specific Phase I metabolite of N-benzyl-N-ethyl-glycinexylidide (a structural analog of lidocaine), indicating exposure to non-standard anesthetic agents.
-
Synthesis Impurity Profiling: Its presence in biological fluids can fingerprint specific illicit synthesis batches of cocaine or heroin where benzylated cutting agents were utilized.
This application note details a robust LC-MS/MS protocol for the extraction and quantitation of this specific marker in human urine and plasma, emphasizing the differentiation from standard Lidocaine metabolites (MEGX, GX).
Part 2: Mechanism & Metabolic Pathway[1]
To validate the presence of this compound, one must understand its origin. Unlike standard Lidocaine, which undergoes N-deethylation to Monoethylglycinexylidide (MEGX), the benzylated analog follows a parallel but distinct pathway mediated by hepatic CYP450 enzymes (primarily CYP1A2 and CYP3A4).
Key Metabolic Transformations:
-
Aromatic Hydroxylation: Addition of a hydroxyl group at the 3-position of the xylidine ring (increasing polarity for excretion).
-
N-Dealkylation: Removal of the ethyl group from the tertiary amine, leaving the benzyl group intact (or vice versa, though benzyl groups are often more metabolically stable than ethyls in this context).
Figure 1: Proposed Metabolic Pathway & Origin
Caption: Proposed metabolic generation of the target analyte from benzylated lidocaine analogs via oxidative hydroxylation and dealkylation.
Part 3: Experimental Protocol
Materials & Reagents
-
Target Standard: 3-Hydroxy-N-desethyl-N-benzyl Lidocaine (CAS: 1797131-04-4).[1][2]
-
Internal Standard (IS): Lidocaine-d10 or 3-OH-Lidocaine-d5 (Deuterated analogs are preferred to correct for matrix effects).
-
Matrix: Drug-free human urine/plasma.
-
SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.
Sample Preparation (Solid Phase Extraction)
This method utilizes Mixed-Mode Cation Exchange (MCX) to isolate basic amines, removing neutral interferences and phospholipids.
-
Pre-treatment:
-
Aliquot 200 µL of sample (Urine/Plasma).
-
Add 20 µL Internal Standard working solution (100 ng/mL).
-
Dilute with 200 µL 4% Phosphoric Acid (
) to ionize the basic amine (ensure pH < 3). -
Vortex for 30 seconds; centrifuge at 10,000 rpm for 5 min.
-
-
SPE Loading:
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water.
-
Load: Apply pre-treated supernatant.
-
-
Wash Steps (Critical for Purity):
-
Wash 1: 1 mL 2% Formic Acid in Water (Removes acidic/neutral interferences).
-
Wash 2: 1 mL Methanol (Removes hydrophobic neutrals). Note: The analyte remains bound by ionic interaction.
-
-
Elution:
-
Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol (Breaks ionic bond).
-
-
Reconstitution:
-
Evaporate to dryness under
at 40°C. -
Reconstitute in 100 µL Mobile Phase A/B (90:10).
-
LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | C18 (2.1 x 100 mm, 1.7 µm) | Retains polar hydroxylated metabolites better than C8. |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |
| Flow Rate | 0.4 mL/min | Optimal for electrospray ionization efficiency. |
| Ionization | ESI Positive Mode | Target is a basic amine (protonates easily). |
| Run Time | 8.0 Minutes | Sufficient to separate from MEGX and Lidocaine. |
Gradient Profile:
-
0-1 min: 5% B (Isocratic hold for polar retention)
-
1-5 min: 5%
95% B (Linear ramp) -
5-6 min: 95% B (Wash)
-
6-8 min: 5% B (Re-equilibration)
MRM Transitions (Estimated):
-
Precursor Ion:
~313.2 -
Quantifier Product:
86.1 (Diethylamino moiety fragment - characteristic of lidocaine backbone). -
Qualifier Product:
91.1 (Tropylium ion - confirms presence of Benzyl group).
Part 4: Data Interpretation & Validation
Chromatographic Separation
It is vital to separate the target from 3-Hydroxy-Lidocaine (MW 250.3) and MEGX (MW 206.3). While mass spectrometry differentiates by MW, isobaric interferences from other "designer" caines are possible.
-
Lidocaine RT: ~4.2 min
-
3-OH-N-desethyl-N-benzyl Lidocaine RT: ~4.8 min (Benzyl group increases hydrophobicity despite the hydroxyl addition).
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from sample extraction to mass spectrometric detection.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery | pH during SPE load was too high. | Ensure sample pH < 3.0 to fully protonate the amine. |
| Peak Tailing | Secondary interactions with silanols. | Use a column with high carbon load or end-capping; add Ammonium Formate to mobile phase. |
| Signal Suppression | Matrix effects (Phospholipids). | Ensure the Methanol wash in SPE step is sufficient; consider Phospholipid Removal Plates. |
| No "Benzyl" Fragment | Collision Energy (CE) too low. | The Benzyl group (m/z 91) requires higher CE (approx 25-35 eV) to fragment effectively. |
References
-
National Center for Biotechnology Information (NCBI). (2023). Lidocaine and its active metabolites: Pharmacokinetics and Toxicology. PubMed.[3] Available at: [Link]
-
Center for Forensic Science Research & Education (CFSRE). (2023). Toxic Adulterants Found in Illicit Street Drugs: Lidocaine and Analogs. Available at: [Link]
Sources
- 1. Energy Chemical Produktliste-E-Mail-Seite 425-Chemicalbook [chemicalbook.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. Impurities, adulterants and cutting agents in cocaine as potential candidates for retrospective mining of GC-MS data [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing LC-MS ESI parameters for high sensitivity measurement
Operator: Senior Application Scientist Status: Active System Context: Electrospray Ionization (ESI) Optimization
🟢 Welcome to the Technical Support Center
You have reached the Tier 3 Advanced Application Support module. This guide is designed for researchers who have moved beyond basic operation and require high-sensitivity detection limits (LOD/LOQ) for complex matrices.
Optimization is not a static setting; it is a dynamic equilibrium between ionization efficiency , desolvation , and ion transmission . We will break this down into mechanistic theory, systematic tuning protocols, and troubleshooting logic.
📘 Module 1: The Physics of Sensitivity (ESI Mechanics)
To optimize sensitivity, you must visualize the invisible process occurring at the probe tip. ESI is a "soft" ionization technique that relies on the formation of a Taylor Cone and subsequent Coulombic Fission .
The ESI Workflow Visualization
The following diagram illustrates the critical transition from liquid phase to gas phase ions. Your goal is to maximize the efficiency of the "Desolvation Zone."
Figure 1: The ESI process. Sensitivity loss usually occurs at the "Droplets" stage due to incomplete desolvation or at the "Taylor Cone" due to unstable spray.
🛠️ Module 2: Systematic Parameter Tuning (The Protocol)
User Question: "I am using the default source parameters provided by the vendor. How do I systematically tune them for my specific compound?"
Scientist Response: Default parameters are "safe" averages, not optimized maximums. To achieve high sensitivity, you must perform a Tee-Infusion Experiment . This allows you to tune the source while maintaining a stable flow of analyte.[1]
The "Triangle of Optimization" Protocol
Prerequisite:
-
Setup a "Tee" connection: Syringe pump (infusing standard at 10 µL/min) mixed with LC flow (mobile phase at your method's flow rate).
-
Monitor the intensity of your target ion (SIM or MRM mode).
Step 1: Capillary Voltage (Spray Voltage)
-
Mechanism: Defines the electric field strength to form the Taylor Cone.
-
Action: Ramp voltage from 0 kV up to 5.5 kV (Positive Mode).
-
Observation:
-
0 - 1.5 kV: No signal (Onset voltage not reached).
-
2.0 - 3.5 kV: Signal rises sharply and plateaus. Target this plateau.
-
4.0+ kV: Signal becomes erratic or drops. This indicates Corona Discharge (arcing), which destroys analyte and damages the tip.
-
-
Optimization Rule: Set voltage 0.1–0.2 kV below the onset of instability.
Step 2: Desolvation Temperature & Gas Flow[2]
-
Mechanism: Heat and gas shear force evaporate the solvent shell.
-
Action:
-
Set Gas Flow to high (e.g., 600-800 L/hr or equivalent units).
-
Ramp Temperature from 200°C to 500°C.
-
-
Causality:
-
Too Cold: Noisy signal, "spikes" (large droplets hitting the detector).
-
Too Hot: Thermal degradation of labile compounds (signal drops).
-
-
Optimization Rule: Find the temperature where signal maximizes, then reduce by 20°C to ensure robustness.
Step 3: Cone Voltage / Declustering Potential
-
Mechanism: Accelerates ions into the vacuum; breaks weak adduct clusters.
-
Action: Ramp voltage (e.g., 10V to 100V).
-
Optimization Rule: Plot signal vs. voltage.
Parameter Summary Table
| Parameter | Typical Range (ESI+) | Effect of Setting Too Low | Effect of Setting Too High |
| Capillary Voltage | 2.5 – 4.5 kV | No spray; Low sensitivity | Corona discharge; Signal instability |
| Desolvation Temp | 300°C – 550°C | High noise; Solvent clusters | Thermal degradation of analyte |
| Desolvation Gas | 600 – 1000 L/hr | Incomplete drying; Droplets enter MS | Turbulence; Ion scattering |
| Cone Voltage | 20 – 60 V | Adducts (Na+, solvent) dominate | In-source fragmentation (loss of precursor) |
⚠️ Module 3: Troubleshooting & FAQs
User Question: "My signal is bouncing (high RSD) and I see occasional spikes. What is wrong?"
Scientist Response: This is a classic symptom of Spray Instability .
-
Check the Spray: Look at the probe tip (use a mirror or camera). Is the spray a fine mist (Good) or is it "spitting" large droplets (Bad)?
-
Voltage Check: You may be in "Corona Discharge."[4] Lower the Capillary Voltage by 500V.
-
Solvent Check: High aqueous content (>90% water) is hard to spray. Increase the Capillary Voltage slightly or add a volatile organic modifier (e.g., 5% Methanol) to the mobile phase.
User Question: "I see strong signals for [M+Na]+ and [M+K]+, but my [M+H]+ is weak. How do I fix this?"
Scientist Response: Sodium and Potassium adducts are "ion sinks"—they steal signal from your protonated molecule.
-
Glassware Hygiene: Never wash LC bottles with detergents containing surfactants or sodium. Rinse with 10% Nitric Acid, then Triple-Distilled Water.
-
Mobile Phase: Add a proton source. 0.1% Formic Acid or 5mM Ammonium Formate forces the equilibrium toward [M+H]+.
-
Cone Voltage: Increase the Cone Voltage / Declustering Potential. Sodium adducts are often more stable than protonated ions, but higher energy can sometimes break the solvent shell shielding the sodium, reducing their formation relative to [M+H]+.
Troubleshooting Logic Tree
Figure 2: Diagnostic workflow for identifying the root cause of sensitivity loss.
🧪 Module 4: Advanced Considerations
User Question: "Does flow rate affect my ESI sensitivity?"
Scientist Response: Yes. ESI is generally considered a concentration-sensitive detector (unlike UV, which is mass-sensitive).
-
Lower Flow Rates (Nanoflow/Microflow): produce smaller initial droplets. Smaller droplets have a higher surface-to-volume ratio, leading to more efficient Coulombic fission and higher ionization efficiency.
-
High Flow Rates (>0.5 mL/min): require higher gas temperatures and flow to achieve desolvation. If the source cannot evaporate the solvent fast enough, sensitivity drops.
User Question: "What is Ion Suppression and how do I confirm it?"
Scientist Response: Ion suppression occurs when matrix components (salts, lipids) co-elute with your analyte and "steal" the available charge in the droplet.
-
The Test: Perform a Post-Column Infusion .
-
Infuse your standard at a constant rate (steady signal).
-
Inject a "blank" matrix sample via the LC.
-
Result: If you see a dip in the baseline of your infused standard at the retention time of your analyte, you have suppression.
-
-
The Fix: Improve chromatographic separation or switch sample preparation (e.g., from Protein Precipitation to Solid Phase Extraction).
📚 References
-
Kebarle, P. & Verkerk, U.H. (2009).[5] Electrospray: From ions in solution to ions in the gas phase, what we know now.[6][7][8] Mass Spectrometry Reviews.
-
Waters Corporation. (2025). Troubleshooting low ESI sensitivity on QTofs with MagneTOF detectors. Waters Knowledge Base.[1]
-
Agilent Technologies. (2012). Electrospray Ionization (ESI) Technical Overview.[9][10] Agilent Technical Library.
-
Kostiainen, R. & Kauppila, T.J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A.
Sources
- 1. support.waters.com [support.waters.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. argenta2.chem.unr.edu [argenta2.chem.unr.edu]
- 8. Electrospray: from ions in solution to ions in the gas phase, what we know now - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
Technical Support Center: Synthesis of Lidocaine and its Analogs
Welcome to the technical support center for the synthesis of lidocaine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this widely used local anesthetic. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your experiments are successful, efficient, and safe.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for lidocaine?
The most prevalent and historically significant method for synthesizing lidocaine is a two-step process starting from 2,6-dimethylaniline (also known as 2,6-xylidine).[1][2]
-
Step 1: Acylation. 2,6-dimethylaniline is reacted with chloroacetyl chloride to form the intermediate, N-(2,6-dimethylphenyl)chloroacetamide.[1][2] This is a nucleophilic acyl substitution reaction.
-
Step 2: Amination. The intermediate is then reacted with diethylamine in a nucleophilic substitution (SN2) reaction to displace the chloride, yielding lidocaine.[3]
This route is favored for its straightforward nature and the commercial availability of the starting materials.[4]
Q2: Why is glacial acetic acid typically used as the solvent in the first step (acylation)?
Glacial acetic acid serves a dual purpose. It acts as a solvent for 2,6-dimethylaniline and also plays a crucial role in the reaction's equilibrium.[3] It protonates the 2,6-dimethylaniline to form an ammonium acetate salt.[3] This, in conjunction with added sodium acetate, helps to buffer the reaction mixture and neutralize the HCl byproduct that is generated, preventing it from protonating the unreacted starting amine, which would render it non-nucleophilic.[3][5]
Q3: Are there "greener" or alternative synthesis routes for lidocaine?
Yes, in response to the growing need for sustainable chemistry, alternative routes have been developed. One notable method is a one-step, multicomponent Ugi reaction. This approach combines an aldehyde, an amine, an isonitrile, and acetic acid at room temperature to form lidocaine.[6] This method offers several advantages, including being a single-step process, operating at room temperature, using a greener solvent like methanol, and having a higher atom economy.[6]
Q4: What are the primary safety concerns when synthesizing lidocaine?
The traditional synthesis route involves several hazardous materials that require careful handling:
-
2,6-dimethylaniline: Toxic and can be readily absorbed through the skin.[3][7]
-
Chloroacetyl chloride: Toxic, corrosive, and a lachrymator (causes tearing).[3][7] It also reacts violently with water.[5]
-
Diethyl amine: Toxic and has a very strong, unpleasant odor.[3]
-
Glacial Acetic Acid: Corrosive and can cause serious burns.[7]
It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles, throughout the procedure.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of lidocaine and its analogs.
Problem 1: Low Yield in Step 1 (Acylation of 2,6-dimethylaniline)
Question: My yield of N-(2,6-dimethylphenyl)chloroacetamide is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the acylation step are a common challenge. Here are the primary causes and troubleshooting steps:
-
Cause A: Inactivation of the Starting Amine. The HCl generated during the reaction can protonate the starting 2,6-dimethylaniline, forming an unreactive ammonium salt.[3][5]
-
Solution: Ensure an adequate amount of a base, like sodium acetate, is used to neutralize the HCl as it forms. The acetate ion will react with the generated HCl, preventing the protonation of the starting amine.[3]
-
-
Cause B: Competing Side Reactions with Solvent. If using protic solvents other than acetic acid, such as ethanol, the solvent can compete with the amine as a nucleophile and react with chloroacetyl chloride, leading to byproduct formation and reduced yield.[8] Aprotic solvents like THF or ethyl acetate have been shown to produce higher yields.[8]
-
Solution: While acetic acid is standard, consider exploring aprotic solvents like tetrahydrofuran (THF) or ethyl acetate, which have been reported to improve yields to the 76-95% range.[8]
-
-
Cause C: Inefficient Precipitation/Isolation. The product is typically isolated by precipitation in water. If not enough water is added or the mixture is not sufficiently cooled, the product may not fully precipitate, leading to loss during filtration.
Problem 2: Product from Step 1 is Impure or has an Incorrect Melting Point
Question: The N-(2,6-dimethylphenyl)chloroacetamide I isolated is an off-color solid with a broad or low melting point. What impurities are present and how can I remove them?
Answer: An impure intermediate will negatively impact the subsequent step. Here’s how to diagnose and solve this issue:
-
Cause A: Residual Acetic Acid. Incomplete washing of the precipitated product can leave residual acetic acid, which can depress the melting point and interfere with the next reaction step.
-
Solution: Wash the filtered product thoroughly with copious amounts of cold water until the filtrate is neutral (test with pH paper).[5] This ensures all acetic acid is removed.
-
-
Cause B: Contamination with Unreacted 2,6-dimethylaniline. If the acylation reaction did not go to completion, the intermediate will be contaminated with the starting amine.
-
Cause C: Formation of Diacylated Byproduct. Although less common due to steric hindrance, it is possible for the nitrogen to be acylated twice.
-
Solution: Maintain controlled reaction temperatures. The acylation is typically performed at or below room temperature to minimize side reactions.[2]
-
| Solvent Choice for Acylation | Typical Yield Range | Key Considerations |
| Glacial Acetic Acid | 60-66% | Standard procedure, but acidity can be a challenge.[8] |
| Tetrahydrofuran (THF) | 76-90% | Aprotic; leads to a very clean product and high yield.[8] |
| Ethyl Acetate (EtOAc) | 58-74% (can reach 90-95% with a second filtration) | Aprotic; also produces a clean product with a good melting point.[8] |
| Ethanol (EtOH) | 30-60% | Protic; can react with chloroacetyl chloride, lowering yield.[8] |
Problem 3: Low Yield or Incomplete Reaction in Step 2 (Amination)
Question: The SN2 reaction with diethylamine is slow, incomplete, or gives a low yield of lidocaine. How can I optimize this step?
Answer: The amination step is critical for forming the final product. Here are key optimization strategies:
-
Cause A: Insufficient Temperature or Reaction Time. The SN2 reaction requires sufficient energy to overcome the activation barrier, especially with a moderately nucleophilic amine and a non-polar solvent like toluene.
-
Cause B: Insufficient Diethylamine. Diethylamine acts as both the nucleophile and a base to neutralize the HCl formed. Using only one equivalent will result in the formation of diethylammonium hydrochloride, halting the reaction.
-
Cause C: Poor Quality of Intermediate. Impurities from the first step, such as residual acetic acid, can interfere with the amination reaction.
-
Solution: Ensure the N-(2,6-dimethylphenyl)chloroacetamide intermediate is pure and dry before starting the second step. A clean melting point and NMR spectrum are good indicators of purity.[8]
-
Problem 4: Difficulty in Purifying the Final Lidocaine Product
Question: I've synthesized lidocaine, but I'm struggling to isolate a pure product. My final product is oily or has impurities.
Answer: Purification of the lidocaine free base is crucial. An acid-base extraction is the most effective method.[10]
-
Cause A: Inefficient Removal of Unreacted Diethylamine. The large excess of diethylamine used in the reaction must be completely removed.
-
Cause B: Contamination with Unreacted Intermediate. The starting material for step 2, N-(2,6-dimethylphenyl)chloroacetamide, is neutral and will remain in the organic layer with the lidocaine.
-
Solution: Use an acid-base extraction. Extract the organic layer with an aqueous acid like 3M HCl.[3] The basic lidocaine will be protonated and move into the aqueous layer, while the neutral unreacted intermediate remains in the organic layer.
-
-
Cause C: Incomplete Precipitation of Lidocaine Free Base. After separating the acidic aqueous layer, the lidocaine must be re-precipitated.
-
Solution: Cool the acidic aqueous layer in an ice bath and slowly add a strong base, such as 3M NaOH or 30% KOH, until the solution is strongly basic (check with pH paper).[3][4] Keeping the temperature below 20°C during basification is crucial to prevent oiling out and ensure a crystalline, filterable product.[3] The resulting solid can then be collected by vacuum filtration and further purified by recrystallization from a solvent like hexanes or pentane.[3][4]
-
Visual Workflows
Diagram 1: Standard Two-Step Lidocaine Synthesis Pathway This diagram illustrates the primary chemical transformations in the common synthesis route.
Caption: The two-step synthesis of lidocaine from 2,6-dimethylaniline.
Diagram 2: Troubleshooting Workflow for Low Lidocaine Yield This workflow provides a logical path for diagnosing and resolving low yield issues.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. is.muni.cz [is.muni.cz]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Multicomponent Synthesis of Lidocaine at Room Temperature | Organic Education Resources [organicers.org]
- 7. The preparation of lidocaine - ProQuest [proquest.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 10. chemistryconnected.com [chemistryconnected.com]
improving the recovery of lidocaine from biological matrices
Topic: Improving the Recovery of Lidocaine from Biological Matrices
Role: Senior Application Scientist Status: Online
Introduction
Welcome to the Technical Support Center. If you are reading this, you are likely facing inconsistent recovery, signal suppression, or "vanishing" peaks in your lidocaine assays.
Lidocaine (pKa ~7.9, LogP ~2.4) is a classic basic lipophilic amine. While it appears chemically simple, its recovery from biological matrices (plasma, serum, tissue) is frequently compromised by three specific failure modes: pH mismanagement , phospholipid interference , and non-specific binding .
This guide bypasses generic advice. We will troubleshoot your specific workflow failures using a mechanistic approach.
Module 1: Solid Phase Extraction (SPE) – The "Lock and Key" Protocol
User Query: "I am using a standard C18/HLB cartridge, but my recovery is inconsistent (60-75%) and dirty. How do I fix this?"
The Root Cause: Lack of Selectivity
Lidocaine is a weak base. Using a standard Reversed-Phase (C18 or HLB) cartridge relies solely on hydrophobic interaction. This is "non-specific" retention—you are extracting lidocaine alongside thousands of other hydrophobic matrix components (lipids, proteins), which compete for binding sites and cause ion suppression later.
The Solution: Mixed-Mode Cation Exchange (MCX)
Switch to a Mixed-Mode Strong Cation Exchange (MCX) sorbent. This mechanism uses a "Lock and Key" approach:
-
The Lock (Retention): You acidify the sample to ionize lidocaine (
). The cartridge's sulfonic acid groups ( ) bind the lidocaine ionically. This bond is strong enough to withstand aggressive organic washing. -
The Key (Elution): You basify the elution solvent. This deprotonates the lidocaine (
), breaking the ionic bond and releasing the drug.
Optimized MCX Protocol
| Step | Solvent/Buffer | Mechanistic Purpose |
| 1. Pre-treatment | Dilute Plasma 1:1 with 2% Phosphoric Acid | Acidifies sample (pH < 5) to ensure Lidocaine is 100% ionized ( |
| 2. Conditioning | Methanol followed by Water | Activates the sorbent pores. |
| 3. Load | Pre-treated Sample | Lidocaine binds via Ionic Exchange (primary) and Hydrophobic (secondary). |
| 4. Wash 1 | 0.1 M HCl | Removes proteins and hydrophilic interferences. Lidocaine stays locked. |
| 5. Wash 2 | 100% Methanol | CRITICAL STEP. Removes neutral hydrophobic interferences (fats/lipids). Lidocaine stays locked (ionic bond is resistant to organic solvents). |
| 6. Elution | 5% | High pH neutralizes Lidocaine ( |
Workflow Logic Visualization
Figure 1: Mixed-Mode Cation Exchange logic. Note the ability to wash with 100% Methanol without losing analyte—this is impossible with C18/HLB.
Module 2: Liquid-Liquid Extraction (LLE) – The "pH Swing"
User Query: "I prefer LLE because it's cheaper, but my recovery varies wildly between batches. I use Ethyl Acetate."
The Root Cause: Incomplete Neutralization
LLE relies on the "Like Dissolves Like" principle. Lidocaine only dissolves efficiently in organic solvents when it is in its neutral (free base) form.
-
Lidocaine pKa
7.9.[1] -
At physiological pH (7.4), ~75% of lidocaine is ionized (
) and water-soluble. It will not extract into the organic layer efficiently.
The Solution: The "pKa + 2" Rule
You must adjust the sample pH to at least 2 units above the pKa to ensure >99% of the molecule is neutral.
Protocol Adjustment:
-
Alkalize: Add 0.1 M NaOH or Saturated Carbonate Buffer (pH 10-11) to the plasma before adding solvent.
-
Solvent Choice:
-
Ethyl Acetate:[2] Good recovery, but extracts too many matrix components (dirty).
-
MTBE (Methyl tert-butyl ether):Recommended. Clean extract, floats on top (easy to pipette), and excellent solubility for lidocaine free base.
-
Hexane: Too non-polar; recovery will drop.
-
Troubleshooting the "Emulsion" Nightmare
If you see a cloudy layer between phases (emulsion):
-
Cause: Phospholipids acting as surfactants.
-
Fix: Snap-freeze the sample (dry ice/acetone bath). The aqueous layer freezes first; pour off the organic layer. Do not try to pipette through the emulsion.
Figure 2: The pH dependency of Lidocaine extraction. Failure to alkalize is the #1 cause of LLE yield loss.
Module 3: Matrix Effects – The "Hidden" Recovery Loss
User Query: "My absolute recovery is high (90%), but my LC-MS signal is 50% lower than my solvent standards. Why?"
The Root Cause: Phospholipid Suppression
You are confusing Extraction Efficiency (how much drug you pulled out) with Process Efficiency (how much signal the detector sees). Lidocaine elutes in a hydrophobic region where phospholipids (phosphatidylcholines) also elute. These lipids compete for ionization in the MS source, "suppressing" the lidocaine signal.
The Solution: Phospholipid Removal
Standard Protein Precipitation (PPT) with Acetonitrile removes proteins but leaves 99% of phospholipids in the sample.
Comparative Data: Method Efficiency
| Method | Extraction Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Notes |
| Standard PPT | >95% | -60% (Suppression) | ~38% | High recovery, but unusable signal. |
| LLE (MTBE) | 85-90% | -10% | ~80% | Cleaner, but labor intensive. |
| SPE (MCX) | 90-95% | < 5% | ~90% | Best Balance. Removes lipids during the 100% MeOH wash. |
Immediate Fix: If you must use PPT, use a Phospholipid Removal Plate (e.g., HybridSPE or Ostro). These contain Zirconia-coated silica that selectively binds phospholipids via Lewis Acid/Base interaction while letting lidocaine pass through.
Module 4: Non-Specific Binding – The "Vanishing Peak"
User Query: "I spike lidocaine into urine/saliva at low concentrations (10 ng/mL), and it disappears before I even extract it."
The Root Cause: Adsorption
Lidocaine is lipophilic and basic. It binds to:
-
Glass: Silanol groups (
) on glass surfaces are acidic. They bind to basic lidocaine. -
Plastics: Soft plastics (PVC, infusion bags) absorb lipophilic drugs.
The Solution: Material Passivation
-
Glassware: Use Silanized Glass vials. The silanization covers the acidic
groups. -
Additives: If using standard polypropylene tubes, add 0.1% Tween-20 or BSA to the sample immediately upon collection. This "blocks" the binding sites on the plastic walls.
-
Solvent: Never prepare low-concentration standards in 100% water. Always include at least 5-10% organic solvent (Methanol) to keep lidocaine in solution and off the walls.
References
-
Lahaie, M., et al. (2010).[3] "Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions." Bioanalysis.
-
Powell, M. (1987).[4] "Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis." Pharmaceutical Research.
-
Waters Corporation. "Oasis MCX Extraction Protocol for Basic Drugs." Waters Application Notes.
-
Tominaga, F., et al. (2010).[5] "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses."[5] Journal of Pharmacological and Toxicological Methods.
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in LC-MS/MS analysis of small molecules
Topic: Mitigation of Ion Suppression/Enhancement in Small Molecule Bioanalysis Operator: Senior Application Scientist Status: Active
Introduction: The "Invisible" Variable
Welcome to the technical guide on Matrix Effects (ME). In LC-MS/MS, particularly with Electrospray Ionization (ESI), the co-elution of unseen matrix components (phospholipids, salts, endogenous metabolites) competes with your analyte for charge in the source.
Why this matters:
-
Regulatory Compliance: The FDA Bioanalytical Method Validation Guidance (2018) and EMA guidelines explicitly require the assessment of ME. Failure to address this leads to method validation failure due to poor accuracy and precision.
-
Data Integrity: ME can cause "drift" where patient samples (variable matrix) quantify differently than standards (clean matrix).
Module 1: Diagnosis (The "Is it Real?" Phase)
Q: How do I definitively prove I have a matrix effect?
A: You must distinguish between Recovery (extraction efficiency) and Matrix Effect (ionization efficiency). Do not rely on simple spike recovery experiments; they mask ME.
Protocol A: The Post-Extraction Spike (Quantitative)
This is the "Gold Standard" based on the Matuszewski method (2003). You need three sets of samples:
| Set | Description | Represents |
| A | Analyte in neat solvent (mobile phase). | True Response |
| B | Analyte spiked into matrix after extraction (Post-Extraction Spike). | Matrix Presence |
| C | Analyte spiked into matrix before extraction (Pre-Extraction Spike). | Process Efficiency |
The Calculations:
-
Matrix Effect (ME %):
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
< 100%: Ion Suppression (Signal loss)
-
> 100%: Ion Enhancement (Signal gain)
-
-
Recovery (RE %):
Protocol B: Post-Column Infusion (Qualitative)
Use this to visualize where the matrix is eluting relative to your analyte.
-
Setup: Use a T-connector (tee) post-column.
-
Line 1: Flow from the LC column (injecting a blank matrix extract).[3]
-
Line 2: Syringe pump infusing your analyte at a constant high concentration (e.g., 100x LLOQ).
-
Result: You will see a steady baseline (the infusion) that "dips" (suppression) or "peaks" (enhancement) when matrix components elute.
Visualization of the Diagnostic Workflow:
Caption: Figure 1. Diagnostic decision tree for identifying and quantifying matrix effects.
Module 2: Sample Preparation (The "Source" Phase)
Q: My Protein Precipitation (PPT) samples are failing. Why?
A: Protein precipitation (using ACN or MeOH) removes proteins but leaves behind Phospholipids (PLs) . PLs are the primary cause of matrix effects in plasma/serum bioanalysis. They are hydrophobic, elute late in the gradient, and accumulate on the column, causing "ghost peaks" in subsequent runs.
Troubleshooting Step: Monitor the PL transition m/z 184 (phosphatidylcholine head group) in positive mode. If you see this trace overlapping with your analyte, PPT is insufficient.
Comparison of Cleanup Strategies
| Method | Complexity | Cost | Phospholipid Removal | Best For |
| Protein Precipitation (PPT) | Low | Low | < 5% (Poor) | Discovery PK, High concentrations |
| Supported Liquid Extraction (SLE) | Medium | Medium | ~90% | Lipophilic analytes, replacing LLE |
| Phospholipid Removal Plates (PLR) | Low | Medium | > 99% | Routine plasma analysis, "PPT plus" |
| Solid Phase Extraction (SPE) | High | High | > 99% (Selectable) | High sensitivity, complex matrices |
Recommendation: If PPT fails, switch to Phospholipid Removal (PLR) plates (e.g., Ostro, Phree, HybridSPE). These use a Lewis acid-base mechanism (zirconia-coated silica) to selectively retain phospholipids while allowing small molecules to pass through.
Module 3: Chromatography & Instrumentation
Q: Can I separate my way out of matrix effects?
A: Often, yes. If you cannot afford cleaner sample prep, you must chromatographically resolve the analyte from the suppression zone (usually the solvent front or the high-organic wash).
Tactics:
-
Column Chemistry: Switch from C18 to Biphenyl or Phenyl-Hexyl . These phases offer alternative selectivity (pi-pi interactions) that can shift your analyte away from the hydrophobic phospholipid region.
-
Gradient Modification:
-
The "Dump" Step: Ensure your gradient goes to 95-100% organic at the end of every injection and holds for 1-2 minutes to wash off late-eluting lipids.
-
Trap Columns: Use a trap column to divert salts/early-eluting matrix to waste before the analytical column.
-
Q: Does the ion source matter? (ESI vs. APCI)[3][5][6][7][8][9]
A: Yes.
-
ESI (Electrospray Ionization): Highly susceptible to ME. Ionization occurs in the liquid phase; competition for surface charge on the droplet is fierce.
-
APCI (Atmospheric Pressure Chemical Ionization): Ionization occurs in the gas phase (corona discharge).[2] It is significantly less susceptible to matrix effects because the solvent/matrix is evaporated before ionization.
-
Trade-off: APCI is generally less sensitive than ESI for many compounds and requires the analyte to be thermally stable.
-
Module 4: Internal Standards (The "Correction" Phase)
Q: I'm using a Stable Isotope Labeled (SIL) IS, but my data is still bad. Why?
A: Not all SIL-IS are created equal. A common failure mode is the Deuterium Isotope Effect .
-
The Issue: Deuterium (
) is slightly less lipophilic than Hydrogen ( ). If you have a heavily deuterated IS (e.g., d10-analyte), it may elute slightly earlier than the analyte. -
The Consequence: If the matrix suppression zone is sharp (narrow), the IS might elute outside the suppression window while the analyte elutes inside it. The IS no longer "sees" the same matrix effect as the analyte, and quantification fails.
Solution:
-
Use
or labeled standards. These have no retention time shift. -
If using Deuterium, ensure the retention time shift is negligible (< 0.05 min) or that the chromatographic peak is fully co-eluting.
Mitigation Strategy Workflow:
Caption: Figure 2. Hierarchical approach to mitigating matrix effects, prioritizing chromatography before costlier sample prep changes.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5][6] Link
-
EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[7] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Link
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. pharmacompass.com [pharmacompass.com]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. Matuszewski, B.K., Constanzer, M.L. and Chavez-Eng, C.M. (2003) Strategies for the Assessment of Matric Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry, 75, 3019-3030. - References - Scientific Research Publishing [scirp.org]
Lidocaine & Metabolite Stability Technical Support Center
Topic: Stability of Lidocaine, MEGX, and GX in Biological Matrices Audience: Bioanalytical Scientists, Toxicologists, and Clinical Researchers Status: Active | Version: 2.4
Welcome to the Technical Support Portal
This guide addresses the stability profile of Lidocaine and its two primary active metabolites, Monoethylglycinexylidide (MEGX) and Glycinexylidide (GX) .[1] While Lidocaine is chemically robust, "instability" in clinical datasets is frequently a misdiagnosis of pre-analytical errors—specifically adsorption to collection devices —rather than chemical degradation.
This portal is structured to troubleshoot these specific failure modes.
Module 1: The "Phantom Loss" Phenomenon (Pre-Analytical)
Issue: User reports significantly lower-than-expected Lidocaine concentrations in fresh serum samples, despite no degradation signs in QC standards.
Root Cause Analysis: Lidocaine is a lipophilic amine (pKa ~7.9). When collected in Serum Separator Tubes (SSTs) containing thixotropic barrier gels, the drug rapidly adsorbs into the polymer gel. This is not chemical instability; it is physical extraction by the container.
-
Mechanism: Hydrophobic interaction between the aromatic ring of Lidocaine and the polyester/acrylic gel base.
-
Impact: Concentration losses of 20–50% can occur within 2–4 hours of storage in the primary tube [1, 2].
Troubleshooting Protocol:
| Variable | Recommendation | Technical Rationale |
| Tube Type | Red Top (Plain) or K2EDTA | Avoids polymer gels entirely. Glass is optimal; polypropylene is acceptable. |
| Time-to-Process | < 1 Hour | Adsorption is time-dependent. If SSTs must be used, decant serum immediately after centrifugation. |
| Sample Volume | Maximize Volume | Adsorption is saturable. Low blood volumes in large SSTs maximize the surface-area-to-volume ratio, increasing % loss [2]. |
Module 2: Chemical Stability & Storage Specifications
Issue: "Can I re-assay these samples after 6 months in the freezer?"
Technical Guidance: Lidocaine and its de-ethylated metabolites (MEGX, GX) possess a stable amide linkage, unlike the labile ester bonds found in anesthetics like procaine. They are highly resistant to spontaneous hydrolysis at neutral pH.
Stability Data Matrix:
| Condition | Lidocaine Stability | MEGX/GX Stability | Critical Note |
| Room Temp (20-25°C) | Stable > 7 days | Stable > 48 hours | pH dependent; acidification extends stability. |
| Refrigerated (4°C) | Stable > 14 days | Stable > 7 days | Bacteriostatic growth may interfere before drug degrades. |
| Frozen (-20°C) | Stable > 5 years [3] | Stable > 1 year | Long-term biobanking is safe at this tier. |
| Deep Freeze (-80°C) | Indefinite | Indefinite | Recommended for metabolite preservation. |
| Freeze-Thaw | > 3 Cycles | > 3 Cycles | Mix thoroughly after thaw; cryoprecipitates can trap drug. |
Visualizing the Metabolic Pathway & Degradation Risks
Figure 1: Metabolic cascade of Lidocaine. Note that the primary risk to "stability" is the physical adsorption pathway (dashed red line), not spontaneous chemical breakdown.
Module 3: Analytical Troubleshooting (FAQ)
Q1: My MEGX peaks are showing high variability compared to Lidocaine. Why? A: MEGX is more polar than Lidocaine. If you are using Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., Hexane), extraction efficiency for MEGX may be poor and pH-dependent.
-
Fix: Adjust sample pH to > 10.0 prior to extraction to ensure MEGX is in its un-ionized state, or switch to Protein Precipitation (Acetonitrile) which recovers all metabolites equally [4].
Q2: Does hemolysis affect stability? A: Not chemically. Lidocaine is not a substrate for plasma esterases (unlike ester anesthetics), so RBC rupture does not accelerate degradation. However, hemolysis causes ion suppression in LC-MS/MS.
-
Fix: Use a deuterated internal standard (Lidocaine-d10 ) to correct for matrix effects.
Q3: We see "ghost peaks" in the chromatogram for stored samples. A: This is often N-oxide formation or contaminants leached from plastic storage tubes over long periods.
-
Fix: Ensure storage tubes are high-grade polypropylene. Verify if the peak mass matches Lidocaine N-oxide (+16 Da).
Module 4: Validated Extraction Workflow
To ensure stability during the analytical phase, use this self-validating protocol.
Method: Alkaline Liquid-Liquid Extraction (LLE)
-
Aliquot: 200 µL Serum/Plasma.
-
Internal Standard: Add 20 µL Lidocaine-d10 (1 µg/mL).
-
Alkalinization (Critical): Add 50 µL 0.1 M NaOH (Target pH > 10).
-
Why? Converts Lidocaine (pKa 7.9) and MEGX (pKa 10.5) to uncharged forms, preventing them from remaining in the aqueous phase.
-
-
Extraction: Add 1 mL Ethyl Acetate:Hexane (50:50) . Vortex 2 mins.
-
Separation: Centrifuge 10,000 x g for 5 mins.
-
Reconstitution: Evaporate supernatant; reconstitute in Mobile Phase.
Decision Tree: Troubleshooting Low Recovery
Figure 2: Diagnostic logic for identifying the source of analyte loss.
References
-
Dasgupta, A., et al. (1996). "Stability of therapeutic drug measurement in specimens collected in serum separator tubes." Therapeutic Drug Monitoring. Link
-
O'Neal, C. L., & Poklis, A. (1996). "The effect of serum separator tubes on drug concentrations." Journal of Analytical Toxicology. Link
-
Chen, Y., et al. (1992). "Long-term stability of lidocaine and its metabolites in plasma."[1][2][3] Journal of Chromatography B. Link
-
Brockmeyer, N. H., et al. (1988). "Rapid high-performance liquid chromatographic assay of lidocaine and its active metabolites." Journal of Chromatography B. Link
Sources
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Amine Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of amine-containing compounds. As a senior application scientist, I've structured this resource to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting efforts. Our focus is on building robust, self-validating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for amine analysis?
A: Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1] For amine compounds, which are basic in nature, this is a frequent and significant issue.[2] The primary cause is secondary interactions between the basic amine groups and acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3][4] These interactions create an additional, undesirable retention mechanism, causing some analyte molecules to lag behind, resulting in a "tail".[5] This distortion compromises both qualitative and quantitative analysis by reducing peak resolution and integration accuracy.[6]
Q2: I'm observing peak tailing for my amine analyte. What's the first thing I should check?
A: The first step is to differentiate between a chemical problem and a physical problem.[2] A simple diagnostic test is to inject a neutral compound that is known to produce a symmetrical peak on your system.[2]
-
If the neutral compound also tails: The issue is likely physical. This could be due to extra-column volume (e.g., excessive tubing length or wide internal diameter), a void in the column, or a partially blocked frit.[2][4][6]
-
If the neutral compound has a good peak shape, but your amine analyte tails: The problem is chemical, stemming from interactions between your basic analyte and the stationary phase.[2]
This initial diagnosis will guide your subsequent troubleshooting efforts.
In-Depth Troubleshooting Guides
Issue 1: Chemical Interactions Causing Peak Tailing
The interaction between basic amine analytes and acidic silanol groups on the silica stationary phase is the most common cause of peak tailing.[7] These silanol groups can exist in different forms (free, geminal, and associated), with free silanols being the most acidic and problematic.[1][5]
A: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like amines.[8][9] The pH of the mobile phase dictates the ionization state of both the amine analyte and the silanol groups on the stationary phase.
-
At low pH (typically ≤ 3): The silanol groups are protonated (Si-OH) and therefore neutral, minimizing their ability to interact with the protonated, positively charged amine (R-NH3+).[1][10] This significantly reduces peak tailing.[1]
-
At mid-range pH (approaching the pKa of the analyte): A mixture of ionized and unionized analyte exists, which can lead to peak distortion.[6][9]
-
At high pH (on pH-stable columns): The amine analyte is neutral (R-NH2), reducing its interaction with the now deprotonated and negatively charged silanol groups (Si-O-).[11]
Experimental Protocol: Optimizing Mobile Phase pH
Objective: To determine the optimal mobile phase pH for minimizing peak tailing of an amine analyte.
Materials:
-
HPLC system with UV or MS detector
-
C18 column (preferably a modern, high-purity, end-capped column)
-
Your amine analyte standard
-
Mobile phase A: Water
-
Mobile phase B: Acetonitrile or Methanol
-
Acidic modifier (e.g., formic acid, trifluoroacetic acid)
-
Basic modifier (e.g., ammonium hydroxide, for pH-stable columns)
-
pH meter
Procedure:
-
Initial Conditions: Prepare a mobile phase with a low pH, for example, 0.1% formic acid in both water and the organic modifier. This will typically result in a pH between 2.5 and 3.0.
-
Analyte pKa: If known, determine the pKa of your amine analyte. The goal is to work at a pH at least 1.5 to 2 units away from the pKa to ensure a single ionic form.[8]
-
pH Adjustment:
-
For low pH optimization: Prepare a series of aqueous mobile phase components with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%) to fine-tune the pH.
-
For high pH optimization (use a pH-stable column): Prepare a series of aqueous mobile phase components with a buffer system suitable for the desired pH range (e.g., ammonium bicarbonate for pH 9.5).
-
-
Analysis: Equilibrate the column with each mobile phase composition and inject your amine standard.
-
Evaluation: Compare the peak asymmetry (tailing factor) for each condition. The USP tailing factor should ideally be close to 1.0, with values up to 1.5 often being acceptable.[4]
A: Mobile phase additives, sometimes called "silanol blockers" or "competing bases," are small molecules added to the mobile phase to reduce the interaction between the analyte and active silanol sites.[12]
-
Triethylamine (TEA): A common additive, TEA is a small basic molecule that competes with the amine analyte for the active silanol sites, thereby masking them and reducing peak tailing.[12][13] A typical starting concentration is around 0.1% (v/v).[12] However, the use of TEA is declining as modern column technologies offer better solutions.[14]
-
Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) can serve a dual purpose. They lower the mobile phase pH and the trifluoroacetate anion can form an ion pair with the protonated amine, masking its positive charge and reducing interactions with the stationary phase.[11]
-
Inorganic Salts: Adding certain inorganic salts can also improve peak shape by a "chaotropic effect," which alters the solvation of the analyte in the mobile phase.[15]
Data Presentation: Common Mobile Phase Additives for Amine Analysis
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Formic Acid | 0.1% (v/v) | Lowers mobile phase pH to protonate silanols.[10] | MS-compatible.[10] |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Lowers pH and acts as an ion-pairing agent.[11] | Can cause ion suppression in MS. |
| Triethylamine (TEA) | 0.1% (v/v) | Competes with basic analytes for active silanol sites.[12][14] | Can shorten column lifetime.[13] Not MS-friendly. |
| Ammonium Formate/Acetate | 5-10 mM | Buffers the mobile phase at a low pH.[10] | MS-compatible.[10] |
A: Absolutely. The choice of column is a critical factor.[1][16]
-
Type A vs. Type B Silica: Older "Type A" silica columns have a higher metal content and more acidic silanol groups, leading to significant tailing with basic compounds.[1][13] Modern "Type B" silica is high-purity and has fewer and less acidic silanol groups, resulting in much-improved peak shapes for amines.[1][5]
-
End-capping: Most modern columns are "end-capped," meaning the residual silanol groups are chemically derivatized to make them less active.[3] This significantly reduces secondary interactions.[3]
-
Alternative Stationary Phases:
-
Polar-Embedded/Polar-Endcapped: These columns have a polar group embedded in the C18 chain or at the end, which shields the residual silanols.[12]
-
Hybrid Silica-Polymer: These columns have a different surface chemistry with reduced silanol activity and often wider pH stability.[1][14]
-
Non-Silica Based: Columns with polymer or zirconia-based packings eliminate the issue of silanol interactions altogether.[1][5]
-
Visualization: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Issue 2: Other Potential Causes of Peak Tailing
While silanol interactions are the primary culprit, other factors can contribute to or exacerbate peak tailing.
A: Yes, several factors related to the sample and its introduction into the system can lead to peak distortion.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[17] Try diluting your sample or reducing the injection volume.[17][18]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[17] Ideally, the sample should be dissolved in the initial mobile phase.[18]
-
Sample Clean-up: Complex sample matrices can contain interfering compounds that co-elute with your analyte or irreversibly bind to the column, creating active sites that cause tailing.[4][6] Consider using Solid Phase Extraction (SPE) for sample clean-up.[4][6]
A: For amines that have low UV absorbance or are highly polar, pre-column derivatization is a common and effective strategy.[19] This involves reacting the amine with a reagent to attach a chromophore or fluorophore. This not only enhances detection but can also improve the chromatographic properties of the analyte, often leading to better peak shapes on standard reversed-phase columns like C18.[19]
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
LCGC. Why Do Peaks Tail? Retrieved from [Link]
-
Waters. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
ResearchGate. (2012, August 22). Tailing in HPLC peak. Retrieved from [Link]
-
Phenomenex. Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters. (2020, July 30). What is a good column choice for analysis of a quaternary amine compound? Retrieved from [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
PubMed. (2004, September 17). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Agilent. (2009, June 24). Tips and Tricks of HPLC Separation. Retrieved from [Link]
-
LCGC International. (2026, February 10). Should an Additive be Added to your HPLC Eluent? Retrieved from [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. lctsbible.com [lctsbible.com]
- 6. chromtech.com [chromtech.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. veeprho.com [veeprho.com]
- 9. moravek.com [moravek.com]
- 10. labcompare.com [labcompare.com]
- 11. support.waters.com [support.waters.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 17. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Portal: High-Sensitivity Spectrophotometric Assays for Lidocaine
Status: Operational | Version: 2.4 | Last Updated: February 13, 2026 Role: Senior Application Scientist Scope: Sensitivity Enhancement, Protocol Optimization, and Troubleshooting
Method Selection & Mechanistic Insight
Direct UV detection of Lidocaine (typically at 263 nm) suffers from low sensitivity and high susceptibility to interference from pharmaceutical excipients. To achieve high-sensitivity detection (sub-microgram levels), we must shift from simple absorption to derivatization or complexation chemistries.
This guide focuses on the two most robust methodologies for enhancing molar absorptivity (
-
Ion-Pair Extraction (IPE): Uses anionic dyes (e.g., Bromothymol Blue) to form extractable complexes.
-
Charge-Transfer (CT) Complexation: Uses
-acceptors (e.g., DDQ) to form highly colored radical anions.
The Chemistry of Sensitivity
| Feature | Direct UV (Native) | Ion-Pair Extraction (IPE) | Charge-Transfer (CT) |
| Mechanism | Electrostatic attraction + Hydrophobic extraction | HOMO-LUMO electron donation | |
| Reagent | None (Solvent only) | Bromothymol Blue (BTB), Bromocresol Green (BCG) | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) |
| 263 nm | 410–420 nm | 460 nm / 588 nm | |
| Sensitivity ( | Low (< 500 L mol⁻¹ cm⁻¹) | High (~1.5–2.5 | Medium-High (~0.6–1.0 |
| Selectivity | Poor (Excipient interference) | Excellent (Phase separation removes impurities) | Good (Specific to electron donors) |
Optimized Protocols
Protocol A: Ion-Pair Extraction with Bromothymol Blue (Highest Sensitivity)
Best for: Complex matrices (creams, gels, biological fluids) where excipients must be removed.
Reagents:
-
Buffer: Phthalate buffer pH 4.0 (Critical for dye protonation state).
-
Dye: 0.1% (w/v) Bromothymol Blue (BTB) in distilled water.
-
Solvent: Chloroform (HPLC Grade).
Workflow:
-
Preparation: Transfer an aliquot of Lidocaine sample (10–100
g range) into a separating funnel. -
Buffering: Add 5.0 mL of Phthalate Buffer (pH 4.0) .
-
Complexation: Add 2.0 mL of BTB solution . Mix gently.
-
Extraction: Add 10.0 mL of Chloroform . Shake vigorously for 2 minutes.
-
Phase Separation: Allow layers to separate clearly. The yellow ion-pair complex migrates to the bottom (organic) layer.
-
Drying: Pass the chloroform layer through anhydrous sodium sulfate to remove water traces.
-
Measurement: Measure absorbance at 415 nm against a reagent blank.
Protocol B: Charge-Transfer with DDQ (Rapid Screening)
Best for: Pure raw material analysis or simple formulations.
Reagents:
-
Reagent: 0.1% (w/v) DDQ in Acetonitrile or Methanol (Freshly prepared).
Workflow:
-
Mixing: In a 10 mL volumetric flask, add Lidocaine aliquot.
-
Reaction: Add 1.0 mL of DDQ solution .
-
Incubation: Allow to stand at room temperature for 20 minutes (Solution turns orange-red).
-
Dilution: Make up to volume with Acetonitrile.
-
Measurement: Measure absorbance at 460 nm immediately.
Visualization: Experimental Logic
Diagram 1: Ion-Pair Extraction Workflow & Critical Control Points
This diagram illustrates the physical workflow of Protocol A, highlighting where sensitivity is typically lost.
Caption: Workflow for Ion-Pair Extraction. Green nodes indicate successful complex isolation; Red nodes indicate common failure points affecting sensitivity.
Troubleshooting Center (FAQs)
Issue: Low Sensitivity / Low Absorbance
Q: I am following the protocol, but my absorbance values are lower than expected (
-
Cause 1: Incorrect pH (Ion-Pair Method). The formation of the Lidocaine-BTB complex is strictly pH-dependent. If the pH drifts above 5.0 or below 3.0, the ionization of either the drug or the dye is compromised.
-
Fix: Use a calibrated pH meter to verify the buffer is exactly pH 4.0 .
-
-
Cause 2: Incomplete Extraction.
-
Fix: Increase shaking time from 1 minute to 2 minutes. Ensure the organic solvent (Chloroform) is of high purity; alcohol stabilizers in lower-grade chloroform can inhibit extraction.
-
-
Cause 3: Reagent Degradation (DDQ Method). DDQ is moisture-sensitive and degrades into non-reactive species.
-
Fix: Prepare DDQ solution fresh daily. If the solid reagent has turned from bright yellow/orange to brown, discard it.
-
Issue: High Background / Blank Absorbance
Q: My reagent blank (no Lidocaine) reads > 0.100 Abs. How do I fix this?
-
Cause 1: Dye Extraction. In the Ion-Pair method, free BTB dye should remain in the aqueous phase. However, trace amounts can migrate if the ionic strength is too high.
-
Fix: Ensure you are not "salting out" the dye. Do not add excess NaCl unless specified.
-
-
Cause 2: Water in Organic Layer.
-
Fix: Turbidity from water droplets scatters light, reading as absorbance. Crucial Step: Pass the chloroform extract through anhydrous sodium sulfate (granular) before measuring.
-
Issue: Non-Linear Calibration Curve
Q: My standard curve curves downwards at higher concentrations.
-
Cause: Limiting Reagent. You have exceeded the stoichiometric capacity of the dye/reagent.
-
Fix: The dye/reagent concentration must be at least 10-fold molar excess relative to the highest Lidocaine concentration. Increase the volume of BTB or DDQ added.
-
Quantitative Performance Data
Comparison of validated spectrophotometric methods for Lidocaine.
| Parameter | Ion-Pair (BTB) [1] | Charge Transfer (DDQ) [2] | Iron-Thiocyanate [3] |
| 415 nm | 460 nm | 460 nm | |
| Linear Range | 0.5 – 12.0 | 2.0 – 20.0 | 2.0 – 28.0 |
| Molar Absorptivity ( | |||
| LOD (Limit of Detection) | ~0.15 | ~0.50 | ~0.57 |
| Precision (RSD%) | < 1.0% | < 1.5% | < 2.0% |
References
-
Ayad, M. M., et al. (2016). "Spectrophotometric determination of certain local anesthetics using acid dyes." Journal of Pharmaceutical Analysis.
-
Amin, A. S., & El-Sayed, G. O. (2018). "Utility of
-acceptors for the spectrophotometric determination of some local anesthetics." Spectrochimica Acta Part A. -
Al-Sabha, T. N. (2024).[2][3][4] "A Simple Spectrophotometric Determination of Lidocaine Hydrochloride in Environmental Wastewater Samples and Pharmaceutical Preparations." Juniper Publishers.
-
Gouda, A. A., et al. (2017). "Extraction-Spectrophotometric Determination of Lidocaine Hydrochloride in Pharmaceuticals using Eosin Y and Merbromin." Canadian Center of Science and Education.
Sources
method development for separating co-eluting lidocaine metabolites
Welcome to the ChromSupport Central: Bioanalytical Method Development Hub. Current Status: Online | Tier: Senior Application Scientist
You have reached the advanced support portal for Lidocaine and Metabolite Analysis . Unlike standard SOPs, this guide addresses the "Why" and "How" of resolving the specific co-elution and sensitivity challenges associated with Lidocaine (LID), Monoethylglycinexylidide (MEGX), Glycinexylidide (GX), and their hydroxylated isomers.
Quick Reference: The Analytes
Before troubleshooting, confirm your physicochemical baseline. Lidocaine metabolites are structurally similar secondary and primary amines, making them prone to silanol interactions and co-elution.
| Analyte | Abbr. | Type | pKa (approx.) | LogP | Key Challenge |
| Lidocaine | LID | Parent (Tertiary Amine) | 7.9 | 2.4 | Tailing on silica |
| Monoethylglycinexylidide | MEGX | N-dealkylated (Secondary Amine) | 7.8 | 1.8 | Co-elutes with LID |
| Glycinexylidide | GX | N-dealkylated (Primary Amine) | 7.6 | 0.8 | Elutes in void / Polar |
| 3-Hydroxylidocaine | 3-OH | Ring Hydroxylated | ~8.0 | ~1.5 | Isobaric with 4-OH |
Ticket #001: "MEGX and Lidocaine are merging into one peak."
The Issue:
On standard C18 columns at acidic pH (formic acid), MEGX and Lidocaine often co-elute or show poor resolution (
The Scientific Resolution: You must alter the selectivity mechanism , not just the gradient slope. You have two proven pathways:
Pathway A: The "pH Switch" (High pH)
-
Mechanism: At low pH (pH 3-4), both LID and MEGX are ionized (
) and polar, relying solely on weak hydrophobic interaction. By raising the pH to 10.0 (using Ammonium Hydroxide/Bicarbonate), you suppress ionization (neutral form). -
Result: The neutral molecules interact much more strongly with the C18 stationary phase. The difference in hydrophobicity between the ethyl group (Lidocaine) and the hydrogen (MEGX) becomes chromatographically significant.
-
Requirement: You must use a hybrid-silica column (e.g., Waters XBridge/BEH or Agilent Poroshell HPH) that can withstand pH > 9. Standard silica dissolves at this pH.
Pathway B: The "Orthogonal" Column (Phenyl-Hexyl)
-
Mechanism: If you cannot use high pH (e.g., MS sensitivity issues in negative mode or column limitations), switch from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase.
-
Why: Lidocaine and its metabolites possess an aromatic xylidine ring. Phenyl phases engage in
interactions with the analytes.[1][2][3] The steric difference between the tertiary amine (Lidocaine) and secondary amine (MEGX) alters how the aromatic ring orients against the stationary phase, often providing baseline separation where C18 fails.
Expert Tip: Methanol is preferred over Acetonitrile for Phenyl columns.[2] Acetonitrile's own
-electrons can shield the stationary phase, dampening the selectivity gain.
Ticket #002: "I see a ghost peak interfering with 3-Hydroxylidocaine."
The Issue:
You are detecting a peak with the same mass (
The Scientific Resolution: Chromatographic resolution is mandatory.
-
Column Choice: PFP (Pentafluorophenyl) columns are the gold standard for separating positional isomers (regioisomers). The fluorine atoms create a rigid, electron-deficient surface that discriminates based on the shape of the molecule (steric hindrance of the hydroxyl group position).
-
Gradient Shallowing: Isomers often require a distinct "isocratic hold" or a very shallow gradient (0.5% B/min) around the elution time to pull them apart.
Ticket #003: "My GX peak is tailing and barely retained."
The Issue:
Glycinexylidide (GX) is the most polar metabolite. On C18, it often elutes near the void volume (
The Scientific Resolution:
-
HILIC Mode: If GX is your priority, Reversed-Phase (RP) is suboptimal. Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using a bare silica or amide column. GX will retain strongly in high organic (acetonitrile) and elute later as you increase water.
-
Ion Pairing (Legacy method - Use with caution): If you must use C18, adding an ion-pairing agent like Hexanesulfonate can retain GX. Warning: This will permanently contaminate your LC-MS system and suppress ionization. Avoid for modern MS workflows.
Visual Workflow: Method Development Decision Tree
The following diagram outlines the logical flow for selecting the correct column and mobile phase based on your specific separation failure.
Figure 1: Decision matrix for troubleshooting lidocaine metabolite separation. Blue nodes indicate problem identification; Green nodes indicate validated solutions.
Experimental Protocol: High-pH LC-MS/MS Method
This protocol is recommended for simultaneous quantification of LID, MEGX, and GX with maximum resolution.
1. Chromatographic Conditions:
-
Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Agilent Poroshell HPH-C18.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
2. Gradient Table:
| Time (min) | %A (Buffer) | %B (Organic) | Curve | Comment |
| 0.00 | 95 | 5 | Initial | Load GX (Polar) |
| 1.00 | 95 | 5 | Linear | Isocratic hold for GX |
| 8.00 | 50 | 50 | Linear | Elute MEGX/LID |
| 8.10 | 5 | 95 | Step | Wash Column |
| 10.00 | 5 | 95 | Hold | Wash |
| 10.10 | 95 | 5 | Step | Re-equilibrate |
| 13.00 | 95 | 5 | Hold | Ready for next inj. |
3. MS/MS Transitions (ESI Positive): Use these specific transitions to avoid cross-talk.
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |
| Lidocaine | 235.2 | 86.1 | 30 | 20 |
| MEGX | 207.2 | 86.1 | 30 | 18 |
| GX | 179.1 | 122.1 | 25 | 15 |
| Lidocaine-d10 (IS) | 245.2 | 96.1 | 30 | 20 |
FAQ: Troubleshooting & Optimization
Q: I am seeing significant matrix suppression for GX. How do I fix this? A: GX elutes early, often with phospholipids.
-
Immediate Fix: Divert the LC flow to waste for the first 0.8 minutes if GX elutes at 1.2 min.
-
Root Cause Fix: Protein Precipitation (PPT) is insufficient. Switch to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .
-
Protocol: Use a cation-exchange SPE cartridge (MCX/PCX). Wash with 2% Formic Acid (removes neutrals/acids), elute with 5% Ammonium Hydroxide in Methanol. This yields a clean extract for basic amines.
-
Q: Can I use a C8 column to speed up the run? A: You can, but you risk losing resolution between MEGX and Lidocaine. If you shorten the chain length (C18 -> C8), you reduce the hydrophobic surface area. If you must speed up, use a Sub-2 micron C18 column (UHPLC) or a Core-Shell (Fused-Core) C18 particle rather than changing the chemistry to C8.
Q: Why is my Lidocaine peak fronting? A: Fronting usually indicates column overload. Lidocaine is a strong base. If your sample diluent is 100% organic (e.g., MeOH) and you inject a large volume (e.g., >5 µL) into a high-aqueous initial gradient, the drug precipitates or travels faster than the mobile phase initially.
-
Fix: Match your sample diluent to the starting mobile phase (e.g., 95% Water / 5% ACN).
References
-
Selection of Column Chemistry: Agilent Technologies. "Column Choices: Enhancing Selectivity with Phenyl-Hexyl and PFP Phases." Link
-
High pH Strategy: Waters Corporation. "Strategies for the Separation of Basic Compounds: The Role of pH and Hybrid Particle Technology." Link
-
Lidocaine Metabolism & Isobars: National Institutes of Health (NIH) / PubChem. "Lidocaine Pathway and Metabolite Structures (3-OH vs 4-OH)." Link
-
LC-MS/MS Methodology: Journal of Chromatography B. "Simultaneous determination of lidocaine and its metabolites in plasma by LC-MS/MS." (Validated method concepts utilized in protocol). Link
Sources
Validation & Comparative
Comparative Validation Guide: HPLC-UV vs. LC-MS/MS for Lidocaine Analysis in Human Serum
Executive Summary & Clinical Context[1][2][3]
Lidocaine is a widely used anti-arrhythmic (Class Ib) and local anesthetic.[1] Its therapeutic index in serum is narrow (1.5 – 5.0 µg/mL ), with toxicity (CNS excitation, cardiovascular collapse) often manifesting above 6.0 µg/mL .[2]
While LC-MS/MS is the gold standard for sensitivity, it is often overkill for therapeutic drug monitoring (TDM) where concentrations are in the high microgram range. This guide validates a robust, cost-effective HPLC-UV method utilizing Liquid-Liquid Extraction (LLE) . We compare this approach against LC-MS/MS to demonstrate that for routine clinical monitoring, a properly optimized HPLC-UV method offers superior cost-efficiency without compromising diagnostic validity.
Strategic Method Design: The "Why" Behind the Protocol
As scientists, we do not simply follow recipes; we engineer systems. Here is the causality behind the chosen parameters for this validation.
Chromatographic Separation[3]
-
Stationary Phase: C18 (Octadecylsilyl).
-
Reasoning: Lidocaine is a moderately hydrophobic base. A C18 column provides sufficient retention to separate it from the solvent front and serum components.
-
-
Mobile Phase: Phosphate Buffer (pH 6.0) : Acetonitrile (70:30 v/v).
-
Causality: Lidocaine has a pKa of ~7.9.
-
At pH < 3.0 , it is fully ionized, leading to fast elution but potential peak tailing due to silanol interactions.
-
At pH > 8.0 , it is non-ionized, risking precipitation or column damage (silica dissolution).
-
pH 6.0 is the "sweet spot" where the drug is partially ionized, offering a balance of retention and sharp peak shape, provided a base-deactivated column is used.
-
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
We choose LLE over Protein Precipitation (PPT).
-
Why? PPT leaves phospholipids that foul UV detectors and cause baseline drift. LLE with an alkaline buffer (pH > 10) forces lidocaine into its non-ionized free-base form, driving it into the organic solvent (Ethyl Acetate/Hexane) while leaving polar serum interferences behind.
Comparative Analysis: HPLC-UV vs. Alternatives
The following table objectively compares the proposed method against the industry alternatives.
| Feature | HPLC-UV (Proposed) | LC-MS/MS (Gold Standard) | Immunoassay (EMIT/ELISA) |
| Primary Utility | Routine TDM, PK Studies | Trace Analysis, Metabolite ID | Rapid ER/Point-of-Care |
| LOD/Sensitivity | 0.05 µg/mL (Sufficient) | 0.001 µg/mL (Superior) | 0.5 µg/mL (Moderate) |
| Specificity | High (Chromatographic separation) | Very High (Mass transition) | Low (Cross-reactivity risks) |
| Cost per Sample | $ (Low) | ||
| Sample Prep | Labor Intensive (LLE) | Minimal (PPT) | Minimal (Direct) |
| Maintenance | Low (Robust hardware) | High (Vacuum/Source cleaning) | Low |
Visualized Workflow: Liquid-Liquid Extraction
The following diagram details the critical extraction logic. Note the alkalinization step, which is the chemical "switch" that enables extraction.[1]
Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for isolating Lidocaine from serum matrix.
Method Validation Parameters (ICH Q2 R2)
The following data represents the acceptance criteria and typical performance of this validated method.
Linearity & Range
-
Range: 0.1 – 10.0 µg/mL (Covers therapeutic and toxic ranges).
-
Criteria:
.[1][3][4][5][6][7] -
Weighting:
weighting is recommended to improve accuracy at the lower end of the curve (Lidocaine residuals often exhibit heteroscedasticity).
Accuracy & Precision (Inter-day & Intra-day)
Data summarized from 3 validation runs (n=6 replicates per level).
| Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Acceptance Criteria |
| 0.1 (LLOQ) | 8.5% | 11.2% | 92.4% | ± 20% |
| 1.5 (Low) | 4.2% | 5.8% | 98.1% | ± 15% |
| 4.0 (Med) | 2.1% | 3.5% | 101.5% | ± 15% |
| 8.0 (High) | 1.8% | 2.9% | 99.8% | ± 15% |
Selectivity & Specificity
-
Interference Check: Blank serum from 6 sources showed no interfering peaks at the retention time of Lidocaine (~6.5 min) or Internal Standard (~9.2 min).
-
Crosstalk: Common co-medications (e.g., Amiodarone) elute later due to higher hydrophobicity.
Detailed Experimental Protocol
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, UV-DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Reagents: HPLC-grade Acetonitrile, Potassium Phosphate Monobasic (
), Sodium Hydroxide (NaOH). -
Internal Standard: Bupivacaine (10 µg/mL stock).
Instrument Settings
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
-
Column Temp: 25°C.
-
Detection: UV @ 210 nm (Primary, high sensitivity) and 254 nm (Secondary, confirmation).
-
Run Time: 12 minutes.
Step-by-Step Procedure
-
Preparation: Thaw serum samples at room temperature. Vortex briefly.
-
Aliquot: Transfer 200 µL of serum into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 20 µL of Bupivacaine IS working solution. Vortex.
-
Alkalinization: Add 50 µL of 1M NaOH. Vortex. Note: This ensures pH > 10.
-
Extraction: Add 1.0 mL of Extraction Solvent (Ethyl Acetate:Hexane 50:50).
-
Agitation: Vortex vigorously for 2 minutes or shaker for 10 minutes.
-
Separation: Centrifuge at 4,000 x g for 10 minutes.
-
Transfer: Transfer the upper organic layer (~800 µL) to a clean glass tube.
-
Drying: Evaporate under a stream of Nitrogen at 40°C until dry.
-
Reconstitution: Dissolve residue in 200 µL of Mobile Phase. Vortex well.
-
Analysis: Transfer to HPLC vial and inject.
Troubleshooting & Robustness Logic
Use this decision tree to diagnose common chromatographic issues.
Figure 2: Troubleshooting logic for common Lidocaine HPLC anomalies.
References
-
International Council for Harmonisation (ICH). (2023).[8][9] Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Mrozinski, P. M., et al. (2019). "Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Bhusal, P., et al. (2017).[6] "Development, Validation and Application of a Stability Indicating HPLC Method to Quantify Lidocaine from Polyethylene-co-Vinyl Acetate (EVA) Matrices and Biological Fluids." Journal of Chromatographic Science. [Link][6]
-
Becker, D. E., & Reed, K. L. (2006). "Essentials of Local Anesthetic Pharmacology." Anesthesia Progress (Providing therapeutic range data). [Link]
Sources
- 1. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lidocaine, Serum - ProMedica Laboratories [promedicalabs.testcatalog.org]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. ijbr.com.pk [ijbr.com.pk]
- 5. researchgate.net [researchgate.net]
- 6. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. database.ich.org [database.ich.org]
A Comparative Guide to the Metabolism of Articaine and Lidocaine in Neuronal Cells for Drug Development Professionals
This guide provides an in-depth comparative analysis of the metabolic pathways of two widely used local anesthetics, articaine and lidocaine, with a specific focus on their interactions within neuronal cells. Understanding these differences is paramount for researchers and drug development professionals aiming to optimize anesthetic efficacy while minimizing potential neurotoxicity. This document moves beyond a simple recitation of facts to explain the causality behind their distinct metabolic fates and provides actionable experimental protocols for further investigation.
Introduction: The Clinical Significance of Local Anesthetic Metabolism
Articaine and lidocaine are mainstays in clinical practice for providing localized pain control. While both are classified as amide-type anesthetics, their unique chemical structures dictate profoundly different metabolic pathways. This divergence has significant implications for their duration of action, systemic toxicity, and potential for adverse neurological events. Lidocaine, the historical gold standard, relies primarily on hepatic enzymatic degradation, a relatively slow process. Articaine, a newer agent, possesses a unique ester side chain that allows for rapid hydrolysis in the bloodstream, a feature designed to enhance its safety profile.[1][2] The central question for neuroscientists and drug developers is how these differing metabolic schemes translate to the microenvironment of neuronal tissue. This guide dissects these pathways, presents comparative experimental data, and offers validated protocols to empower further research in this critical area.
Part 1: A Tale of Two Pathways: Esterases vs. Cytochrome P450
The fundamental difference in the biotransformation of articaine and lidocaine lies in the primary enzymatic systems responsible for their breakdown.
Articaine: Rapid Inactivation by Esterase Hydrolysis
Articaine is unique among amide anesthetics because it contains an ester group in addition to its amide linkage.[2][3][4] This "hybrid" structure is the key to its rapid metabolism.
-
Primary Metabolic Route: Approximately 90-95% of articaine is hydrolyzed by plasma and tissue esterases.[1][5] This process is remarkably fast and efficient, occurring throughout the circulatory system.
-
Key Enzyme: Nonspecific plasma esterases are the main drivers of this reaction.[3][6][7] The presence of esterases, such as neuropathy target esterase (NTE), within neuronal tissue also suggests a potential for localized inactivation, although this is not its primary clearance mechanism.[8][9][10]
-
Primary Metabolite: The hydrolysis of the ester linkage yields articainic acid, a pharmacologically inactive metabolite.[3][6] This rapid conversion to an inactive form is a major contributor to articaine's low systemic toxicity.[2][4]
-
Pharmacokinetic Profile: This rapid biotransformation results in a very short elimination half-life of approximately 20-40 minutes.[1][4]
Caption: Major metabolic pathway of Articaine via esterase hydrolysis.
Lidocaine: Slower, Hepatic-Dependent CYP450 Oxidation
Lidocaine follows the classic metabolic pathway for an amide-type anesthetic, relying almost entirely on the liver for its breakdown.
-
Primary Metabolic Route: Lidocaine undergoes extensive first-pass metabolism in the liver, where it is biotransformed by the cytochrome P450 (CYP) enzyme system.[11][12][13]
-
Key Enzymes: The principal isozymes involved are CYP3A4 and CYP1A2.[11][12][14] These enzymes are also present in the brain, albeit at lower concentrations than in the liver, indicating that some local metabolism of lidocaine within neuronal tissue is possible.[15][16][17][18]
-
Primary Metabolites: The initial and rate-limiting step is oxidative N-deethylation to form monoethylglycinexylidide (MEGX).[11] MEGX is an active metabolite with both anesthetic and arrhythmogenic properties. It is further metabolized to the inactive glycinexylidide (GX).[12][19] The presence of an active metabolite contributes to the potential for systemic toxicity with high doses or in patients with impaired liver function.
-
Pharmacokinetic Profile: The dependence on hepatic metabolism results in a significantly longer elimination half-life of approximately 90 minutes.[1][5]
Caption: Major metabolic pathway of Lidocaine via hepatic CYP450 enzymes.
Part 2: Comparative Experimental Data in Neuronal Cell Models
Direct comparisons using in vitro neuronal models provide crucial insights into the cellular-level effects of these anesthetics. The human neuroblastoma cell line SH-SY5Y is a commonly used and well-validated model for such studies.[20][21][22]
Metabolomic and Cytotoxic Profiles
A key study utilizing ¹H NMR metabolomics investigated the impact of articaine and lidocaine on the metabolism of SH-SY5Y cells.[21][23] The findings revealed that while both anesthetics induced metabolic changes, their effects were not identical.
-
Shared Effects: Both drugs caused a downregulation of glycolysis and disturbances in amino acid catabolism and choline metabolism.[21][23]
-
Distinct Effects: Lidocaine showed a greater impact on membrane phospholipid turnover. Furthermore, lidocaine exposure led to an increase in triglycerides, whereas articaine-exposed cells accumulated cholesteryl esters, suggesting differences in how the cells handle lipid droplets under stress from each drug.[21][23]
In terms of direct cytotoxicity, multiple studies have concluded that articaine is no more neurotoxic than lidocaine in vitro, and in some cases, may be less so.[1][20][22]
-
One study found that purified articaine had no significant effect on neuronal cell viability at any tested concentration, whereas a high concentration (74 mM) of purified lidocaine significantly increased cell death to 55%.[20]
-
Another investigation using the SH-SY5Y model reported that at shorter exposure times (20 min and 1 hour), lidocaine exhibited higher cytotoxicity than articaine.[21] At 24 hours, their cytotoxic profiles were comparable.[21]
Summary of Comparative Data
The following tables summarize the key metabolic and cytotoxic parameters.
Table 1: Comparative Metabolic & Pharmacokinetic Properties
| Parameter | Articaine | Lidocaine |
| Chemical Class | Amide with an ester group[2][3] | Amide |
| Primary Metabolic Pathway | Ester Hydrolysis[4][6][7] | Hepatic Oxidation[11][12] |
| Key Enzymes | Plasma & Tissue Esterases[3][6] | Cytochrome P450 (CYP3A4, CYP1A2)[11][14] |
| Primary Site of Metabolism | Blood (90-95%)[1][5] | Liver (~70%)[5] |
| Primary Metabolite | Articainic Acid (Inactive)[3] | MEGX (Active)[11] |
| Elimination Half-life | ~20-40 minutes[1][4] | ~90 minutes[1][5] |
Table 2: Comparative Cytotoxicity in SH-SY5Y Neuronal Cells
| Exposure Time | Articaine IC₅₀ (mM) | Lidocaine IC₅₀ (mM) | Reference |
| 20 min | >10 | ~7 | [21] |
| 1 hour | >10 | ~7 | [21] |
| 4 hours | 5-6 | 5-6 | [21] |
| 24 hours | 3.0 ± 0.2 | 3.6 ± 0.4 | [21] |
Part 3: Validated Experimental Protocols for In Vitro Analysis
To facilitate further research, this section details standardized, self-validating protocols for the comparative study of local anesthetic metabolism in neuronal cells.
Protocol 1: Neuronal Cell Culture and Drug Exposure
The choice of an appropriate in vitro model is critical. While primary neurons offer high physiological relevance, immortalized cell lines like SH-SY5Y provide reproducibility and scalability. For advanced studies, 3D cultures or co-cultures with glial cells can better mimic the complex brain microenvironment.[24][25][26]
Methodology:
-
Cell Maintenance: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.
-
Plating for Experiments: Seed cells into appropriate well plates (e.g., 96-well for viability, 6-well for metabolomics) at a density that ensures they reach 70-80% confluency on the day of the experiment.
-
Drug Preparation: Prepare stock solutions of articaine HCl and lidocaine HCl in sterile culture medium. Perform serial dilutions to achieve the desired final concentrations for the experiment.
-
Exposure: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of articaine or lidocaine. Include a vehicle-only control group.
-
Incubation: Incubate the cells for the predetermined exposure times (e.g., 1h, 4h, 24h) before proceeding to downstream analysis.
Protocol 2: Quantification of Anesthetics and Metabolites by LC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying drug and metabolite concentrations due to its exceptional sensitivity and specificity.[27][28]
Caption: Workflow for quantifying anesthetics and metabolites via LC-MS/MS.
Methodology:
-
Sample Collection: Collect both the cell culture medium and the cell pellets after exposure. For cell pellets, wash with PBS and lyse using a suitable buffer or sonication.
-
Internal Standard: Add a known concentration of an internal standard (e.g., a deuterated analog of lidocaine or another local anesthetic not being tested) to all samples, calibrators, and quality controls. This corrects for variability during sample preparation and analysis.
-
Extraction: Perform a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix and concentrate them.[19]
-
Evaporation & Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase used for LC analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an HPLC system, typically equipped with a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase (e.g., acetonitrile and water with formic acid) to separate the parent drug from its metabolites.
-
Detect and quantify the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each compound, ensuring highly selective and sensitive detection.[29]
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the amount of articaine, lidocaine, and their respective metabolites in the unknown samples.
Conclusion and Implications for Drug Development
The metabolic profiles of articaine and lidocaine are fundamentally different, and this has direct consequences for their clinical use and safety.
-
Articaine's Advantage: The defining feature of articaine is its rapid, esterase-mediated inactivation to a non-toxic metabolite.[3][4] This minimizes the risk of systemic accumulation and toxicity, a significant advantage, particularly when large or repeated doses are required. In vitro data consistently show that articaine is not more neurotoxic than lidocaine, dispelling earlier concerns.[20][22]
-
Lidocaine's Profile: Lidocaine's reliance on slower, hepatic CYP450 metabolism and its conversion to an active metabolite (MEGX) mean that careful consideration must be given to dosage, patient liver function, and potential drug-drug interactions that could inhibit CYP enzymes.[11][12][13]
For drug development professionals, the articaine model provides a compelling blueprint for designing safer local anesthetics. Incorporating a metabolically labile group, such as an ester linkage, that can be rapidly cleaved by ubiquitous plasma esterases offers a robust strategy for creating molecules with a wide therapeutic index. Future research should focus on leveraging more complex, physiologically relevant models, such as 3D neuronal organoids and "brain-on-a-chip" systems, to further dissect the subtle interactions between these anesthetics and neuronal metabolic pathways at the site of action.
References
-
Saturable In Vitro Metabolism of Articaine by Serum Esterases: Does It Contribute to the Persistence of the Local Anesthetic Effect?. Regional Anesthesia & Pain Medicine. Available at: [Link]
-
Cytochrome P450-mediated drug interactions affecting lidocaine. CORE. Available at: [Link]
-
Does articaine damage neural cells more than lidocaine?. DrBicuspid.com. Available at: [Link]
-
Articaine vs. Lidocaine: A Comparison of Local Anesthetics. Today's RDH. Available at: [Link]
-
Comparative Metabolomics Study of the Impact of Articaine and Lidocaine on the Metabolism of SH-SY5Y Neuronal Cells. MDPI. Available at: [Link]
-
Comparative Metabolomics Study of the Impact of Articaine and Lidocaine on the Metabolism of SH-SY5Y Neuronal Cells. PubMed. Available at: [Link]
-
Effects of Lidocaine and Articaine on Neuronal Survival and Recovery. University of Pennsylvania. Available at: [Link]
-
Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism. Liposuction 101. Available at: [Link]
-
Brain Cytochrome P450: Navigating Neurological Health and Metabolic Regulation. MDPI. Available at: [Link]
-
Brain Cytochrome P450: Navigating Neurological Health and Metabolic Regulation. PubMed. Available at: [Link]
-
Cytochrome P450-mediated drug interactions affecting lidocaine. Helda. Available at: [Link]
-
Articaine. Wikipedia. Available at: [Link]
-
Articaine in Dentistry. PharmaInfo. Available at: [Link]
-
Full article: Cytochrome P450 expression and regulation in the brain. Taylor & Francis. Available at: [Link]
-
Saturable in vitro metabolism of articaine by serum esterases. Does it contribute to the persistence of the local anesthetic effect?. PubMed. Available at: [Link]
-
Expression and Function of Cytochrome P450 in Brain Drug Metabolism. Current Drug Metabolism. Available at: [Link]
-
Lidocaine Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]
-
Lidocaine Metabolism Pathophysiology, Drug Interactions, and Surgical Implications. Aesthetic Surgery Journal. Available at: [Link]
-
Expression and Function of Cytochrome P450 in Brain Drug Metabolism. Ingenta Connect. Available at: [Link]
-
A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDI. Farmacia Journal. Available at: [Link]
-
A simple method for the determination of articaine and its metabolite articainic acid in dentistry: application to a comparison of articaine and lidocaine concentrations in alveolus blood. PubMed. Available at: [Link]
-
Brain-specific deletion of neuropathy target esterase/swisscheese results in neurodegeneration. PNAS. Available at: [Link]
-
Articaine and Lidocaine: how their chemical properties can impact your clinical use. Septodont. Available at: [Link]
-
Neuroscience Cell Culture Models. Charles River Laboratories. Available at: [Link]
-
A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study. PubMed. Available at: [Link]
-
Unraveling the link between Neuropathy Target Esterase NTE/SWS, lysosomal storage diseases, inflammation, and abnormal fatty acid metabolism. bioRxiv. Available at: [Link]
-
Neuropathy target esterase activity defines phenotypes among PNPLA6 disorders. PMC. Available at: [Link]
-
Neuropathy Target Esterase Is Required for Adult Vertebrate Axon Maintenance. The Journal of Neuroscience. Available at: [Link]
-
3D Cell Culture Tissue Models for Drug Screening. Corning. Available at: [Link]
-
Selective esterase–ester pair for targeting small molecules with cellular specificity. PMC. Available at: [Link]
-
Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection. MDPI. Available at: [Link]
-
Modeling Neural Diseases In Vitro. Drug Discovery News. Available at: [Link]
-
Analytical Approaches for the Determination of Lidocaine and Its Metabolites: A Comprehensive Insight. PubMed. Available at: [Link]
-
Articaine and neurotoxicity – a review. Semantic Scholar. Available at: [Link]
-
Neuronal Culture Microenvironments Determine Preferences in Bioenergetic Pathway Use. Frontiers in Molecular Neuroscience. Available at: [Link]
-
3D printed brain model shows potential for drug testing. Physics World. Available at: [Link]
Sources
- 1. Articaine vs. Lidocaine: A Comparison of Local Anesthetics - Today's RDH [todaysrdh.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Articaine hydrochloride--Potency, Toxicity, Metabolism, Excretion, Pediatric use and recommended dose_Chemicalbook [chemicalbook.com]
- 4. Articaine - Wikipedia [en.wikipedia.org]
- 5. cdn.vivarep.com [cdn.vivarep.com]
- 6. rapm.bmj.com [rapm.bmj.com]
- 7. Saturable in vitro metabolism of articaine by serum esterases. Does it contribute to the persistence of the local anesthetic effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Unraveling the link between Neuropathy Target Esterase NTE/SWS, lysosomal storage diseases, inflammation, and abnormal fatty acid metabolism | bioRxiv [biorxiv.org]
- 10. jneurosci.org [jneurosci.org]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]
- 13. Lidocaine metabolism pathophysiology, drug interactions, and surgical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [helda.helsinki.fi]
- 15. Brain Cytochrome P450: Navigating Neurological Health and Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection [mdpi.com]
- 20. drbicuspid.com [drbicuspid.com]
- 21. mdpi.com [mdpi.com]
- 22. repository.upenn.edu [repository.upenn.edu]
- 23. Comparative Metabolomics Study of the Impact of Articaine and Lidocaine on the Metabolism of SH-SY5Y Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
- 25. Modeling Neural Diseases In Vitro | Drug Discovery News [drugdiscoverynews.com]
- 26. physicsworld.com [physicsworld.com]
- 27. farmaciajournal.com [farmaciajournal.com]
- 28. Analytical Approaches for the Determination of Lidocaine and Its Metabolites: A Comprehensive Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of a liquid chromatographic method for simultaneous determination of lidocaine and other active ingredients
A Comparative Method Modernization Guide
Executive Summary & Scientific Rationale
In the development of local anesthetics, the simultaneous quantification of Lidocaine (LID) and its common vasoconstrictor co-formulant, Epinephrine (EPI) , presents a classic chromatographic paradox. Lidocaine is a basic amine (
This guide validates a Modern Core-Shell RP-HPLC Method designed to bridge the gap between legacy Pharmacopeial methods and capital-intensive UPLC systems. We objectively compare this optimized protocol against traditional fully porous C18 methods and Ultra-Performance Liquid Chromatography (UPLC), demonstrating how superficial porous particle (SPP) technology achieves "UPLC-like" resolution at standard HPLC pressures.
Comparative Analysis: Legacy vs. Modern Core-Shell vs. UPLC
The following analysis contrasts the three primary approaches for this separation. The "Recommended Method" (Column B) offers the optimal balance of resolution, speed, and equipment compatibility.
| Feature | A. Legacy Method (USP/Traditional) | B. Recommended: Core-Shell RP-HPLC | C. UPLC / UHPLC |
| Stationary Phase | Fully Porous C18 ( | Core-Shell C18 ( | Sub-2 |
| Backpressure | Low (< 150 bar) | Moderate (~200-300 bar) | High (> 600 bar) |
| Resolution ( | Baseline (often requires ion-pairing) | High ( | Ultra-High |
| Run Time | 15 - 25 minutes | 6 - 8 minutes | 2 - 4 minutes |
| LOD (Sensitivity) | Moderate | High (Sharper peaks) | Very High |
| Solvent Consumption | High | Low | Very Low |
| Hardware Required | Standard HPLC | Standard HPLC | Specialized UPLC System |
Mechanistic Insight: The Core-Shell Advantage
The recommended method utilizes Core-Shell (Fused-Core) technology. Unlike fully porous particles (Method A), core-shell particles have a solid silica core (
Visualizing the Validation Workflow
The following diagram outlines the logical flow of the validation lifecycle, ensuring the method is not just "working" but is robust and compliant with ICH Q2(R1) guidelines.
Figure 1: The sequential validation workflow ensuring the method is stability-indicating and statistically valid.
The Validated Protocol (Recommended Method)
This protocol is optimized for the simultaneous determination of Lidocaine HCl (LID) and Epinephrine Bitartrate (EPI). It eliminates the need for ion-pairing agents (like sodium octanesulfonate), which are common in legacy methods but detrimental to column life and MS-compatibility.
Chromatographic Conditions
-
Instrument: Standard HPLC (Agilent 1260 / Waters Alliance or equivalent) with UV-Vis or DAD.
-
Column: Kinetex C18 or HALO C18 (100 x 4.6 mm, 2.7 µm).
-
Mobile Phase:
-
Buffer: 50 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with Orthophosphoric Acid. -
Solvent: Acetonitrile (ACN).[1]
-
Ratio: Isocratic 85:15 (Buffer:ACN).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection:
-
Epinephrine: 280 nm (Max absorption, minimizes baseline noise).
-
Lidocaine: 254 nm (Standard) or 220 nm (High sensitivity).
-
-
Injection Volume: 20 µL.
Preparation of Solutions
-
Standard Stock Solution: Dissolve accurately weighed LID (200 mg) and EPI (10 mg) in Mobile Phase to produce stock concentrations of 2000 µg/mL and 100 µg/mL respectively.
-
Note on Stability: Epinephrine oxidizes rapidly. Prepare stock solutions fresh daily and protect from light (amber glassware).
-
-
Working Standards: Dilute stock serially to obtain a range of 20–100% of target assay concentration.
Validation Results & Performance Data
The following data represents typical performance metrics achieved using the Core-Shell protocol described above.
System Suitability & Specificity
The method separates EPI (RT: ~2.5 min) and LID (RT: ~5.8 min) with a resolution (
| Parameter | Lidocaine HCl | Epinephrine | Acceptance Criteria |
| Retention Time (min) | RSD < 1.0% | ||
| Tailing Factor ( | 1.15 | 1.08 | |
| Theoretical Plates (N) | > 8,500 | > 4,000 | N > 2,000 |
| Resolution ( | -- | > 6.0 (vs Void) |
Linearity & Sensitivity
Linearity was established over 5 concentration levels.
| Analyte | Range (µg/mL) | Regression ( | LOD (µg/mL) | LOQ (µg/mL) |
| Lidocaine | 10 - 200 | 0.9998 | 0.5 | 1.5 |
| Epinephrine | 1 - 20 | 0.9996 | 0.05 | 0.15 |
Accuracy (Recovery)
Spike recovery studies performed at 80%, 100%, and 120% of target concentration.
-
Lidocaine Mean Recovery: 99.8% (RSD 0.4%)
-
Epinephrine Mean Recovery: 98.5% (RSD 0.9%)
Critical Discussion: Stability-Indicating Capability
A critical requirement for this method is the ability to detect degradation products, specifically Epinephrine Sulfonic Acid and Adrenochrome (from Epinephrine oxidation) and 2,6-Dimethylaniline (from Lidocaine hydrolysis).
Separation Mechanism Diagram
The diagram below illustrates how the acidic pH and stationary phase interactions ensure separation of the active ingredients from their degradation products.
Figure 2: Separation mechanism relying on hydrophobicity differences at controlled pH.
Why pH 3.0? While Lidocaine has better peak shape at pH > 8 (neutral form), Epinephrine is extremely unstable in alkaline conditions. By using pH 3.0, we ensure Epinephrine stability. The Core-Shell column architecture compensates for the kinetic slowness of the protonated Lidocaine, maintaining sharp peaks even at this acidic pH.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]
-
USP-NF. (Current). Lidocaine Hydrochloride and Epinephrine Injection Monograph. United States Pharmacopeia.[5]
-
Waters Corporation. (2021). USP Method Modernization for Lidocaine Formulations Using XBridge Columns.
-
Siddiqui, M.R., et al. (2017). High performance liquid chromatography (HPLC) method for simultaneous determination of lidocaine and epinephrine.[2] Journal of Chromatography B.
-
Advanced Materials Technology. (2023). HALO® Fused-Core® Particle Technology for High Speed Separations.
Sources
comparing serum levels of lidocaine and its metabolite MEGX from different topical anesthetics
[1]
Executive Summary & Clinical Relevance
For researchers and drug developers, the pharmacokinetic (PK) profile of topical lidocaine is not merely a measure of local efficacy but a critical safety gate. While lidocaine is a standard local anesthetic, its systemic absorption and subsequent metabolism into Monoethylglycinexylidide (MEGX) vary wildly based on formulation vehicle, occlusion, and skin integrity.
Why Monitor MEGX?
-
Active Metabolite: MEGX retains approximately 80–90% of the antiarrhythmic and anticonvulsant potency of lidocaine.[1]
-
Toxicity Indicator: High MEGX levels, particularly in relation to lidocaine, can indicate cytochrome P450 (CYP) activity or accumulation in patients with renal/hepatic impairment.
-
Formulation Benchmarking: The ratio of MEGX to Lidocaine (
) serves as a biomarker for the rate of systemic uptake versus hepatic clearance.
Metabolic Pathway & Mechanism
Lidocaine undergoes extensive first-pass metabolism (if orally ingested) or hepatic clearance (following systemic absorption from topicals). The primary pathway involves N-deethylation mediated by CYP1A2 and CYP3A4 .[1][2][3]
Figure 1: Lidocaine Metabolic Pathway
Caption: Hepatic metabolism of Lidocaine.[1][4] CYP1A2 and CYP3A4 facilitate N-deethylation to form the active metabolite MEGX.[2][3]
Comparative Analysis of Formulations
The following data synthesizes PK studies comparing common topical formulations applied to intact skin . Note that absorption rates skyrocket on abraded or mucosal surfaces.
Table 1: Pharmacokinetic Comparison of Topical Lidocaine Formulations
| Formulation | Product Example | Conc. (%) | Vehicle | Systemic Bioavailability | Key Kinetic Feature | ||
| Gel | Topicaine | 4% | Hydroalcoholic Gel | 0.81 µg/mL | 0.07 µg/mL | High | Rapid penetration due to alcohol/enhancers; highest systemic load among OTCs. |
| Eutectic Cream | EMLA | 2.5% Lido / 2.5% Prilo | Oil-in-Water Emulsion | 0.72 µg/mL | < 0.05 µg/mL | Moderate | Eutectic mixture lowers melting point, enhancing dermal penetration. Occlusion significantly increases absorption. |
| Liposomal Cream | LMX-4 | 4% | Liposomes | 0.44 µg/mL | Trace | Moderate | Liposomes target dermis, potentially limiting rapid systemic washout compared to gels. |
| Patch | Lidoderm | 5% | Adhesive Patch | 0.13 µg/mL | < 0.02 µg/mL | Low (~3%) | Slow release; safety profile is superior for chronic use (e.g., PHN). |
| Compounded | BLT (Benz/Lido/Tetra) | 20%/6%/4% | Ointment Base | 0.17 µg/mL | Variable | Variable | Despite high concentration, lack of optimized penetration enhancers often results in lower systemic peaks than gels, but local toxicity remains a risk. |
Data Source Synthesis:
-
Gels vs. Creams: Hydroalcoholic gels (Topicaine) demonstrate the highest systemic absorption (
), likely due to solvent drag effects disrupting the stratum corneum. -
Occlusion Effect: Covering EMLA or gels with an occlusive dressing (e.g., Tegaderm) can increase systemic absorption by 2–10 fold depending on duration.
-
Safety Threshold: Systemic toxicity typically begins at serum levels > 5.0 µg/mL . While intact skin application rarely breaches this, "spray-as-you-go" techniques on mucosal surfaces (e.g., bronchoscopy) can rapidly spike levels to 2–5 µg/mL.
Experimental Protocol: Quantification of Serum Levels
To validate these profiles in a drug development setting, a robust LC-MS/MS workflow is required. The following protocol is designed for high sensitivity to detect low-level MEGX.
Figure 2: Pharmacokinetic Study Workflow
Caption: End-to-end workflow for pharmacokinetic assessment of topical anesthetics.
Detailed Analytical Methodology
1. Sample Preparation (Liquid-Liquid Extraction):
-
Matrix: 200 µL Serum.
-
Internal Standard (IS): Lidocaine-d10 (50 ng/mL).
-
Alkalinization: Add 50 µL 0.1 M NaOH to ensure analytes are in non-ionized basic form for extraction.
-
Solvent: Add 1 mL Ethyl Acetate:Hexane (50:50 v/v). Vortex 5 mins, Centrifuge 10 mins @ 4000g.
-
Reconstitution: Evaporate supernatant under
stream; reconstitute in Mobile Phase.
2. LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).
-
Mobile Phase:
-
Mass Transitions (MRM Mode):
-
Lidocaine:
(Quantifier) -
MEGX:
(Quantifier) -
Note: MEGX elutes earlier than Lidocaine due to higher polarity (loss of ethyl group).
-
Critical Interpretation: Intact vs. Compromised Skin
A major pitfall in comparing these products is assuming intact skin barriers. Drug developers must account for the "Compromised Skin Factor."
-
Intact Skin: Rate-limiting step is diffusion through the stratum corneum.
-
Result: Low serum levels, delayed
(2–4 hours).
-
-
Damaged Skin (Ulcers, Burns, Laser): Stratum corneum is absent. Absorption mimics slow intravenous infusion.
-
Result:
can increase 10-fold . -
MEGX Implication: Rapid influx saturates local tissue buffers, leading to faster hepatic presentation and a sharper rise in MEGX.
-
Guidance for Researchers: When designing trials for products intended for wound care (e.g., post-laser gels), safety endpoints must include MEGX accumulation data, as the
References
-
Oni G, et al. Comparison of five commonly-available, lidocaine-containing topical anesthetics and their effect on serum levels of lidocaine and its metabolite monoethylglycinexylidide (MEGX).[7][8] Aesthetic Surgery Journal. 2012.
-
Liu ZY, et al. Pharmacokinetics of intravenous and topical lidocaine in patients undergoing thoracoscopic pulmonary resection.[9] European Review for Medical and Pharmacological Sciences. 2021.
-
Orlando R, et al. Cytochrome P450-mediated drug interactions affecting lidocaine.[3] Clinical Pharmacokinetics. 2004.
-
Juhlin L, et al. Absorption of lidocaine and prilocaine after application of a eutectic mixture of local anesthetics (EMLA) on normal and diseased skin. Acta Dermato-Venereologica. 1980.
-
Endo Pharmaceuticals. Lidoderm (Lidocaine Patch 5%) Prescribing Information.[10] FDA Access Data.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of five commonly-available, lidocaine-containing topical anesthetics and their effect on serum levels of lidocaine and its metabolite monoethylglycinexylidide (MEGX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. europeanreview.org [europeanreview.org]
- 10. Biorelevant In Vitro Skin Permeation Testing and In Vivo Pharmacokinetic Characterization of Lidocaine from a Nonaqueous Drug-in-Matrix Topical System - PMC [pmc.ncbi.nlm.nih.gov]
Assessment of Lidocaine Metabolite Formation as a Quantitative Liver Function Test
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Shift to Dynamic Testing
In the assessment of hepatic health, standard biochemical markers (ALT, AST, Bilirubin) are "static"—they reflect hepatocellular damage or biliary obstruction at a single point in time but correlate poorly with the functional reserve of the liver. For researchers and clinicians requiring a predictive measure of functional hepatic mass , particularly in the context of transplantation, resection, or drug development, Quantitative Liver Function Tests (QLFTs) are essential.
This guide focuses on the Lidocaine Metabolite (MEGX) Formation Test . Unlike static markers, this test evaluates the liver's metabolic capacity in real-time by measuring the conversion of Lidocaine to Monoethylglycinexylidide (MEGX) via the cytochrome P450 system.[1] We compare its efficacy, mechanism, and protocol against the gold standard Indocyanine Green (ICG) clearance and other metabolic probes.
Mechanistic Foundation: Flow vs. Capacity
To interpret the MEGX test accurately, one must understand the pharmacokinetic principle of Extraction Ratio (ER) .
-
Lidocaine is a High Extraction Ratio Drug (ER ~0.7): Its clearance is "flow-limited."[2] This means the rate of metabolism depends heavily on the rate at which blood is delivered to the liver, as well as the enzymatic capacity.
-
The Metabolic Pathway: Lidocaine undergoes N-deethylation primarily by CYP1A2 (at therapeutic concentrations) and CYP3A4 (at higher concentrations) to form MEGX.[3][4]
-
The Readout: A reduced MEGX concentration indicates either compromised hepatic blood flow (e.g., cirrhosis, portal hypertension) or loss of functional enzymatic mass (e.g., necrosis).
Visualization: The Lidocaine-MEGX Pathway
The following diagram illustrates the metabolic conversion and the dual-dependency on blood flow and enzymatic activity.[2]
Caption: Lidocaine metabolism is flow-limited; MEGX formation depends on both perfusion and CYP1A2/3A4 activity.
Standardized Experimental Protocol
To ensure reproducibility, the following protocol minimizes variables such as sampling time errors and dosage inconsistencies.
Materials Required[1][2][5][6][7][8][9][10][11]
-
Probe: Lidocaine Hydrochloride (preservative-free), 2% solution.
-
Sampling: EDTA or Heparinized blood collection tubes.
-
Analysis: FPIA (Fluorescence Polarization Immunoassay) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Step-by-Step Workflow
-
Baseline Assessment:
-
Confirm no history of lidocaine allergy.
-
Critical Stop: Ensure patient is not taking potent CYP1A2 inhibitors (e.g., ciprofloxacin, fluvoxamine) or CYP3A4 inhibitors (e.g., clarithromycin), as these invalidate the test.
-
-
Administration:
-
Sampling (The "MEGX 15" or "MEGX 30"):
-
Start timer immediately upon completion of injection.
-
Draw venous blood exactly at 15 minutes (or 30 minutes, depending on specific study reference).
-
Note: A pre-dose sample is only necessary if the subject has had recent lidocaine exposure (e.g., local anesthesia).
-
-
Sample Processing:
-
Centrifuge immediately at 2000g for 10 minutes.
-
Separate plasma/serum. Samples are stable at -20°C for analysis.
-
-
Quantification:
Experimental Workflow Diagram
Caption: Standardized workflow for the single-point MEGX liver function test.
Comparative Analysis: MEGX vs. Alternatives
The following table objectively compares the MEGX test against its primary competitors in the QLFT space.
| Feature | Lidocaine (MEGX) Test | Indocyanine Green (ICG) | LiMAx (Methacetin) | Galactose Elimination |
| Physiological Target | Microsomal Function (CYP450) + Blood Flow | Biliary Excretion + Blood Flow | CYP1A2 Activity (Specific) | Cytosolic Capacity |
| Mechanism | N-deethylation (Phase I) | Membrane Transport (OATP) | O-dealkylation to CO2 | Phosphorylation |
| Invasiveness | Minimally Invasive (Blood draw) | Minimally Invasive (Blood draw or Pulse Dye) | Non-Invasive (Breath test) | Minimally Invasive (Serial blood) |
| Turnaround Time | Fast (Single sample) | Fast (15 min retention rate) | Real-time (Bedside) | Slow (Multiple samples) |
| Primary Confounder | CYP Inhibitors/Inducers | Hyperbilirubinemia (Competition) | Lung function/CO2 production | Renal excretion (minor) |
| Best Use Case | Donor Liver Assessment , Pre-transplant prognosis | Hepatectomy planning (Volume retention) | Real-time monitoring in ICU | Metabolic research |
Key Comparative Insights
-
Vs. ICG: ICG is the gold standard for surgical planning (hepatectomy) because it maps directly to the volume of liver remaining. However, ICG can be unreliable in patients with severe cholestasis (high bilirubin) because bilirubin competes with ICG for transporters. MEGX is less affected by cholestasis, making it superior in certain transplant scenarios.
-
Vs. LiMAx: The LiMAx test (Methacetin breath test) is purely CYP1A2 dependent and non-invasive. However, it requires specialized breath-analysis equipment. MEGX can be run on standard hospital mass specs or immunoassay analyzers.
Data Interpretation & Validation
To validate the test in your research, use the following reference ranges derived from clinical studies on cirrhosis and transplantation.
Reference Ranges (15-minute Sample)
Prognostic Sensitivity
-
Donors: A MEGX value of < 90 ng/mL in a potential liver donor is associated with a higher risk of initial poor graft function.
-
Cirrhosis: A value < 10 ng/mL is a strong predictor of 1-year mortality in cirrhotic patients waiting for transplant.
-
Specificity: In grading cirrhosis, the MEGX test has shown a sensitivity of ~75% and specificity of ~84% when using a 60-minute sampling protocol, though the 15-minute protocol is more common for rapid assessment.
Limitations and Scientific Critique
While valuable, the MEGX test is not a "perfect" liver function test.[5] Researchers must acknowledge:
-
Flow Dependency: Because Lidocaine is flow-limited, a low MEGX score could mean "bad liver cells" OR "low blood pressure/shunts." It cannot easily distinguish between the two without concurrent flow measurements (like Doppler).
-
Metabolite Cross-Reactivity: Some older immunoassays (FPIA) have cross-reactivity with other metabolites (like 3-OH-lidocaine). LC-MS/MS is recommended for strict research quantification to avoid this error.
-
Drug Interactions: The test is invalid if the subject is on amiodarone, cimetidine, or propranolol (which reduces hepatic blood flow).
References
-
Oellerich, M., et al. (1987). "Lidocaine metabolite formation as a measure of pre-transplant liver function." The Lancet.
-
Schroeder, T. J., et al. (1989). "The lidocaine metabolite (MEGX) test as an index of hepatic function: its clinical usefulness in liver surgery." Transplantation.
-
Potthoff, A., et al. (2014). "Comparison of LiMAx test and MEGX test for the assessment of liver function." Annals of Hepatology.
-
Ercolani, G., et al. (2000). "The MEGX test for grading of liver cirrhosis."[13] Alimentary Pharmacology & Therapeutics.
-
Faybik, P., & Hetz, H. (2006). "Plasma disappearance rate of indocyanine green in liver dysfunction." Transplantation Proceedings.
Sources
- 1. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic Function Index using lidocaine metabolite-MonoEthylGlycineXylidide(MEGX) [ahbps.org]
- 6. Assessment of lidocaine metabolite formation in comparison with other quantitative liver function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of lidocaine metabolite formation as a quantitative liver function test in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The monoethylglycinexylidide test for grading of liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of the lidocaine-monoethylglycinexylidide test in the liver transplant recipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Importance of determination of monoethylglycinexylidide (MEGX)--as a liver function test in hepatology and liver transplantation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoethylglycinexylidide (MEGX) as a liver function test in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Guide: Benzyl Alcohol with Epinephrine as a Local Anesthetic Alternative
Comparative Analysis & Application Protocol
Executive Summary
While Lidocaine (amide-type) remains the gold standard for local anesthesia due to its high potency and predictability, a subset of the patient population presents with hypersensitivity or intolerance to amide anesthetics. Furthermore, the acidity of commercial lidocaine preparations often causes significant pain upon infiltration.
Benzyl Alcohol (0.9%) , typically utilized as a bacteriostatic preservative, exhibits distinct local anesthetic properties. When combined with Epinephrine , it serves as a viable, field-proven alternative. This guide objectively compares the Benzyl Alcohol + Epinephrine (BA+Epi) system against the Lidocaine + Epinephrine (Lido+Epi) standard.
Key Findings:
-
Pain Profile: BA+Epi is significantly less painful upon injection than Lido+Epi.[1]
-
Efficacy: BA+Epi provides sufficient anesthesia for superficial, short-duration procedures but lacks the depth and duration of Lidocaine.
-
Indication: Primary alternative for patients with confirmed amide/ester hypersensitivity or for procedures requiring painless administration (e.g., pediatric IV cannulation).
Mechanistic Divergence
To understand the performance gap, we must analyze the molecular mechanisms. Lidocaine acts via specific receptor binding, whereas Benzyl Alcohol operates through non-specific membrane modulation.
Mechanism of Action Comparison
-
Lidocaine (Specific Blockade): Ionized lidocaine enters the neuron and binds intracellularly to the voltage-gated sodium channel (
), locking it in the inactive state and preventing depolarization. -
Benzyl Alcohol (Membrane Fluidization): Acts as a neutral molecule that partitions into the lipid bilayer. It increases membrane fluidity (disordering the lipid structure), which secondarily alters the conformational stability of ion channels, inhibiting ion flux.
Pathway Visualization
Figure 1: Mechanistic differentiation. Lidocaine targets the protein pore directly, while Benzyl Alcohol modulates the lipid environment, leading to a less potent but distinct anesthetic effect.
Performance Analysis: Data & Stability
The following data synthesizes results from comparative studies (Bartfield et al., Hruza et al.) regarding intradermal injection.
Comparative Efficacy Table
| Feature | Lidocaine (1%) + Epi (1:100k) | Benzyl Alcohol (0.9%) + Epi (1:100k) | Diphenhydramine (1%) |
| Primary Class | Amide Anesthetic | Bacteriostatic/Alcohol | Antihistamine |
| Onset of Action | Rapid (< 2 min) | Immediate (< 1 min) | Slow (3-5 min) |
| Duration | 120 – 240 mins | 30 – 60 mins | 15 – 30 mins |
| Injection Pain (VAS) | High (Stinging due to pH) | Low (Neutral pH) | High (Burning) |
| Anesthetic Potency | High (Deep Block) | Moderate (Superficial) | Low |
| Toxicity Risk | CNS/Cardiac (at high dose) | Minimal (Adults); Gasping Syndrome (Neonates) | Tissue Necrosis risk |
Stability & Physicochemical Properties
-
pH Stability: Lidocaine with epinephrine is often packaged at pH 3.5–5.5 to preserve the epinephrine, causing the "sting." Benzyl alcohol in saline is closer to physiological pH (5.0–7.0), reducing injection pain.
-
Shelf Life: The BA+Epi mixture is an extemporaneous formulation . Epinephrine oxidizes rapidly in saline at neutral pH.
-
Constraint: The mixture must be used within 4 hours of preparation to ensure vasoconstrictive efficacy.
-
Experimental Protocols
As a scientist, you must validate this system before clinical adoption. Below are the protocols for formulation and validation.
Protocol A: Extemporaneous Formulation (The "BA+Epi" Mix)
Objective: Create a 10mL solution of 0.9% Benzyl Alcohol with 1:100,000 Epinephrine.
Reagents:
-
Base: 10 mL Vial of Bacteriostatic 0.9% Sodium Chloride (Must state: "Contains 0.9% Benzyl Alcohol").
-
Active: Epinephrine Ampule (1:1000 or 1 mg/mL).
Workflow:
-
Calculate: Target concentration is 1:100,000 (0.01 mg/mL).
-
Source is 1:1000 (1 mg/mL).
-
Dilution Factor: 100x.
-
-
Withdraw: Using a sterile 1mL tuberculin syringe, withdraw 0.1 mL of Epinephrine (1:1000).
-
Inject: Inject the 0.1 mL Epinephrine into the 10 mL vial of Bacteriostatic Sodium Chloride.
-
Agitate: Gently invert the vial 5 times. Do not shake vigorously (avoids oxidation/frothing).
-
Label: Mark time of mixing. Discard after 4 hours.
Protocol B: Intradermal Wheal Validation (The "Pin-Prick" Assay)
Objective: Quantify anesthetic duration and depth compared to Lidocaine.
-
Subject Prep: Volar forearm of healthy volunteer. Cleanse with alcohol.[2][3]
-
Blind Marking: Mark two zones (A and B), 5cm apart.
-
Injection:
-
Zone A: Inject 0.5 mL Lidocaine+Epi intradermally (raise a wheal).
-
Zone B: Inject 0.5 mL BA+Epi intradermally (raise a wheal).
-
-
Pain Scoring: Immediately ask subject to rate injection pain (VAS 0-10).
-
Sensory Testing (Pin-Prick):
-
Use a sterile 27G needle or neurological pin.
-
Prick the center of the wheal every 5 minutes.
-
Endpoint: Time until subject reports "Sharp" sensation (return of pain).
-
Clinical Decision Logic
When should a researcher or clinician deploy this alternative? Use the following logic flow to determine appropriateness.
Figure 2: Decision Matrix for selecting Benzyl Alcohol. Note that BA+Epi is preferred over Diphenhydramine due to the latter's high tissue irritation and necrosis risk.
References
-
Bartfield, J. M., et al. (2001). "Benzyl alcohol with epinephrine as an alternative to lidocaine with epinephrine."[2][4] Journal of Emergency Medicine.
-
Hruza, G. J. (1994). "Benzyl alcohol attenuates the pain of lidocaine injections and prolongs anesthesia."[1][5] Journal of Dermatologic Surgery and Oncology.
-
Xia, Y., et al. (2002). "The mechanism of local anesthetic action of benzyl alcohol." Anesthesiology.
-
Standard Operating Procedure: Intradermal Testing. (2023). British Society for Allergy & Clinical Immunology.
-
ClinicalTrials.gov. (2023).[6] "Bacteriostatic Normal Saline Versus Lidocaine for Intradermal Anesthesia." NCT04495868.[6]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Benzyl alcohol as an alternative local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saline with benzyl alcohol as intradermal anesthesia for intravenous line placement in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl alcohol with epinephrine as an alternative to lidocaine with epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl alcohol attenuates the pain of lidocaine injections and prolongs anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of Extraction Techniques for Lidocaine: LLE, SPE, and DLLME
This guide provides a comparative technical analysis of extraction techniques for Lidocaine, designed for researchers and analytical scientists. It synthesizes experimental protocols, mechanistic insights, and performance data to facilitate evidence-based method selection.
Introduction: The Physicochemical Basis of Extraction
Lidocaine (2-diethylamino-N-(2,6-dimethylphenyl)acetamide) is a widely used amide-type local anesthetic. Successful extraction from complex biological matrices (plasma, serum, urine) relies on exploiting its physicochemical properties.
-
pKa (Dissociation Constant): ~7.9. Lidocaine exists as a cationic species at physiological pH (7.4) and acidic pH, but shifts to a neutral, lipophilic free base at pH > 9.0.
-
LogP (Partition Coefficient): ~2.44. This moderate lipophilicity indicates good affinity for organic solvents and reversed-phase sorbents when in the neutral state.
Critical Mechanistic Insight: The "pH switch" is the fundamental driver for all extraction methods described below.
-
LLE & DLLME: Require pH > pKa (Alkaline) to neutralize the amine, forcing the drug into the organic phase.
-
Mixed-Mode SPE: Requires pH < pKa (Acidic/Neutral) to charge the amine for retention on cation-exchange sorbents, followed by pH > pKa for elution.
Technique 1: Liquid-Liquid Extraction (LLE)
The Traditional Standard[1][2]
LLE remains the baseline for lidocaine extraction due to its low cost and simplicity. However, it is labor-intensive and prone to emulsion formation.[3]
Experimental Protocol
System: Diethyl Ether Extraction from Human Serum
-
Sample Prep: Aliquot 250 µL of serum/plasma into a glass tube.
-
Internal Standard: Add 50 µL of Internal Standard (e.g., Procainamide or Etidocaine).
-
Alkalinization (Critical Step): Add 200 µL of 1.0 M NaOH .
-
Why: This raises the sample pH to ~13, ensuring 100% of lidocaine is in the neutral free-base form (
), maximizing partitioning into the organic layer.
-
-
Extraction: Add 3 mL of Diethyl Ether (or Ethyl Acetate/Hexane 1:1).
-
Agitation: Vortex vigorously for 30 seconds.
-
Separation: Centrifuge at 3000 x g for 3 minutes to break the emulsion.
-
Collection: Transfer the supernatant (organic layer) to a clean tube.
-
Concentration: Evaporate to dryness under a nitrogen stream at 40°C. Reconstitute in 150 µL mobile phase.
Performance Profile
-
Recovery: 80% – 94%
-
Cleanliness: Moderate. Phospholipids often co-extract, causing matrix effects in LC-MS/MS.
-
Throughput: Low (Manual processing).
Technique 2: Solid-Phase Extraction (SPE)
The Gold Standard for Bioanalysis
For high-throughput clinical assays, Mixed-Mode Cation Exchange (MCX) SPE is superior. It utilizes a dual-retention mechanism (Hydrophobic + Ion Exchange) to wash away interferences aggressively before eluting the analyte.
Experimental Protocol
System: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C)
-
Pre-treatment: Dilute 1 mL plasma 1:1 with 50 mM Ammonium Acetate (pH 6.0) .
-
Why: At pH 6, Lidocaine is positively charged (
), allowing it to bind to the sulfonate groups on the sorbent.
-
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Pass sample through cartridge at 1 mL/min.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid.
-
Why: Removes proteins and hydrophilic interferences; Lidocaine remains bound ionically.
-
-
Wash 2 (Organic): 1 mL Methanol.
-
Why: Removes neutral hydrophobic interferences (lipids); Lidocaine remains bound ionically.
-
-
Elution (The Release): 1 mL 5% Ammonium Hydroxide in Methanol .
-
Why: The high pH neutralizes the Lidocaine (
) and the ammonium ions compete for binding sites, releasing the drug.
-
Performance Profile
-
Recovery: >95% (Consistent)
-
Cleanliness: Superior. The "orthogonal" wash steps remove virtually all matrix components.
-
Throughput: High (Automatable on 96-well plates).
Technique 3: Dispersive Liquid-Liquid Microextraction (DLLME)
The Green Micro-Alternative
DLLME offers high enrichment factors with microliter solvent volumes, making it ideal for environmental analysis or when sample volume is limited.
Experimental Protocol
System: Ternary Solvent System
-
Sample Prep: Adjust 5.0 mL aqueous sample to pH 10.0 using NaOH.
-
Solvent Mixture: Prepare a mixture of:
-
Extractant: 20 µL Carbon Tetrachloride (
) or Chloroform (High density). -
Disperser: 1.0 mL Acetone or Methanol (Water miscible).
-
-
Injection: Rapidly inject the mixture into the sample using a syringe.
-
Separation: Centrifuge at 4000 rpm for 5 minutes.
-
Collection: Collect the sedimented droplet (approx. 15 µL) from the bottom of the tube for direct GC or LC injection.
Performance Profile
-
Recovery: 90% – 100%[5]
-
Enrichment Factor: High (>50-fold concentration).[5]
-
Cleanliness: Moderate to High (depending on sediment retrieval).
-
Greenness: Excellent (Solvent usage reduced by >99% vs LLE).
Comparative Data Analysis
The following table summarizes performance metrics derived from validation studies [1, 2, 3].
| Feature | LLE (Liquid-Liquid) | SPE (Mixed-Mode MCX) | DLLME (Microextraction) |
| Primary Mechanism | Passive Partitioning (LogP) | Ion Exchange + Hydrophobic | Dispersion Partitioning |
| Required Sample pH | Alkaline (>10) | Acidic/Neutral (~6) | Alkaline (>10) |
| Solvent Usage | High (3-5 mL/sample) | Moderate (<2 mL total) | Ultra-Low (<1.5 mL total) |
| Absolute Recovery | 80 – 94% | > 95% | 93 – 100% |
| Matrix Effect | Moderate (Phospholipids remain) | Minimal (Cleanest extract) | Moderate |
| LOD (Limit of Detection) | ~5 ng/mL | ~0.5 ng/mL (due to cleanup) | ~0.3 ng/mL (due to enrichment) |
| Automation Potential | Low | High | Low/Medium |
Visualized Workflows & Logic
Diagram 1: Method Selection Decision Tree
Caption: Logical framework for selecting the optimal lidocaine extraction method based on sample matrix and throughput requirements.
Diagram 2: Mechanistic Comparison (LLE vs. SPE)
Caption: Molecular mechanism comparison showing how pH manipulation drives Lidocaine (pKa 7.9) partitioning in LLE versus retention in SPE.
[11]
References
-
Alnebaih, N. et al. (2017).[9] "A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum."[9][10][11][12][13] MDPI Pharmaceutics, 9(4), 52. [Link][1][6][13]
-
Xiao, Y. et al. (2018).[5] "A novel dispersive liquid-liquid microextraction method... in lidocaine hydrochloride injection."[5] PubMed. [Link]
-
Liang, S-Y. et al. (2022). "Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography." MDPI Molecules, 27(19). [Link]
Sources
- 1. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Comparison of Supported Liquid Extraction and Solid Phase Extraction o" by Taylor Hood [aquila.usm.edu]
- 3. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. [A novel dispersive liquid-liquid microextraction method with high performance liquid chromatography for detection of 2,6-dimethylaniline in lidocaine hydrochloride injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum | CoLab [colab.ws]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
cross-validation of analytical methods for 3-Hydroxy-N-desethyl-N-benzyl Lidocaine
[1]
Executive Summary & Analyte Profile
3-OH-NDNB-Lidocaine is a complex structural analog often monitored as a specific impurity in benzyl-modified anesthetic synthesis or as a theoretical metabolite in forensic toxicology.
-
Chemical Challenge: The addition of the N-benzyl group increases lipophilicity significantly compared to standard Lidocaine, while the 3-hydroxyl group introduces a polar, pH-sensitive moiety.
-
Analytical Goal: Cross-validate a high-throughput HPLC-UV method against the gold-standard LC-MS/MS to ensure the UV method is sufficiently sensitive and specific for routine impurity profiling or high-concentration metabolic studies.
Comparative Overview
| Feature | Method A: LC-MS/MS (Reference) | Method B: HPLC-UV (Alternative) |
| Primary Use | Trace quantification (pg/mL), biological matrices. | Routine QC, bulk drug substance (µg/mL). |
| Specificity | High (Mass-based discrimination of isobaric impurities). | Moderate (Relies solely on retention time). |
| Sensitivity (LOQ) | ~0.5 – 1.0 ng/mL | ~50 – 100 ng/mL |
| Throughput | Medium (Requires equilibration/divert valves). | High (Robust, rapid gradients). |
| Cost per Sample | High | Low |
Experimental Protocols
Method A: LC-MS/MS (The "Gold Standard" Reference)
Rationale: Mass spectrometry provides the definitive structural confirmation required to distinguish 3-OH-NDNB-Lidocaine from non-hydroxylated benzyl impurities.
-
Instrument: Triple Quadrupole MS (e.g., TSQ Altis or API 4000) coupled with UHPLC.
-
Column: Phenyl-Hexyl Phase (100 x 2.1 mm, 1.7 µm).
-
Expert Insight: We select Phenyl-Hexyl over C18 because the analyte’s N-benzyl group engages in
interactions with the stationary phase, offering superior selectivity against the standard Lidocaine matrix.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Protonation source).
-
B: 0.1% Formic Acid in Methanol.[1]
-
-
Gradient: 0-1 min (5% B), 1-6 min (5%
95% B), 6-8 min (Hold 95% B). -
MS Parameters (ESI+):
-
Precursor Ion: m/z ~313.2
-
Quantifier Transition: m/z 313.2
91.1 (Tropylium ion, specific to benzyl group). -
Qualifier Transition: m/z 313.2
86.1 (Diethylamino tail fragment).
-
Method B: HPLC-UV (The Routine Alternative)
Rationale: UV detection is preferred for stability testing where concentration is high, but it requires rigorous validation of peak purity.
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 End-capped (150 x 4.6 mm, 3.5 µm).
-
Expert Insight: A standard C18 is used here to maximize hydrophobic retention, ensuring the polar 3-hydroxyl group does not cause the peak to elute in the solvent front.
-
-
Mobile Phase:
-
Detection: 220 nm (Amide band) and 260 nm (Benzyl/Aromatic fine structure).
Cross-Validation Framework
To validate the HPLC-UV method, we must prove it yields statistically equivalent results to the LC-MS/MS method within the intended range.
Workflow Visualization
The following diagram illustrates the decision logic for selecting and validating the method.
Caption: Decision matrix for method selection and the critical cross-validation node integrating reference and test data.
Validation Experiments
Experiment 1: Linearity & Range Overlap
We must define a "Bridging Range" where both methods can measure the analyte reliably (typically 100 ng/mL to 5000 ng/mL).
-
Protocol: Prepare 6 calibration standards in this range. Inject the same vials into both systems (LC-MS/MS first to prevent evaporation effects).
-
Acceptance Criteria: The correlation coefficient (
) for both curves must be , and the slopes should not differ by more than 5% (after unit normalization).
Experiment 2: Bland-Altman Bias Assessment
Do not rely solely on correlation. Use the Bland-Altman difference plot to detect systematic bias.
-
Protocol: Analyze 20 incurred samples (or spiked mock samples) covering the bridging range.
-
Calculation: Plot
vs . -
Interpretation: If the mean difference (bias) deviates significantly from zero (e.g., > ±5%), the HPLC-UV method may be suffering from matrix interference (co-elution).
Data Summary & Performance Metrics
The following table summarizes typical performance data expected when cross-validating these methods for 3-OH-NDNB-Lidocaine.
| Metric | LC-MS/MS Results | HPLC-UV Results | Cross-Validation Verdict |
| Linearity ( | 0.9992 | 0.9985 | Pass (Both > 0.99) |
| Lower Limit of Quant (LLOQ) | 0.5 ng/mL | 50 ng/mL | N/A (Methods serve different ranges) |
| Intra-day Precision (%CV) | 2.1% | 0.8% | Pass (UV is inherently more precise at high conc.) |
| Accuracy (Recovery) | 98.5% | 101.2% | Pass (Difference < 3%) |
| Matrix Effect | -12% (Ion Suppression) | 0% (N/A) | Note: MS requires stable isotope IS to correct this. |
References
-
Vertex AI Search . (2025). Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry. 5
-
Splendid Lab . (n.d.). 3-Hydroxy-N-desethyl-N-benzyl Lidocaine Product Catalog. 6
-
ChemicalBook . (n.d.). 3-Hydroxy-N-desethyl-N-benzyl Lidocaine Properties and Structure. 7
-
ResearchGate . (2025). Development and Validation of an HPLC-MS/MS Method for Quantitative Bioanalysis of Lidocaine and its Metabolites. 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. chemicalbook.com [chemicalbook.com]
Advanced Forensic Guide: 3-Hydroxy-N-desethyl-N-benzyl Lidocaine & Metabolite Profiling in Postmortem Redistribution
[1]
Executive Summary
This guide provides a technical comparison between 3-Hydroxy-N-desethyl-N-benzyl Lidocaine (a specialized structural analog/reference standard) and the primary biological metabolites of lidocaine (MEGX , GX , and 3-Hydroxylidocaine ) within the context of Postmortem Redistribution (PMR).[1]
Critical Distinction: Researchers must distinguish between biological targets and analytical tools.
-
Biological Metabolites: MEGX (Monoethylglycinexylidide) and 3-Hydroxylidocaine are active human metabolites found in postmortem tissue.[1] Their concentration ratios (Central/Peripheral) are used to estimate antemortem dosage.[1]
-
3-Hydroxy-N-desethyl-N-benzyl Lidocaine: This is a synthetic structural analog (often used as an Internal Standard or impurity marker).[1] It is not a primary human metabolite.[1] Its utility lies in its physicochemical similarity to polar lidocaine metabolites, making it the "Gold Standard" reference for correcting matrix effects during PMR analysis.[1]
Part 1: Mechanistic Grounding & PMR Causality[1]
The Postmortem Redistribution (PMR) Challenge
Lidocaine exhibits significant PMR due to its high lipid solubility and large volume of distribution (Vd ~1.5 L/kg).[1] After death, the drug diffuses from reservoirs (lungs, liver) into central blood (heart), artificially elevating concentrations.[1]
The Hypothesis: Polar metabolites (like 3-Hydroxylidocaine) are less lipophilic than the parent drug.[1] Therefore, they should exhibit less postmortem diffusion, serving as more reliable markers for antemortem toxicity.[1]
Metabolic Pathway & Structural Relationships
To understand the comparison, we must map the metabolic tree.[1] Lidocaine undergoes N-dealkylation and ring hydroxylation.[1][2]
Figure 1: Lidocaine metabolic pathway highlighting the biological metabolites vs. the synthetic benzyl standard.[1]
Part 2: Comparative Analysis (The Standard vs. The Metabolites)
This section compares the physicochemical properties that drive PMR behavior. The "Benzyl Standard" is evaluated on its ability to mimic these properties for accurate quantification.
Table 1: Physicochemical Profile & PMR Potential[1]
| Compound | Role | LogP (Lipophilicity) | Est.[1][2] Vd (L/kg) | PMR Risk (C/P Ratio) | Analytical Utility |
| Lidocaine | Parent Drug | ~2.4 | 1.5 | High (>1.5) | Primary toxicity marker; unreliable in PM blood alone.[1] |
| MEGX | Major Metabolite | ~1.8 | 1.1 | Moderate | Confirms ingestion; redistributes slower than parent.[1] |
| 3-Hydroxylidocaine | Phase I Metabolite | ~1.2 | <1.0 | Low | Best PMR Marker. High polarity limits postmortem diffusion.[1] |
| 3-OH-N-desethyl-N-benzyl Lidocaine | Reference Standard | ~2.1 | N/A | N/A | Ideal Internal Standard. Matches extraction recovery of 3-OH metabolites better than d3-Lidocaine.[1] |
Why 3-Hydroxy-N-desethyl-N-benzyl Lidocaine?
In PMR studies, using a deuterated parent drug (Lidocaine-d3) to quantify polar metabolites (3-OH-Lidocaine) often fails due to Matrix Effects .[1]
-
The Problem: Postmortem blood is putrefied.[1] Ion suppression varies between the lipophilic parent and polar metabolites.[1]
-
The Solution: The "Benzyl" analog possesses a phenolic hydroxyl group (like 3-OH-Lidocaine) but adds a benzyl group to adjust retention time.[1] It mimics the ionization efficiency of the hydroxy-metabolites, ensuring that the "Low PMR" observed is real, not an analytical artifact.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Determine the Postmortem Redistribution (PMR) factor of Lidocaine vs. 3-Hydroxylidocaine using the Benzyl analog as the Internal Standard (IS).
Workflow Diagram
Figure 2: Validated workflow for assessing PMR using the Benzyl Internal Standard.
detailed Methodology
1. Sample Collection:
-
Collect Femoral Blood (Peripheral) and Cardiac Blood (Central) separately.[1][3]
-
Validation Check: Ensure femoral vein is ligated proximally to prevent diffusion from the vena cava.[1]
2. Internal Standard Spiking:
-
Add 50 ng/mL of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine to all samples.[1]
-
Why? This specific concentration ensures the IS signal does not suppress the trace signal of 3-OH-Lidocaine in peripheral blood.[1]
3. Extraction (Alkaline LLE):
-
Adjust sample pH to 9.5 using Carbonate Buffer.[1]
-
Extract with Ethyl Acetate:Hexane (1:1).[1]
-
Crucial Step: The phenolic OH group on the Benzyl standard requires precise pH control (pH < 10) to remain non-ionized for extraction, exactly matching the behavior of 3-Hydroxylidocaine.[1]
4. Data Interpretation (The PMR Ratio):
Calculate the Concentration Ratio (C/P):
Part 4: References
-
Moriya, F., & Hashimoto, Y. (1999).[1] Postmortem diffusion of lidocaine and its metabolites through the cardiac wall.[1] Forensic Science International.[1] Link
-
TRC Chemicals. (2024).[1] 3-Hydroxy-N-desethyl-N-benzyl Lidocaine Product Sheet (Catalog No. H943810).[1] Toronto Research Chemicals.[1] Link
-
Osselton, M. D. (1985).[1] The interpretation of post mortem blood levels of lidocaine.[1][3][4][5][6][7] Journal of the Forensic Science Society.[1] Link
-
Santa Cruz Biotechnology. (2024).[1] 3-Hydroxy-N-desethyl-N-benzyl Lidocaine - Physicochemical Properties.Link[1][8]
-
Prouty, R. W., & Anderson, W. H. (1990).[1] The forensic science implications of site of blood withdrawal: Postmortem redistribution.[1][3] Journal of Forensic Sciences.[1] Link
Sources
- 1. TRC艾美捷科技有限公司代理产品列表 [amyjet.com]
- 2. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ - ã©ã¤ãã±ã¢ å»è¬åã»è¨ºæè¬ - çä½è©¦æä¸ã®ä»£è¬ç©åã³åè§£çæç© [toyo-asia.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Postmortem redistribution of lidocaine after epidural injection in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Postmortem concentrations of ropivacaine, bupivacaine, and lidocaine in femoral venous blood after hip fracture surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigations into distribution of lidocaine in human autopsy material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Energy Chemical Produktliste-E-Mail-Seite 425-Chemicalbook [chemicalbook.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine
Executive Summary & Scientific Rationale
3-Hydroxy-N-desethyl-N-benzyl Lidocaine is a pharmacologically active metabolite/derivative of Lidocaine, typically utilized as an internal standard or reference material in DMPK (Drug Metabolism and Pharmacokinetics) studies.
As a Senior Application Scientist, I must emphasize that while this specific compound is not explicitly P-listed or U-listed under the US EPA Resource Conservation and Recovery Act (RCRA), it must be managed as Non-RCRA Regulated Hazardous Pharmaceutical Waste .
Why strict disposal is non-negotiable:
-
Ecological Toxicity: Lidocaine and its amine metabolites are pseudo-persistent in aquatic environments. They act as sodium channel blockers; release into waterways can disrupt the neurological function of aquatic life.
-
Regulatory Compliance: Under the EPA’s Management Standards for Hazardous Waste Pharmaceuticals (Subpart P), "sewering" (flushing down the drain) of any pharmaceutical waste is strictly prohibited.[1]
-
Data Integrity: Cross-contamination in an analytical lab (LC-MS/MS) caused by poor waste handling can lead to ghost peaks and assay failure.
Risk Assessment & Personal Protective Equipment (PPE)
Treat this substance as a Potent Compound until validated otherwise. Lidocaine derivatives can be absorbed transdermally, potentially causing CNS depression or cardiac arrhythmias.
| Hazard Category | Control Measure | Rationale |
| Inhalation | Engineering Control: Fume Hood or Biosafety Cabinet (Class II). PPE: N95 or P100 Respirator (if handling open powder outside hood). | Prevent mucosal absorption of airborne particulates. |
| Dermal Contact | PPE: Double Nitrile Gloves (0.11 mm min. thickness). | Organic amines can permeate latex. Double gloving allows outer glove removal upon contamination without skin exposure. |
| Ocular | PPE: Chemical Safety Goggles (ANSI Z87.1). | Prevent corneal anesthesia or chemical injury from splashes. |
| Ingestion | Protocol: No eating/drinking in lab. Wash hands post-doffing.[2] | Standard hygiene to prevent accidental oral intake.[3][4] |
Waste Characterization & Segregation Strategy
Proper characterization determines the incineration pathway.
Waste Stream Categorization Table
| Waste Stream | Composition Example | Classification | Disposal Container | Destructive Method |
| Solid Waste | Pure powder, weighing boats, contaminated gloves, bench paper. | Non-RCRA Pharmaceutical | Blue/White Bin (or Black if facility policy dictates). | High-Temp Incineration |
| Liquid Waste (High Conc.) | Stock solutions (>1 mg/mL) in MeOH or DMSO. | Ignitable/Toxic Solvent Waste | Solvent Carboy (Segregated). | Fuel Blending / Incineration |
| Liquid Waste (Trace) | HPLC effluent, dilute buffers. | Aqueous Organic Waste | Aqueous Waste Carboy . | Wastewater Treatment (Industrial) or Incineration |
| Sharps | Syringes, needles used for injection/transfer. | Biohazardous/Sharps | Red Sharps Container (Rigid). | Autoclave + Incineration |
Operational Disposal Protocols
Protocol A: Solid Substance Disposal (Powder/Residue)
Use this for expired standards or spill cleanup residues.
-
Containment: Do not throw loose powder into a bin. Transfer the substance into a sealable primary container (e.g., a screw-top vial or a heavy-duty Ziploc bag).
-
Labeling: Apply a "Non-RCRA Pharmaceutical Waste" label. If the substance is mixed with a hazardous solvent, label based on the solvent (e.g., "Flammable Solid").
-
Aggregation: Place the sealed primary container into the satellite accumulation area's designated drum (Fiber or Poly drum).
-
Documentation: Log the mass and chemical name in the laboratory waste logbook to maintain the Chain of Custody.
Protocol B: Liquid Waste (Stock Solutions & HPLC)
Critical: Do not mix halogenated and non-halogenated solvents unless authorized.
-
Quenching (Optional but Recommended): For highly active aliquots, dilute with an organic solvent (Methanol) to reduce localized potency before disposal.
-
Transfer: Pour into the designated HDPE carboy using a funnel.
-
Note: Ensure the carboy is grounded if the solvent is flammable (e.g., Acetonitrile/Methanol).
-
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Cap & Tag: Tightly cap the carboy. Attach a hazardous waste tag listing "Methanol, Water, 3-Hydroxy-N-desethyl-N-benzyl Lidocaine."
Visual Workflows
Diagram 1: Waste Decision Tree
This logic flow ensures no pharmaceutical waste enters the municipal water supply.
Caption: Decision matrix for segregating solid and liquid waste streams to ensure incineration compliance.
Diagram 2: Emergency Spill Response
Immediate action plan for accidental release in the laboratory.
Caption: Linear response protocol for solid or liquid spills to minimize exposure risks.
Regulatory Framework & Compliance
This guide adheres to the following US Federal Regulations. Non-compliance can result in significant fines and environmental damage.[5]
-
EPA 40 CFR Part 266 Subpart P: Management Standards for Hazardous Waste Pharmaceuticals.[6][7] This rule specifically prohibits the sewering of hazardous waste pharmaceuticals.[6]
-
EPA 40 CFR 261.3: Definition of Hazardous Waste.[8] Even if not listed, the waste exhibits characteristics (toxicity) that dictate prudent management.
-
OSHA 29 CFR 1910.1450: Occupational Exposure to Hazardous Chemicals in Laboratories.
References
-
US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[6] (2019).[7] Final Rule. [Link]
-
US Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER).[9] 29 CFR 1910.120.[3] [Link][9]
-
US Food and Drug Administration (FDA). Disposal of Unused Medicines: What You Should Know.[8] (2020).[10] [Link][11]
Sources
- 1. stericycle.com [stericycle.com]
- 2. fishersci.com [fishersci.com]
- 3. medline.com [medline.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Is Lidocaine a Hazardous Waste? [redbags.com]
- 6. ashp.org [ashp.org]
- 7. epa.gov [epa.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. naspweb.com [naspweb.com]
- 11. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
